Product packaging for Methyl 4-amino-3,5,6-trichloropicolinate(Cat. No.:CAS No. 14143-55-6)

Methyl 4-amino-3,5,6-trichloropicolinate

Cat. No.: B087681
CAS No.: 14143-55-6
M. Wt: 255.5 g/mol
InChI Key: RJQUHEYNLDNJLN-UHFFFAOYSA-N
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Description

Methyl 4-amino-3,5,6-trichloropicolinate (CAS 14143-55-6), also known as Picloram-methyl ester, is a pyridinecarboxylic acid derivative of significant interest in agricultural chemistry research . With a molecular formula of C 7 H 5 Cl 3 N 2 O 2 and a molecular weight of 255.49 g/mol, this compound serves as a key intermediate and derivative of the herbicide Picloram . Its primary research value lies in the study of synthetic herbicides and their structure-activity relationships, particularly within the class of 4-aminopicolinates . Researchers utilize this methyl ester to investigate the behavior of acid-labile precursors, as it is known to undergo transformation within plants or the environment to release the active herbicidal acid . The compound is a solid with a calculated density of 1.61 g/cm³ and should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl3N2O2 B087681 Methyl 4-amino-3,5,6-trichloropicolinate CAS No. 14143-55-6

Properties

IUPAC Name

methyl 4-amino-3,5,6-trichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3N2O2/c1-14-7(13)5-2(8)4(11)3(9)6(10)12-5/h1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQUHEYNLDNJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864470
Record name Picloram-methyl
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Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14143-55-6
Record name Picloram-methyl [ISO]
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Record name Picloram-methyl
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Record name Picloram methyl ester
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Record name PICLORAM-METHYL
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-amino-3,5,6-trichloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Methyl 4-amino-3,5,6-trichloropicolinate, a significant compound in various chemical research and development sectors. This document details the core synthetic routes, providing in-depth experimental protocols and quantitative data to support laboratory and industrial applications.

Introduction

This compound, also known as Picloram-methyl, is the methyl ester of 4-amino-3,5,6-trichloropicolinic acid (Picloram). Picloram is a systemic herbicide, and its derivatives are of interest in medicinal chemistry and drug development. This guide focuses on the chemical synthesis of the methyl ester, outlining the prevalent manufacturing processes.

The synthesis of this compound is primarily achieved through the esterification of its parent carboxylic acid, Picloram. Therefore, the synthesis of Picloram is a critical preceding step. This guide will explore three principal pathways to Picloram, followed by its esterification to the final product.

Synthesis of the Precursor: 4-amino-3,5,6-trichloropicolinic acid (Picloram)

Three primary industrial routes for the synthesis of Picloram have been identified:

  • Route A: Starting from α-picoline.

  • Route B: Starting from 3,4,5,6-tetrachloropicolinic acid.

  • Route C: Starting from 3,4,5,6-tetrachloropicolinonitrile.

The following sections provide detailed descriptions of each route.

Route A: Synthesis from α-Picoline

This pathway involves the multi-step transformation of α-picoline through chlorination, amination, and hydrolysis.[1]

A α-Picoline B Perchloropicoline (2,3,4,5,6-pentachloropicoline) A->B  Vapor-phase  Chlorination C 4-Amino-2,3,5,6-tetrachloropicoline B->C Ammonolysis D 4-Amino-3,5,6-trichloropicolinic acid (Picloram) C->D Hydrolysis

Caption: Synthesis of Picloram from α-Picoline.

Step 1: Vapor-Phase Chlorination of α-Picoline

This step involves the high-temperature reaction of α-picoline with chlorine gas in the presence of a catalyst to yield a mixture of chlorinated pyridines, including the perchlorinated product.[2][3]

  • Reaction Conditions:

    • Reactants: α-picoline, Chlorine gas, Water

    • Catalyst: Pyrophyllite, Bentonite, or a mixture thereof[2]

    • Temperature: 300-450 °C[2][3]

    • Reaction Time: 1-30 seconds residence time[2]

  • Procedure:

    • A solution of α-picoline in water (e.g., 15-50% aqueous solution) is vaporized.[2]

    • The gaseous α-picoline and water mixture is fed into a tubular reactor containing the catalyst.

    • Simultaneously, chlorine gas is introduced into the reactor.

    • The reaction is maintained at the specified temperature.

    • The product stream is cooled, and the chlorinated pyridines are separated.

Step 2: Ammonolysis of Perchloropicoline

The perchlorinated intermediate is then subjected to ammonolysis to introduce the amino group at the 4-position.

  • Reaction Conditions:

    • Reactants: Perchloropicoline, Ammonia (aqueous or anhydrous)

    • Temperature: High temperature (specifics not detailed in the provided search results)

    • Pressure: High pressure (specifics not detailed in the provided search results)

  • General Procedure:

    • Perchloropicoline is charged into a high-pressure reactor.

    • An excess of ammonia is introduced.

    • The reactor is heated to the desired temperature, initiating the reaction.

    • After the reaction period, the reactor is cooled, and the excess ammonia is vented.

    • The product, 4-amino-2,3,5,6-tetrachloropicoline, is isolated.

Step 3: Hydrolysis of 4-Amino-2,3,5,6-tetrachloropicoline

The final step in this route is the hydrolysis of the trichloromethyl group to a carboxylic acid.

  • Reaction Conditions:

    • Reactants: 4-Amino-2,3,5,6-tetrachloropicoline, Strong acid (e.g., sulfuric acid)

    • Temperature: Elevated temperature (specifics not detailed in the provided search results)

  • General Procedure:

    • 4-Amino-2,3,5,6-tetrachloropicoline is treated with a strong acid.

    • The mixture is heated to facilitate hydrolysis.

    • Upon completion, the reaction mixture is cooled and neutralized to precipitate the Picloram product.

    • The solid is collected by filtration and purified.

Route B: Synthesis from 3,4,5,6-Tetrachloropicolinic Acid

This route involves a direct amination of 3,4,5,6-tetrachloropicolinic acid using ammonia under high pressure.[4]

A 3,4,5,6-Tetrachloropicolinic acid B 4-Amino-3,5,6-trichloropicolinic acid (Picloram) A->B  High-Pressure  Ammonolysis

Caption: Synthesis of Picloram from 3,4,5,6-Tetrachloropicolinic acid.

  • Reaction Conditions:

    • Reactants: 3,4,5,6-tetrachloropicolinic acid, Liquefied ammonia, Water, Base (e.g., Sodium hydroxide, Potassium hydroxide, or Ammonium bicarbonate)[4]

    • Temperature: 110-130 °C[4]

    • Pressure: Autogenous pressure in a sealed reactor

    • Reaction Time: 2-3 hours[4]

  • Procedure:

    • In a high-pressure autoclave, add water and a base (e.g., sodium hydroxide).

    • Add 3,4,5,6-tetrachloropicolinic acid to the basic solution.

    • Charge the autoclave with liquefied ammonia.

    • Seal the reactor and heat to the specified temperature with stirring.

    • After the reaction is complete, cool the reactor and vent the excess ammonia.

    • Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the product.

    • Filter and dry the solid to obtain 4-amino-3,5,6-trichloropicolinic acid.

Route C: Synthesis from 3,4,5,6-Tetrachloropicolinonitrile

This two-step pathway begins with the ammonolysis of 3,4,5,6-tetrachloropicolinonitrile, followed by hydrolysis of the resulting nitrile.[5]

A 3,4,5,6-Tetrachloropicolinonitrile B 4-Amino-3,5,6-trichloropicolinonitrile A->B Ammonolysis C 4-Amino-3,5,6-trichloropicolinic acid (Picloram) B->C Hydrolysis

Caption: Synthesis of Picloram from 3,4,5,6-Tetrachloropicolinonitrile.

Step 1: Ammonolysis of 3,4,5,6-Tetrachloropicolinonitrile

  • Reaction Conditions:

    • Reactants: 3,4,5,6-tetrachloropicolinonitrile, Ammonia (gas or liquid), Catalyst (e.g., Cuprous chloride, Copper 8-quinolinolate)[5]

    • Solvent: Ethanol, Isopropanol, or DMF[5]

    • Temperature: Room temperature[5]

    • Reaction Time: Approximately 30 hours[5]

  • Procedure:

    • In a suitable reactor, dissolve 3,4,5,6-tetrachloropicolinonitrile and the catalyst in the chosen solvent.

    • Under cooling, introduce ammonia gas or liquid ammonia into the solution.

    • Stir the reaction mixture at room temperature for the specified duration.

    • Monitor the reaction until the starting material is consumed (e.g., <0.5%).

    • Filter the reaction mixture to collect the solid product, 4-amino-3,5,6-trichloropicolinonitrile.

    • Wash and dry the product.

Step 2: Hydrolysis of 4-Amino-3,5,6-trichloropicolinonitrile

  • Reaction Conditions:

    • Reactants: 4-amino-3,5,6-trichloropicolinonitrile, Mineral acid (e.g., Sulfuric acid) or Base (e.g., Sodium hydroxide)[5]

    • Temperature: 95-100 °C[5]

    • Reaction Time: 6-8 hours[5]

  • Procedure (Acid Hydrolysis):

    • In a reactor, add water and slowly add concentrated sulfuric acid.

    • Add 4-amino-3,5,6-trichloropicolinonitrile to the acid solution.

    • Heat the mixture to 95-100 °C and maintain for 6-8 hours.

    • Monitor the reaction until the nitrile is consumed (e.g., <0.2%).

    • Cool the reaction mixture and add water to precipitate the product.

    • Filter, wash, and dry the solid to obtain 4-amino-3,5,6-trichloropicolinic acid.

Esterification of Picloram to this compound

The final step is the esterification of Picloram with methanol, typically via a Fischer esterification reaction.[6][7][8]

A 4-Amino-3,5,6-trichloropicolinic acid (Picloram) B This compound A->B  Fischer Esterification  (Methanol, Acid Catalyst)

Caption: Esterification of Picloram to its Methyl Ester.

Experimental Protocol for Fischer Esterification
  • Reaction Conditions:

    • Reactants: 4-amino-3,5,6-trichloropicolinic acid (Picloram), Methanol (in excess, often as the solvent)

    • Catalyst: Strong acid (e.g., Concentrated Sulfuric Acid)[7][8]

    • Temperature: Reflux

    • Reaction Time: Typically several hours to 24 hours[7]

  • Procedure:

    • Suspend 4-amino-3,5,6-trichloropicolinic acid in an excess of methanol.

    • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for the required reaction time.

    • After the reaction is complete, cool the mixture.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • The product can be further purified by recrystallization.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps described above.

Table 1: Synthesis of 4-amino-3,5,6-trichloropicolinic acid (Picloram)

Starting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)Reference
3,4,5,6-Tetrachloropicolinic acidLiquefied NH₃, NaOH, H₂O110-125291.3[4]
3,4,5,6-Tetrachloropicolinic acidLiquefied NH₃, KOH, H₂O110-1202.589[4]
3,4,5,6-Tetrachloropicolinic acidAmmonium bicarbonate, H₂O120-130387[4]
4-Amino-3,5,6-trichloropicolinonitrileH₂SO₄, H₂O95-100694.0[5]
4-Amino-3,5,6-trichloropicolinonitrileNaOH, H₂O95-100896.5[5]

Table 2: Ammonolysis of 3,4,5,6-Tetrachloropicolinonitrile

SolventCatalystTemperatureTime (h)Yield (%)Reference
EthanolCuClRoom Temp.3080.1[5]
IsopropanolCuCl₂Room Temp.3077.4[5]
DMFCopper 8-quinolinolateRoom Temp.3071.5[5]

Conclusion

The synthesis of this compound is a multi-step process, with the synthesis of the Picloram precursor being the most critical and variable stage. The choice of the synthetic route for Picloram depends on the availability and cost of the starting materials, as well as the required scale of production and environmental considerations. The final esterification step is a standard and generally high-yielding Fischer esterification. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field to select and implement the most suitable synthetic strategy for their specific needs.

References

a-amino-3,5,6-trichloropicolinate CAS number 14143-55-6 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-amino-3,5,6-trichloropicolinate (Picloram Methyl Ester)

CAS Number: 14143-55-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, the methyl ester of the well-known herbicide Picloram. The document details the physical, chemical, and biological properties of this compound, with a particular focus on its primary mechanism of action as a synthetic auxin. While its principal application is in agriculture, this guide also addresses unsubstantiated claims of other biological activities to provide a complete picture for the research and development community. All quantitative data is presented in structured tables, and detailed experimental protocols for key property determinations are provided. Furthermore, the auxin signaling pathway, central to the compound's herbicidal activity, is visualized using a DOT language diagram.

Chemical and Physical Properties

This compound is functionally related to its parent acid, Picloram. The esterification of the carboxylic acid group of Picloram to its methyl ester modifies its physical properties, such as melting point, boiling point, and solubility, which can influence its environmental fate and biological uptake.

Properties of this compound (CAS: 14143-55-6)
PropertyValueSource(s)
Molecular Formula C₇H₅Cl₃N₂O₂[1]
Molecular Weight 255.49 g/mol [1]
Melting Point 116-120 °C
Boiling Point 394.6 ± 37.0 °C (Predicted)
Density 1.610 ± 0.06 g/cm³ (Predicted)
Appearance White to off-white solid
Storage 2-8°C, dry, light-proof[2]
Properties of Picloram (Parent Compound, CAS: 1918-02-1)
PropertyValueSource(s)
Molecular Formula C₆H₃Cl₃N₂O₂[3][4]
Molecular Weight 241.46 g/mol [3][4]
Melting Point 218-219 °C (with decomposition)[3]
Appearance Fine beige crystals or white powder[3]
Solubility in Water 430 mg/L
pKa 3.6

Biological Activity and Mechanism of Action

Herbicidal Activity: A Synthetic Auxin

The primary and well-established biological activity of Picloram and its esters is as a systemic herbicide. It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized cell growth in susceptible broadleaf plants, ultimately resulting in their death.

The molecular mechanism involves the binding of Picloram to the TIR1/AFB family of auxin co-receptors. Studies have shown that Picloram has a selective binding affinity for the AFB5 receptor. This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes.

Auxin Signaling Pathway

The following diagram illustrates the auxin signaling pathway and the role of Picloram as a synthetic auxin.

AuxinSignaling cluster_nucleus Nucleus cluster_degradation Ubiquitination and Degradation Auxin Auxin (IAA) or Picloram TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to (in presence of auxin) ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARE Auxin Response Element (ARE) ARF->ARE Binds to Gene Auxin-Responsive Genes Transcription Gene Transcription Gene->Transcription Leads to Ub Ubiquitin Ub->Aux_IAA Tagging

Auxin/Picloram Signaling Pathway
Other Reported Biological Activities (Unsubstantiated)

Some commercial suppliers have claimed that this compound possesses potent antiviral activity against HIV and has been investigated for cancer treatment, purportedly through the inhibition of phospholipase A2. However, a thorough search of peer-reviewed scientific literature did not yield primary research to substantiate these claims for this specific compound (CAS 14143-55-6). Professionals in drug development should treat these claims with caution until they are validated by independent, citable research.

Toxicology

The toxicological profile of Picloram has been more extensively studied than its methyl ester. It is generally considered to have low acute toxicity in mammals.

TestSpeciesValueSource(s)
Acute Oral LD₅₀ (Picloram) Rat>5000 mg/kg
Acute Dermal LD₅₀ (Picloram) Rabbit>2000 mg/kg
Eye Irritation (Picloram) RabbitMildly irritating
Skin Irritation (Picloram) RabbitMildly irritating

Experimental Protocols

The following are generalized protocols for the determination of key properties, based on standard methodologies and OECD guidelines.

Synthesis of this compound

A common method for the synthesis of methyl esters from carboxylic acids is the Fischer esterification.

Objective: To synthesize this compound from Picloram.

Materials:

  • Picloram (4-amino-3,5,6-trichloropicolinic acid)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend Picloram in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

SynthesisWorkflow start Start reactants Picloram + Methanol (excess) + H₂SO₄ (catalyst) start->reactants reflux Heat to Reflux reactants->reflux workup Cool, remove excess methanol reflux->workup extraction Dissolve in organic solvent, wash with NaHCO₃ and brine workup->extraction drying Dry with MgSO₄, filter extraction->drying evaporation Concentrate under reduced pressure drying->evaporation purification Purify (Recrystallization/ Column Chromatography) evaporation->purification product This compound purification->product

Synthesis Workflow
Spectroscopic Analysis

5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: A proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) and signals corresponding to the aromatic proton on the pyridine ring. The exact chemical shift of the aromatic proton is influenced by the surrounding chloro and amino substituents.

  • ¹³C-NMR: A carbon-13 NMR spectrum will show distinct signals for the methyl carbon, the carbonyl carbon of the ester, and the carbons of the pyridine ring.

5.2.2 Mass Spectrometry (MS) The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (255.49 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing three chlorine atoms.

Acute Oral Toxicity (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity of the test substance.

Test Animal: Rat (typically female).

Procedure:

  • A sighting study is performed with a single animal to determine the appropriate starting dose.

  • Based on the sighting study, a starting dose (from fixed levels of 5, 50, 300, or 2000 mg/kg) is administered orally to a group of animals.

  • Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Depending on the outcome, further groups may be dosed at higher or lower fixed doses.

  • The test allows for classification of the substance according to the Globally Harmonised System (GHS).

Acute Dermal and Eye Irritation (Based on OECD Guidelines 404 and 405)

Objective: To assess the potential for skin and eye irritation.

Test Animal: Albino rabbit.

Procedure (Dermal - OECD 404):

  • The test substance is applied to a small patch of shaved skin on the back of the rabbit.

  • The patch is covered with a gauze dressing for a 4-hour exposure period.

  • After exposure, the substance is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • The severity of the reactions is scored to determine the level of irritation.

Procedure (Eye - OECD 405):

  • A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit, with the other eye serving as a control.

  • The eye is observed for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specified intervals.

  • The severity of the reactions is scored to determine the level of irritation or corrosion.

Conclusion

This compound is a compound with well-defined properties as a synthetic auxin herbicide. Its mechanism of action through the plant auxin signaling pathway is well-understood. While there are unsubstantiated reports of other biological activities, these require rigorous scientific validation. The information presented in this guide, including physical and chemical data, toxicological summaries, and detailed experimental protocols, provides a solid foundation for researchers and scientists working with this compound. It is hoped that this comprehensive overview will be a valuable resource for future research and development endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-amino-3,5,6-trichloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3,5,6-trichloropicolinate, also known as picloram-methyl, is a synthetic organic compound belonging to the pyridine carboxylic acid family. It is the methyl ester of picloram, a systemic herbicide and plant growth regulator. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. Understanding these properties is crucial for its application, handling, and the development of new analytical methods.

Chemical Identity

IdentifierValue
IUPAC Name methyl 4-amino-3,5,6-trichloropyridine-2-carboxylate[1]
Synonyms Picloram methyl ester, Methyl 4-amino-3,5,6-trichloro-2-pyridinecarboxylate, Pichloram methyl ester
CAS Number 14143-55-6[1][2][3][4][5][6][7][8]
Molecular Formula C₇H₅Cl₃N₂O₂[1][2][3][5][7][8]
Molecular Weight 255.49 g/mol [2][3][5][7][8]
Chemical Structure

Physical Properties

The physical characteristics of a compound are fundamental to its handling, formulation, and behavior in various matrices.

PropertyValueSource
Melting Point 119 - 120 °C[2]
116 - 118 °C[3]
Boiling Point 339 - 340 °C at 760 mmHg[2]
394.6 °C at 760 mmHg[7][8]
Density 1.61 g/cm³[3]
Appearance Fine beige crystals or white powder[9]
Odor Chlorine-like[9]
Solubility Water: 560 mg/L at 20 °C, pH 7[10]
Organic Solvents: Soluble in acetone, acetonitrile, benzene, diethyl ether, ethanol, isopropanol, and methylene chloride.[11]
Vapor Pressure 1.95E-06 mmHg at 25°C
Flash Point 192 °C / 378 °F[2]
Storage Store in a refrigerator (0-5 °C)[2], in a dry, dark place[7][8].

Chemical Properties and Reactivity

This compound is a relatively stable compound under normal conditions. As an ester, it can undergo hydrolysis, particularly under basic conditions, to yield picloram and methanol. The amino group on the pyridine ring can participate in various chemical reactions typical of aromatic amines.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of its parent compound, 4-amino-3,5,6-trichloropicolinic acid (picloram).

Reaction:

4-amino-3,5,6-trichloropicolinic acid + Methanol ⇌ this compound + Water

Experimental Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-3,5,6-trichloropicolinic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Neutralize the residue with a suitable base, such as a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, for example, dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Picloram 4-Amino-3,5,6-trichloropicolinic acid Mix Mixing and Dissolving Picloram->Mix Methanol Methanol Methanol->Mix Catalyst Sulfuric Acid (catalyst) Catalyst->Mix Reflux Reflux Mix->Reflux Workup Work-up (Neutralization & Extraction) Reflux->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Ester This compound Purification->Ester

Synthesis workflow for this compound.
Determination of Melting Point

The melting point is a critical parameter for compound identification and purity assessment.

Experimental Procedure:

  • Finely powder a small amount of the crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.

Melting_Point_Determination Start Start SamplePrep Prepare Sample (Powder and Pack) Start->SamplePrep PlaceInApparatus Place in Melting Point Apparatus SamplePrep->PlaceInApparatus Heat Heat Slowly PlaceInApparatus->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record End End Record->End

Workflow for melting point determination.
Determination of Solubility

Solubility is a key property influencing a compound's bioavailability and formulation.

Experimental Procedure (Qualitative):

  • Place a small, accurately weighed amount of the solute (e.g., 10 mg) into a test tube.

  • Add a measured volume of the solvent (e.g., 1 mL) in small portions.

  • After each addition, vigorously agitate the mixture for a set period (e.g., 1 minute).

  • Visually observe if the solid dissolves completely.

  • If the solid dissolves, it is considered soluble in that solvent at that concentration. If not, it is considered insoluble or sparingly soluble. This can be repeated with different solvents.

Mechanism of Action: Auxin Herbicide Signaling Pathway

This compound is a synthetic auxin. Synthetic auxins mimic the action of the natural plant hormone indole-3-acetic acid (IAA) but are more resistant to degradation by the plant. At herbicidal concentrations, they disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.

The primary mechanism involves the binding of the synthetic auxin to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome. The degradation of these repressors allows for the activation of auxin response factors (ARFs), which in turn regulate the transcription of numerous genes involved in plant growth and development. The overstimulation of these pathways leads to the characteristic herbicidal effects.

Auxin_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Auxin This compound (Synthetic Auxin) Receptor TIR1/AFB Receptor Auxin->Receptor SCF SCF-TIR1/AFB Complex Receptor->SCF AuxIAA Aux/IAA Repressor Proteasome 26S Proteasome Degradation Degradation of Aux/IAA Proteasome->Degradation ARF Auxin Response Factor (ARF) Degradation->ARF Activation GeneExpression Altered Gene Expression ARF->GeneExpression Growth Uncontrolled Growth & Plant Death GeneExpression->Growth SCFAuxIAA SCFAuxIAA SCFAuxIAA->Proteasome Ubiquitination

Simplified auxin herbicide signaling pathway.

Conclusion

This technical guide has summarized the core physical and chemical properties of this compound. The provided data and experimental protocols offer a foundational resource for scientists and researchers. A thorough understanding of these characteristics is essential for the safe and effective use of this compound in research and development.

References

A Technical Guide to the Plant-Based Mechanism of Action of Methyl 4-amino-3,5,6-trichloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-amino-3,5,6-trichloropicolinate, a member of the picolinate family of synthetic auxin herbicides, functions by mimicking the plant hormone indole-3-acetic acid (IAA). Its herbicidal activity stems from its ability to hijack the plant's natural auxin signaling pathway. The active form, picloramic acid, exhibits a high binding affinity and selectivity for specific auxin co-receptor complexes, particularly those containing the F-box protein AFB5. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The removal of these repressors unleashes Auxin Response Factors (ARFs), leading to a massive, uncontrolled transcription of auxin-responsive genes. This transcriptional reprogramming triggers a cascade of downstream effects, including the overproduction of ethylene and abscisic acid (ABA), which ultimately results in the disruption of normal growth processes, severe physiological damage, and death of susceptible plant species.

Introduction to Picolinate Auxin Herbicides

This compound is the methyl ester of picloram, a potent synthetic auxin herbicide[1][2]. In plants, this ester is likely converted to its active acid form, 4-amino-3,5,6-trichloropicolinic acid (picloram), to exert its biological effect. These compounds belong to the pyridine carboxylic acid class of herbicides and are designed to mimic the natural plant hormone IAA[3][4]. They are highly effective for the post-emergence control of broadleaf weeds in various settings, including pastures and rangelands, while grasses exhibit tolerance[5][6][7]. The core of their mechanism lies in their ability to induce supraphysiological auxin responses, leading to uncontrolled and disorganized growth that susceptible plants cannot sustain[8][9].

The Core Molecular Mechanism: Hijacking Auxin Signaling

The primary mechanism of action for picolinate herbicides is the deregulation of the nuclear auxin signaling pathway, which is centrally controlled by the SCFTIR1/AFB E3 ubiquitin ligase complex[10][11].

  • Perception by the Co-Receptor Complex : At low auxin levels, Aux/IAA proteins repress the activity of Auxin Response Factor (ARF) transcription factors, keeping auxin-responsive genes switched off[10][11]. Synthetic auxins like picloram act as a "molecular glue," stabilizing the interaction between an F-box receptor protein (TIR1 or an AFB) and an Aux/IAA repressor protein. This forms a stable co-receptor complex[12][13][14].

  • Ubiquitination and Degradation : The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ligase complex[10][15].

  • Proteasomal Destruction : The ubiquitinated Aux/IAA protein is then rapidly degraded by the 26S proteasome[10][15].

  • Gene Activation : With the Aux/IAA repressor destroyed, the ARF transcription factor is released. The liberated ARF then binds to Auxin Response Elements (AREs) in the promoters of target genes, activating their transcription[10][11][16]. The sustained and overwhelming presence of the synthetic auxin leads to massive and continuous activation of these genes, causing metabolic and developmental chaos[10].

Core_Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_repression Repressed State (Low Auxin) herbicide Synthetic Auxin (Picloram) receptor TIR1/AFB5 Receptor herbicide->receptor binds aux_iaa Aux/IAA Repressor receptor->aux_iaa forms co-receptor complex with scf SCF Complex aux_iaa->scf targeted to proteasome 26S Proteasome aux_iaa->proteasome degraded scf->proteasome facilitates ubiquitination & degradation by arf ARF (Transcription Factor) are Auxin Response Element (ARE) arf->are binds to genes Transcription of Auxin-Responsive Genes are->genes activates aux_iaa_rep Aux/IAA arf_rep ARF aux_iaa_rep->arf_rep represses

Caption: Core molecular mechanism of synthetic auxin herbicides.

Receptor Selectivity and Binding Affinity

The herbicidal potency and selectivity of picolinates are rooted in their differential binding affinities for the various members of the TIR1/AFB family of F-box proteins. While the natural auxin IAA binds effectively to multiple receptors, picloram shows a marked preference for the AFB5 co-receptor complex.[12][17]. This selectivity is a key determinant of its herbicidal profile. In Arabidopsis, mutations in the AFB5 gene confer strong resistance to picloram, but not to other auxins like 2,4-D or IAA, underscoring the critical role of this specific receptor in mediating the effects of picolinate herbicides[12][17][18].

The binding affinities of various auxins to different TIR1/AFB receptors have been quantified, with a lower dissociation constant (KD) or inhibition constant (Ki) indicating a higher binding affinity.

CompoundReceptorBinding Affinity (KD or Ki)Reference
Picloram TIR1-IAA7Ki = 3900 ± 910 nM[12]
AFB5-IAA7 Ki = 54.90 ± 3.84 nM [12]
TIR1KD > 100 µM[13]
AFB5 KD = 1.3 µM [13]
Indole-3-acetic acid (IAA) TIR1-IAA7KD ~10 nM[12]
AFB5-IAA7KD = 51.32 ± 12.65 nM[12]
TIR1KD = 0.16 µM[13]
AFB5KD = 0.52 µM[13]
2,4-D TIR1KD = 1.8 µM[13]
AFB5KD = 2.1 µM[13]

Downstream Physiological and Phytotoxic Effects

The massive, herbicide-induced transcription of auxin-responsive genes initiates a cascade of deleterious downstream events. This includes significant crosstalk with other hormone signaling pathways, most notably ethylene and abscisic acid (ABA)[10].

  • Ethylene Production : The expression of genes encoding enzymes for ethylene biosynthesis, such as 1-aminocyclopropane-1-carboxylate (ACC) synthase, is rapidly induced[15]. The resulting ethylene production contributes to classic auxin-overload symptoms like epinasty.

  • ABA Accumulation : A crucial step in the phytotoxic process is the dramatic accumulation of ABA, a major stress hormone[10]. This is triggered by the upregulation of genes encoding 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in the ABA biosynthesis pathway[10][15].

  • Phytotoxicity : The surge in ABA is considered a primary driver of plant death. It leads to widespread downregulation of photosynthesis-related genes, causing a shutdown of the plant's energy production, followed by chlorosis, necrosis, and ultimately, death[15].

Downstream_Effects cluster_hormones Hormonal Crosstalk cluster_effects Physiological & Phytotoxic Effects gene_activation Massive Transcription of Auxin-Responsive Genes acs Upregulation of ACS Genes gene_activation->acs nced Upregulation of NCED Genes gene_activation->nced ethylene Ethylene Overproduction acs->ethylene epinasty Epinasty, Uncontrolled Growth, Stem Twisting ethylene->epinasty aba ABA Accumulation nced->aba photo_shutdown Downregulation of Photosynthesis Genes aba->photo_shutdown primary driver death Chlorosis, Necrosis, Plant Death epinasty->death photo_shutdown->death

Caption: Downstream hormonal and physiological effects of synthetic auxin action.

The application of aminopyralid, a closely related picolinate herbicide, demonstrates a clear dose-dependent phytotoxic effect on sensitive broadleaf plants like tomatoes.

Aminopyralid Dose (g/ha)Effect on Tomato SeedlingsReference
0.6Seed germination delayed by 1-3 days; all germinating seeds deformed.[19]
3.0Plant height significantly affected in indeterminate cultivars.[19]
7.5Plant height significantly affected in determinate cultivars.[19]
15.093.75% of tomato plants were damaged.[19]

Key Experimental Protocols

The elucidation of the mechanism of action for picolinate herbicides relies on several key experimental techniques.

This protocol quantitatively measures the binding affinity between auxin compounds and the TIR1/AFB-Aux/IAA co-receptor complex in real-time[13].

  • Objective: To determine the equilibrium dissociation constant (KD) of auxins to receptor complexes.

  • Methodology:

    • Chip Preparation: A sensor chip (e.g., CM5) is functionalized by immobilizing a synthetic peptide corresponding to the degron sequence of an Aux/IAA protein (e.g., IAA7).

    • Analyte Preparation: Purified TIR1/AFB protein is pre-incubated with a range of concentrations of the auxin to be tested (e.g., picloram) to allow for complex formation.

    • Binding Analysis: The solution containing the pre-formed receptor-auxin complex is injected over the sensor chip surface. The association of this complex with the immobilized degron peptide is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).

    • Dissociation: A running buffer without the analyte is injected to monitor the dissociation of the ternary complex.

    • Data Analysis: Sensorgrams (RU vs. time) are generated for each auxin concentration. The equilibrium binding responses are plotted against the concentration of the receptor-auxin complex, and the data is fitted to a steady-state affinity model to calculate the KD[13].

SPR_Workflow start Start step1 1. Immobilize Aux/IAA Degron Peptide on Sensor Chip start->step1 step2 2. Pre-incubate TIR1/AFB Receptor with varying concentrations of Auxin step1->step2 step3 3. Inject Receptor-Auxin Complex over Chip Surface step2->step3 step4 4. Monitor Association Phase (Real-time SPR Signal) step3->step4 step5 5. Inject Running Buffer (No Analyte) step4->step5 step6 6. Monitor Dissociation Phase step5->step6 step7 7. Analyze Sensorgrams and Calculate KD step6->step7 end End step7->end

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

This assay qualitatively or semi-quantitatively demonstrates that the interaction between a TIR1/AFB receptor and an Aux/IAA substrate is dependent on the presence of an auxin[17].

  • Objective: To confirm auxin-dependent binding between receptor and repressor proteins.

  • Methodology:

    • Protein Expression: Express and purify recombinant proteins, such as GST-tagged Aux/IAA and His-tagged TIR1/AFB.

    • Immobilization: Immobilize the GST-Aux/IAA fusion protein on glutathione-sepharose beads.

    • Incubation: Incubate the beads with the His-TIR1/AFB protein in the presence of either the test auxin (e.g., 50 µM picloram) or a control solvent (e.g., DMSO).

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution and Detection: Elute the bound proteins from the beads and analyze them using SDS-PAGE and immunoblotting with an anti-His antibody to detect the presence of the TIR1/AFB protein. A stronger band in the auxin-treated sample indicates auxin-dependent interaction.

This is a classic plant bioassay to assess the physiological impact of an herbicide and to screen for resistant mutants[17].

  • Objective: To measure the dose-dependent effect of an herbicide on plant growth.

  • Methodology:

    • Plate Preparation: Prepare sterile growth medium (e.g., Murashige and Skoog) supplemented with a range of concentrations of the herbicide. Pour the medium into petri plates.

    • Seed Sterilization and Plating: Surface-sterilize seeds of the plant species to be tested (e.g., Arabidopsis thaliana) and place them on the prepared plates.

    • Incubation: Place the plates vertically in a controlled growth chamber to allow roots to grow along the surface of the medium.

    • Measurement: After a set period (e.g., 7-10 days), photograph the plates and measure the primary root length of the seedlings using image analysis software.

    • Data Analysis: Calculate the average root length for each herbicide concentration and express it as a percentage of the control (no herbicide). Plot the results to generate a dose-response curve.

Conclusion

The mechanism of action for this compound is a well-defined process of molecular mimicry and signal pathway hijacking. Its high selectivity for the AFB5-Aux/IAA co-receptor complex initiates a robust and lethal signaling cascade, leading to the degradation of transcriptional repressors, massive gene expression changes, and critical hormonal imbalances. This detailed understanding of its interaction with the auxin signaling machinery provides a molecular basis for its potent herbicidal activity and is crucial for managing the evolution of weed resistance and guiding the rational design of future selective herbicides.

References

Solubility Profile of Methyl 4-amino-3,5,6-trichloropicolinate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-amino-3,5,6-trichloropicolinate, a significant compound in the agrochemical and potentially pharmaceutical fields. This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows through diagrams to aid in research and development.

Core Topic: Solubility of this compound

This compound, also known as picloram methyl ester, is the methyl ester derivative of picloram, a systemic herbicide. Its efficacy and formulation development are intrinsically linked to its solubility in various solvent systems. Understanding its behavior in organic solvents is critical for designing stable formulations, predicting environmental fate, and developing analytical methods.

Quantitative Solubility Data

The table below summarizes the available qualitative solubility information for this compound and, for comparative context, the quantitative solubility data for its parent compound, Picloram.

SolventThis compound SolubilityPicloram (Parent Compound) Solubility
Water Sparingly soluble420 mg/L[1][2]
Acetone SolubleVery soluble[2][3]
Methanol Soluble-
Ethanol -Very soluble[2][3]
Dichloromethane SolubleVery soluble[2][3]
Hexane Soluble-
Isooctane Soluble-
Benzene -Very soluble[2][3]

Note: The qualitative solubility of this compound is based on information from chemical supplier data sheets where 'soluble' indicates that the compound dissolves in the specified solvent, but does not provide a quantitative value.[4]

Experimental Protocols for Solubility Determination

A standardized and rigorous methodology is crucial for obtaining reliable and reproducible solubility data. The following protocol outlines a general method for determining the solubility of a compound like this compound in an organic solvent.

Shake-Flask Method for Solubility Determination

This widely accepted method is suitable for determining the equilibrium solubility of a compound.

1. Materials and Equipment:

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with screw caps (e.g., 20 mL scintillation vials)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

2. Procedure:

  • Preparation of Solutions: Prepare a series of calibration standards of this compound in the chosen organic solvent at known concentrations.

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

  • Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the range of the calibration standards.

  • Analysis: Analyze the diluted samples and the calibration standards using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the organic solvent using the following formula:

    Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

3. Data Reporting:

  • Report the solubility as the mean and standard deviation of at least three replicate measurements.

  • Specify the temperature at which the solubility was determined.

  • Document the analytical method used for quantification.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps and logical relationships.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_standards Prepare Calibration Standards hplc_gc_analysis Analyze by HPLC/GC prep_standards->hplc_gc_analysis weigh_compound Weigh Excess Compound add_solvent Add Known Volume of Solvent weigh_compound->add_solvent agitate Agitate at Constant Temperature (e.g., 24-48h) add_solvent->agitate settle Allow Excess Solid to Settle agitate->settle filter_sample Filter Supernatant settle->filter_sample dilute_sample Dilute Sample filter_sample->dilute_sample dilute_sample->hplc_gc_analysis calculate Calculate Solubility hplc_gc_analysis->calculate

Caption: Experimental workflow for determining the solubility of this compound.

signaling_pathway_analogy compound Solid Compound equilibrium Saturated Solution (Equilibrium) compound->equilibrium Dissolution solvent Organic Solvent solvent->equilibrium analysis Analytical Quantification (e.g., HPLC/GC) equilibrium->analysis Sampling & Filtration solubility_data Solubility Data (g/L) analysis->solubility_data Calculation

Caption: Logical relationship from compound and solvent to final solubility data.

References

Methyl 4-amino-3,5,6-trichloropicolinate molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3,5,6-trichloropicolinate, a synthetic auxin herbicide, is a compound of significant interest in agricultural and potentially pharmaceutical research. As a picolinic acid derivative, it exhibits potent herbicidal activity against broadleaf weeds. Emerging research also suggests its potential as an antiviral and anticancer agent due to its inhibitory effects on fatty acid transport mechanisms. This guide provides a comprehensive overview of its molecular structure, weight, physicochemical properties, and insights into its mechanisms of action, supported by experimental considerations.

Molecular Structure and Properties

This compound is a chlorinated pyridine derivative with a methyl ester functional group. The presence of the amino group and chlorine atoms on the pyridine ring, along with the methyl ester at the 2-position, are crucial for its biological activity.

Molecular Structure:

Caption: 2D molecular structure of this compound.

Physicochemical Data Summary:

PropertyValueReference
IUPAC Name Methyl 4-amino-3,5,6-trichloro-2-picolinate[1]
Synonyms Picloram-methyl ester, Methyl 4-amino-3,5,6-trichloropyridine-2-carboxylate[1]
CAS Number 14143-55-6[1][2]
Molecular Formula C₇H₅Cl₃N₂O₂[1][2]
Molecular Weight 255.49 g/mol [2]
Boiling Point 394.6 °C at 760 mmHg[2]

Experimental Protocols

Synthesis

The synthesis of this compound typically involves the esterification of its parent carboxylic acid, 4-amino-3,5,6-trichloropicolinic acid (commonly known as picloram).

General Fischer-Speier Esterification Protocol (Adapted):

  • Reaction Setup: In a round-bottom flask, dissolve 4-amino-3,5,6-trichloropicolinic acid (1.0 equivalent) in an excess of anhydrous methanol (which acts as both reactant and solvent).

  • Catalyst Addition: While stirring the mixture at room temperature, slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 equivalents), dropwise. The addition is exothermic, and a transient increase in temperature may be observed.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol) using a suitable heating source. Monitor the reaction progress by a technique such as thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of a weak base, like sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, for example, ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude methyl ester. Further purification can be achieved by recrystallization or column chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification (General Method):

A reversed-phase HPLC method with UV detection can be adapted for the quantification of this compound.

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: UV detection at a wavelength determined by the compound's UV absorbance spectrum.

  • Quantification: Based on a calibration curve generated from standards of known concentrations.

Mechanism of Action

Herbicidal Activity: Auxin Signaling Pathway

This compound acts as a synthetic auxin, disrupting plant growth by interfering with the natural auxin signaling pathway. In this pathway, the F-box protein TRANSPORT INHIBITOR RESISTANT 1 (TIR1) and its homologs (AFBs) act as auxin receptors.

Auxin_Signaling cluster_0 Low Auxin cluster_1 High Auxin AuxIAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) AuxIAA->ARF Binds to AuxIAA_d Aux/IAA Repressor TPL TOPLESS (TPL) Co-repressor ARF->TPL Recruits Gene Auxin-Responsive Genes TPL->Gene Represses Transcription Auxin Methyl 4-amino-3,5,6- trichloropicolinate (Auxin) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds to SCF SCF Complex TIR1->SCF Part of SCF->AuxIAA_d Targets for Degradation Proteasome 26S Proteasome AuxIAA_d->Proteasome Degraded by ARF_a Active ARF Gene_a Auxin-Responsive Genes ARF_a->Gene_a Activates Transcription PLA2_Inhibition cluster_0 Normal Cellular Process cluster_1 Inhibition by Compound Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Substrate for PLA2_i Phospholipase A2 (PLA2) ArachidonicAcid Arachidonic Acid (Fatty Acid) PLA2->ArachidonicAcid Releases Prostaglandins Prostaglandins & Leukotrienes ArachidonicAcid->Prostaglandins Precursor for Compound Methyl 4-amino-3,5,6- trichloropicolinate Compound->PLA2_i Inhibits NoReaction Inhibition of Fatty Acid Release PLA2_i->NoReaction

References

A Technical Guide to Methyl 4-amino-3,5,6-trichloropicolinate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 4-amino-3,5,6-trichloropicolinate, a compound of interest for researchers in various fields, including plant sciences and drug development. This document outlines its chemical properties, identifies commercial suppliers for research-grade material, details its primary mechanism of action as a synthetic auxin, and provides an exemplary experimental protocol for studying its interaction with target proteins.

Compound Overview

This compound is the methyl ester of Picloram, a well-characterized synthetic auxin herbicide.[1][2] While its primary established use is in agriculture, its specific mode of action at the molecular level presents opportunities for its use as a research tool to probe biological pathways, particularly those related to auxin signaling. In the context of drug development, understanding the interactions of small molecules like this with specific protein targets, such as the F-box proteins involved in auxin perception, can provide valuable insights into designing novel therapeutics.[3][4]

Commercial Suppliers and Quantitative Data

High-purity this compound is available from several commercial suppliers for research purposes. The parent compound, Picloram (4-amino-3,5,6-trichloropicolinic acid), is also widely available and may be a suitable alternative or starting material for certain experimental needs.

Table 1: Commercial Suppliers of this compound (CAS: 14143-55-6)

SupplierProduct NamePurity/GradeAvailable Quantities
BiosynthThis compoundResearch GradeInquire
MySkinRecipesThis compound95%250mg, 1g, 5g
ChemSrcThis compoundInquireInquire

Table 2: Commercial Suppliers of Picloram (CAS: 1918-02-1)

SupplierProduct NamePurity/GradeAvailable Quantities
NSI Lab SolutionsPicloram #7131000 ug/mL in MethanolInquire
PhytoTech LabsPicloramPlant Tissue Culture Tested1g, 5g, 10g
Sigma-AldrichPicloramAnalytical StandardInquire

Table 3: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 14143-55-6Biosynth[5], MySkinRecipes[6], ChemSrc[7]
Molecular Formula C₇H₅Cl₃N₂O₂Biosynth[5]
Molecular Weight 255.49 g/mol Biosynth[5]
Boiling Point 394.6 °C at 760 mmHgMySkinRecipes[6]
Storage Conditions 2-8°C, dry, light-proofMySkinRecipes[6]

Mechanism of Action: Auxin Signaling Pathway

This compound, as a derivative of Picloram, functions as a synthetic auxin.[1][2] In plants, auxin perception is mediated by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3] Picloram exhibits a notable binding affinity for specific members of this family, particularly AFB5.[4][8][9]

The binding of an auxin molecule to a TIR1/AFB receptor acts as a "molecular glue," stabilizing the interaction between the receptor and an Aux/IAA transcriptional repressor protein.[8] This leads to the ubiquitination of the Aux/IAA repressor and its subsequent degradation by the 26S proteasome. The degradation of the repressor releases Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of auxin-responsive genes, leading to various physiological responses.[3] At herbicidal concentrations, this process is overstimulated, leading to uncontrolled growth and eventually, plant death.[8]

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Methyl 4-amino-3,5,6- trichloropicolinate (Synthetic Auxin) TIR1_AFB TIR1/AFB5 Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor Auxin->Aux_IAA Promotes binding TIR1_AFB->Aux_IAA Promotes binding SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates/Represses Response Physiological Response (e.g., Gene Expression, Growth) Auxin_Genes->Response Leads to

Core Auxin Signaling Pathway

Experimental Protocols

The following is a detailed methodology for a key experiment to characterize the binding of synthetic auxins like this compound to their protein targets.

Surface Plasmon Resonance (SPR) Assay for Auxin-Receptor Binding Affinity

This protocol is adapted from methodologies described for measuring the binding affinity of auxins to TIR1/AFB receptors.[8]

Objective: To quantitatively determine the equilibrium dissociation constant (KD) of this compound for a specific TIR1/AFB receptor (e.g., AFB5).

Materials:

  • Purified recombinant TIR1/AFB protein (e.g., His-tagged AFB5).

  • Synthetic biotinylated peptide corresponding to the degron motif of an Aux/IAA protein.

  • SPR instrument (e.g., Biacore).

  • Sensor chip with a streptavidin-coated surface (e.g., SA chip).

  • This compound stock solution in DMSO.

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution (if necessary, to be determined empirically).

Methodology:

  • Sensor Chip Preparation:

    • Equilibrate the streptavidin-coated sensor chip with running buffer.

    • Immobilize the biotinylated Aux/IAA degron peptide onto the sensor surface to a target response level.

    • Block any remaining active sites on the surface according to the manufacturer's instructions.

  • Binding Analysis:

    • Prepare a series of dilutions of the purified TIR1/AFB protein in running buffer.

    • Prepare a series of dilutions of this compound in running buffer containing a constant concentration of the TIR1/AFB protein. Ensure the final DMSO concentration is consistent across all samples and low enough to not affect the binding (typically ≤1%).

    • Inject the solutions containing the TIR1/AFB protein and varying concentrations of the test compound over the sensor surface.

    • Monitor the association of the receptor-auxin complex with the immobilized peptide in real-time as a change in the SPR signal (measured in Resonance Units, RU).

    • Following the association phase, inject running buffer without the receptor-auxin complex to monitor the dissociation of the complex.

  • Data Analysis:

    • Record the sensorgrams (plots of RU versus time) for each concentration of the test compound.

    • Plot the equilibrium binding response (RU at steady state) against the concentration of this compound.

    • Fit the resulting binding curve to a steady-state affinity model to determine the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.[8]

    • Kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd) can also be determined by fitting the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding).

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Chip Streptavidin Sensor Chip Immobilize Immobilize Peptide on Chip Chip->Immobilize Peptide Biotinylated Aux/IAA Peptide Peptide->Immobilize Receptor Purified TIR1/AFB Protein Inject Inject Receptor + Compound over Chip Surface Receptor->Inject Compound Methyl 4-amino-3,5,6- trichloropicolinate Solutions Compound->Inject Immobilize->Inject Dissociate Inject Running Buffer (Dissociation) Inject->Dissociate Sensorgram Generate Sensorgrams (RU vs. Time) Dissociate->Sensorgram Binding_Curve Plot Equilibrium Response vs. Concentration Sensorgram->Binding_Curve KD_Calc Calculate K D (Binding Affinity) Binding_Curve->KD_Calc

SPR Experimental Workflow

Conclusion

This compound serves as a valuable tool for researchers studying auxin biology and protein-ligand interactions. Its availability from commercial suppliers and its well-defined mechanism of action make it a suitable compound for investigating fundamental biological processes. The experimental protocols and pathway information provided in this guide offer a starting point for its application in a research setting, with potential relevance to both plant science and the broader field of drug discovery.

References

The Ascent of Picolinates: A Technical History of a Seminal Herbicide Class

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Legacy of Selective Weed Control

Picolinic acid herbicides, a class of synthetic auxin herbicides derived from pyridine-2-carboxylic acid, have been instrumental in the selective control of broadleaf weeds since the mid-20th century. Their remarkable efficacy stems from their ability to mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species. This in-depth technical guide traces the historical development of picolinate herbicides, from their serendipitous discovery to the latest-generation compounds, providing a comprehensive resource on their mode of action, chemical synthesis, and the experimental evaluation that has defined their evolution.

A Journey Through Time: The Historical Development of Picolinate Herbicides

The story of picolinate herbicides is one of continuous innovation, with each new compound offering improved efficacy, selectivity, and environmental profiles. The timeline below highlights the key milestones in the development of this important herbicide class.

The 1960s: The Dawn of a New Era with Picloram

The commercialization of picloram in the 1960s by Dow Chemical marked the beginning of the picolinate herbicide era. Picloram demonstrated potent and persistent control of a wide range of broad-leaved weeds, including deep-rooted perennials and woody plants, making it a valuable tool for vegetation management in non-crop areas, rangelands, and forests.[1]

1975: Enhanced Selectivity with Clopyralid

Following the success of picloram, clopyralid was introduced in 1975. While also a picolinic acid derivative, clopyralid offered a different spectrum of weed control and, importantly, greater selectivity in various crops, expanding the utility of this chemical family in agricultural settings.

2005: A Leap in Potency with Aminopyralid

The launch of aminopyralid in 2005 represented a significant advancement in picolinate herbicide technology. Discovered by Dow AgroSciences through modifications of the picloram structure, aminopyralid provides effective weed control at substantially lower application rates, reducing the environmental load while maintaining high efficacy against invasive species.[2]

Recent Innovations: The Rise of Aryl Picolinates

More recently, the development of 6-aryl-picolinate herbicides, such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), has further expanded the utility and diversity of this class.[3][4] These compounds feature a phenyl group at the 6-position of the picolinic acid core, a modification that has led to unique weed control spectrums and favorable environmental profiles.[5]

Historical_Development_of_Picolinate_Herbicides cluster_0 Timeline of Key Picolinate Herbicide Introductions Picloram (1960s) Picloram (1960s) Clopyralid (1975) Clopyralid (1975) Picloram (1960s)->Clopyralid (1975) Enhanced Selectivity Aminopyralid (2005) Aminopyralid (2005) Clopyralid (1975)->Aminopyralid (2005) Increased Potency Aryl Picolinates (Recent) Aryl Picolinates (Recent) Aminopyralid (2005)->Aryl Picolinates (Recent) Novel Structures Picolinate_Herbicide_Mode_of_Action cluster_0 Cellular Environment Picolinate Picolinate Herbicide SCFAFB5 SCF-AFB5 Complex Picolinate->SCFAFB5 Binds to AFB5 subunit AFB5 AFB5 Receptor AuxIAA Aux/IAA Repressor SCFAFB5->AuxIAA Forms co-receptor complex Proteasome 26S Proteasome AuxIAA->Proteasome Ubiquitination & Degradation ARF ARF Transcription Factor AuxinGenes Auxin Response Genes ARF->AuxinGenes Activates transcription UncontrolledGrowth Uncontrolled Growth & Plant Death AuxinGenes->UncontrolledGrowth Leads to Herbicide_Efficacy_Workflow Start Start: Seed Germination PlantGrowth Plant Growth in Greenhouse Start->PlantGrowth HerbicideApplication Herbicide Application (Dose-Response) PlantGrowth->HerbicideApplication DataCollection Visual Injury Assessment & Biomass Measurement HerbicideApplication->DataCollection DataAnalysis Data Analysis (ED50 Calculation) DataCollection->DataAnalysis End End: Efficacy Determination DataAnalysis->End

References

Toxicological Profile of Methyl 4-amino-3,5,6-trichloropicolinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-amino-3,5,6-trichloropicolinate, also known as picloram-methyl, is the methyl ester of picloram, a systemic herbicide used for the control of broadleaf weeds and woody plants. Due to its use in agricultural and industrial settings, a thorough understanding of its toxicological profile is essential for researchers, scientists, and drug development professionals. Toxicological data for picloram-methyl is limited; therefore, this guide primarily relies on a read-across approach from the extensive data available for its parent acid, picloram, and the structurally related herbicide, aminopyralid. Regulatory bodies generally consider the various forms of picloram (acid, salts, and esters) to be toxicologically equivalent, as the ester forms are expected to rapidly hydrolyze to the parent acid in biological systems and the environment.

Mechanism of Action

Picloram and its derivatives act as synthetic auxins, mimicking the plant growth hormone indole-3-acetic acid (IAA).[1] In susceptible plants, these compounds bind to auxin receptors, primarily the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors.[2] This, in turn, allows for the uncontrolled expression of auxin-responsive genes, resulting in disorganized and unsustainable growth, and ultimately, plant death.[1] Picloram has shown a selective affinity for the AFB5 auxin receptor.[3]

Synthetic Auxin Mechanism of Action cluster_0 Plant Cell Picloram-Methyl Picloram-Methyl Picloram (Acid) Picloram (Acid) Picloram-Methyl->Picloram (Acid) Hydrolysis SCF-TIR1/AFB Complex SCF-TIR1/AFB Complex Picloram (Acid)->SCF-TIR1/AFB Complex Binds to TIR1/AFB Receptor TIR1/AFB Receptor TIR1/AFB Receptor->SCF-TIR1/AFB Complex Forms Ubiquitination Ubiquitination SCF-TIR1/AFB Complex->Ubiquitination Targets Aux/IAA for Aux/IAA Repressor Aux/IAA Repressor Aux/IAA Repressor->Ubiquitination ARF Transcription Factor ARF Transcription Factor Aux/IAA Repressor->ARF Transcription Factor Inhibits 26S Proteasome 26S Proteasome Ubiquitination->26S Proteasome Leads to Degradation by Auxin Response Genes Auxin Response Genes ARF Transcription Factor->Auxin Response Genes Activates Uncontrolled Growth Uncontrolled Growth Auxin Response Genes->Uncontrolled Growth Leads to Plant Death Plant Death Uncontrolled Growth->Plant Death Toxicity Testing Workflow cluster_Definitive Definitive Studies Test Substance Characterization Test Substance Characterization Dose Range Finding Studies Dose Range Finding Studies Test Substance Characterization->Dose Range Finding Studies Definitive Studies Definitive Studies Dose Range Finding Studies->Definitive Studies Data Collection Data Collection Definitive Studies->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Endpoint Determination Endpoint Determination Statistical Analysis->Endpoint Determination Risk Assessment Risk Assessment Endpoint Determination->Risk Assessment Acute Toxicity (OECD 401, 402, 403) Acute Toxicity (OECD 401, 402, 403) Chronic Toxicity (OECD 408) Chronic Toxicity (OECD 408) Carcinogenicity (OECD 451) Carcinogenicity (OECD 451) Reproductive/Developmental (OECD 414, 421) Reproductive/Developmental (OECD 414, 421) Genotoxicity (OECD 471) Genotoxicity (OECD 471) Ecotoxicity (OECD 202, 203) Ecotoxicity (OECD 202, 203)

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Methyl 4-amino-3,5,6-trichloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-3,5,6-trichloropicolinate, the methyl ester of the herbicide picloram, is a synthetic auxin herbicide used for the control of broadleaf weeds. Its environmental fate and degradation are of significant interest due to the persistence and mobility of its parent compound, picloram. This technical guide provides a comprehensive overview of the environmental behavior of this compound, with a focus on its degradation pathways, including hydrolysis, photolysis, and biodegradation. While specific quantitative data for the methyl ester is limited in publicly available literature, this guide extrapolates its likely behavior based on the extensive data available for picloram and general principles of pesticide ester degradation. Detailed experimental protocols for key environmental fate studies are provided, along with visualizations of degradation pathways and the herbicidal mode of action.

Introduction

This compound is the methyl ester of 4-amino-3,5,6-trichloropicolinic acid (picloram). Picloram is a systemic herbicide that acts as a synthetic auxin, causing uncontrolled and disorganized growth in susceptible plants.[1][2][3] The esterification of the carboxylic acid group can alter the physicochemical properties of the herbicide, such as its solubility and volatility, which in turn can influence its environmental transport and fate. The primary transformation pathway for herbicidal esters in the environment is typically hydrolysis to the parent acid. Therefore, understanding the environmental fate of this compound is intrinsically linked to the well-documented behavior of picloram.

Physicochemical Properties

While specific experimental data for this compound is scarce, the properties of its parent acid, picloram, provide a basis for understanding its likely environmental behavior.

PropertyValue for PicloramReferenceLikely Implication for Methyl Ester
Chemical Formula C₆H₃Cl₃N₂O₂[4]C₇H₅Cl₃N₂O₂
Molecular Weight 241.46 g/mol [4]255.49 g/mol
Water Solubility 430 mg/L at 25°C[5]Lower water solubility than the acid form.
Vapor Pressure 8.3 x 10⁻⁵ Pa at 35°C[6]Higher vapor pressure than the acid form.
Log Kₒw -2.21 at pH 9 to 0.63 at pH 3[7]Higher Log Kₒw, indicating greater lipophilicity.
pKa 2.3[7]Not applicable (ester).

Environmental Fate and Degradation

The environmental fate of this compound is expected to be governed by its hydrolysis to picloram, followed by the degradation and transport of the parent acid.

Abiotic Degradation

Picloram is known to undergo photodegradation in water and on soil surfaces.[1][5] The half-life of picloram in water due to photolysis can be as short as 2 to 3 days in clear, moving water.[2] On soil surfaces, photodegradation is slower. It is anticipated that this compound will also be susceptible to photolysis, potentially leading to the formation of picloram and other degradation products.

Biotic Degradation

Microbial degradation is a major pathway for the dissipation of picloram in soil, although the process can be slow, with reported half-lives ranging from one month to several years depending on soil and climate conditions.[1][5] The degradation of this compound in soil and water is likely initiated by microbial hydrolysis of the ester bond, followed by the microbial degradation of the resulting picloram.

Mobility and Sorption

Picloram does not bind strongly to soil particles and is considered to be highly mobile, with the potential to leach into groundwater.[1][5] The soil organic carbon-water partitioning coefficient (Koc) for picloram is generally low.[7] As an ester, this compound is expected to be more lipophilic and may exhibit a higher affinity for soil organic matter compared to its parent acid. However, upon hydrolysis to the more mobile picloram, the potential for leaching increases.

Quantitative Data Summary

The following table summarizes available quantitative data for the environmental fate of picloram . It is important to note that these values are for the parent acid and that the environmental behavior of this compound will be initially influenced by its rate of hydrolysis to picloram.

ParameterMatrixValueConditionsReference(s)
Soil Half-life (DT₅₀) Soil1 to 13 monthsVaries with soil type, moisture, and temperature.[1]
Photolysis Half-life Water2-3 daysClear, moving water.[2]
Hydrolysis WaterStablepH 5-9.[4]
Soil Adsorption Coefficient (Koc) Soil0.026 - 100 L/kg[7]

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of pesticides are established by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following sections outline the general methodologies for key degradation studies.

Hydrolysis as a Function of pH (OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

  • Test Substance: Radiolabeled (e.g., ¹⁴C) this compound is used to facilitate the tracking of the parent compound and its degradation products.

  • Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Incubation: The test substance is added to the buffer solutions at a known concentration. The solutions are then incubated in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary testing).

  • Sampling: Aliquots of the solutions are collected at various time intervals.

  • Analysis: The concentration of the parent compound and its primary hydrolysis product (picloram) are quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or a UV detector.

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the parent compound against time. The half-life (DT₅₀) at each pH is calculated assuming first-order kinetics.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic and anaerobic conditions.

Methodology:

  • Soil Selection: Representative agricultural soils with varying properties (e.g., texture, organic matter content, pH) are selected.

  • Test Substance Application: Radiolabeled this compound is applied to the soil samples at a rate relevant to its intended use.

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature and moisture content, with a continuous supply of air. Volatile organic compounds and ¹⁴CO₂ are trapped.

    • Anaerobic: After an initial aerobic phase, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

  • Sampling: Soil samples are collected at various time intervals.

  • Extraction and Analysis: The soil is extracted with appropriate solvents. The parent compound and its degradation products in the extracts are separated and quantified using techniques like HPLC or Thin-Layer Chromatography (TLC) coupled with radioactivity detection. Non-extractable (bound) residues are also quantified.

  • Data Analysis: The rate of degradation of the parent compound is determined, and the half-life (DT₅₀) is calculated. A degradation pathway is proposed based on the identified metabolites.

Phototransformation on Soil Surfaces (OECD Guideline)

Objective: To determine the rate of photodegradation of this compound on the soil surface.

Methodology:

  • Soil Preparation: A thin layer of soil is applied to a suitable support (e.g., glass plate).

  • Test Substance Application: Radiolabeled this compound is applied uniformly to the soil surface.

  • Irradiation: The treated soil samples are exposed to a light source that simulates natural sunlight. Dark control samples are maintained under the same conditions but shielded from light.

  • Sampling: Soil samples are collected at various time intervals.

  • Extraction and Analysis: The soil is extracted, and the concentrations of the parent compound and photoproducts are determined by HPLC or other suitable methods.

  • Data Analysis: The rate of photodegradation is calculated by comparing the concentrations in the irradiated and dark control samples. The photolytic half-life is determined.

Mandatory Visualizations

Herbicidal Mode of Action: Auxin Signaling Pathway

This compound acts as a synthetic auxin, disrupting normal plant growth. The core of this mechanism involves the TIR1/AFB auxin receptor pathway.

AuxinSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin_ext Synthetic Auxin (Picloram) Auxin_intra Picloram Auxin_ext->Auxin_intra transport TIR1_AFB TIR1/AFB Auxin_intra->TIR1_AFB binds SCF SCF (E3 Ubiquitin Ligase) TIR1_AFB->SCF associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets Ub Ubiquitin ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds to ARG Auxin Responsive Genes AuxRE->ARG activates Uncontrolled Growth Uncontrolled Growth ARG->Uncontrolled Growth leads to Ub->Aux_IAA ubiquitination

Caption: Auxin signaling pathway disruption by picloram.

Experimental Workflow for a Hydrolysis Study

The following diagram illustrates the typical workflow for a pesticide hydrolysis study according to OECD Guideline 111.

HydrolysisWorkflow start Start prep_buffers Prepare Sterile Buffer Solutions (pH 4, 7, 9) start->prep_buffers add_test_substance Add Radiolabeled This compound prep_buffers->add_test_substance incubate Incubate in Dark at Constant Temperature add_test_substance->incubate sampling Collect Samples at Pre-defined Intervals incubate->sampling sampling->incubate continue incubation analysis Analyze Samples by HPLC (Quantify Parent & Picloram) sampling->analysis data_analysis Calculate Degradation Rate and Half-life (DT50) analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for a pesticide hydrolysis study.

General Degradation Pathway

This diagram shows the logical relationship of the degradation process for this compound in the environment.

DegradationPathway cluster_degradation Primary Degradation Pathways Methyl_Picloram Methyl 4-amino-3,5,6- trichloropicolinate Hydrolysis Hydrolysis (Abiotic & Biotic) Methyl_Picloram->Hydrolysis Photolysis Photolysis Methyl_Picloram->Photolysis Biodegradation Microbial Degradation Methyl_Picloram->Biodegradation Picloram Picloram Hydrolysis->Picloram Photolysis->Picloram Biodegradation->Picloram Metabolites Further Degradation Products Picloram->Metabolites Mineralization CO₂, H₂O, Cl⁻ Metabolites->Mineralization

Caption: General degradation pathway of this compound.

Conclusion

The environmental fate of this compound is expected to be primarily driven by its hydrolysis to the parent acid, picloram. Picloram is a persistent and mobile herbicide, and its degradation in the environment occurs through a combination of microbial action and photolysis. Due to the lack of specific quantitative data for the methyl ester, further research is needed to accurately determine its hydrolysis rates under various environmental conditions, as this is the critical first step in its degradation cascade. The provided experimental protocols offer a framework for generating such data. Understanding the environmental behavior of this compound is essential for assessing its potential risks and ensuring its safe use.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Methyl 4-amino-3,5,6-trichloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3,5,6-trichloropicolinate, also known as picloram-methyl, is a synthetic compound used as a selective herbicide.[1][2] Accurate and sensitive analytical methods are crucial for monitoring its presence in environmental samples, agricultural products, and for quality control in manufacturing processes. This document provides detailed application notes and protocols for the detection and quantification of this compound using modern analytical techniques.

Analytical Methods Overview

The primary analytical methods for the determination of this compound are based on chromatographic separation coupled with sensitive detection techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common separation techniques, while Mass Spectrometry (MS) in various forms (e.g., tandem MS, time-of-flight) is the preferred detection method due to its high selectivity and sensitivity.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector or a mass spectrometer, HPLC is a robust method for the analysis of picloram-methyl in various matrices.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization may be necessary to improve volatility and chromatographic performance.[5][6][7]

  • Sample Preparation: Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte. Common techniques include Solid Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][8][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of picolinate herbicides using chromatographic methods.

Table 1: HPLC Method Performance for Picloram Analysis

ParameterValueReference
Linearity Range0.01 - 0.032 mg/mL[3]
Correlation Coefficient (R²)0.9993[3]
ColumnGemini C18[3]
Mobile PhaseAcetonitrile and water with 1% H₃PO₄ (50:50, v/v)[3]

Table 2: GC-MS Method Performance for Chlorinated Herbicides

ParameterValueReference
Linear Range1 - 100 ng/mL[5]
Limit of Detection (LOD)0.012 - 0.126 ng/g[5]
IonizationSoft ionization (Kr plasma)[5]
Analysis Time< 4 min[5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a method for the simultaneous determination of picloram and 2,4-D in pesticide formulations.[3]

1. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add methanol to dissolve the sample and sonicate for a few minutes to ensure complete dissolution.

  • Bring the flask to volume with methanol.

  • Dilute 1 mL of this solution into a 50 mL volumetric flask.

  • Add 1 mL of an internal standard solution (e.g., a compound with similar chemical properties and a distinct retention time).

  • Bring the flask to volume with acetonitrile.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[10]

2. HPLC-UV Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: Gemini C18 (or equivalent C18 reversed-phase column, e.g., 4.6 x 150 mm, 5 µm).[3][10]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (acidified with 1% phosphoric acid) at a 50:50 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30-40 °C.[10]

  • Detection Wavelength: Determined by the UV absorbance maximum of the compound (typically in the range of 254-280 nm for aromatic compounds).[10]

  • Injection Volume: 10 µL.[10]

3. Calibration:

  • Prepare a series of calibration standards with known concentrations of this compound, ranging from 0.01 to 0.032 mg/mL.[3]

  • Add a constant concentration of the internal standard to each calibration standard.

  • Inject the standards and construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of chlorinated herbicides like this compound. Derivatization may be required to improve the volatility and thermal stability of the analyte.

1. Sample Preparation (QuEChERS Method):

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[6]

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for another minute.

  • Centrifuge the sample at 3,000 rpm for 10 minutes.[8]

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • Perform a dispersive solid-phase extraction (d-SPE) cleanup by adding the supernatant to a tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Vortex and centrifuge.

  • The final extract can be concentrated and reconstituted in a suitable solvent (e.g., acetone/hexane) for GC-MS analysis.[6]

2. Derivatization (if necessary):

  • For compounds with polar functional groups (like the amino group in this compound), derivatization is often necessary for GC analysis.[11] A common approach is silylation or acylation.

  • Alternatively, methylation of the amino group can be performed.

3. GC-MS/MS Conditions:

  • Instrument: Gas chromatograph coupled to a tandem mass spectrometer (MS/MS).[6]

  • Column: A low-polarity capillary column suitable for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient is typically used to separate a wide range of analytes. An example program could be: start at 70 °C, ramp to 180 °C at 25 °C/min, then ramp to 280 °C at 5 °C/min, and hold for 10 minutes.

  • Ionization Mode: Electron Ionization (EI) is common, though soft ionization techniques can reduce fragmentation and enhance the molecular ion.[5]

  • MS/MS Detection: Operate in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Two SRM transitions should be monitored for each compound.[6]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Weighing Weigh Sample Dissolution Dissolve in Methanol & Sonicate Weighing->Dissolution Dilution1 Dilute to Volume (Methanol) Dissolution->Dilution1 Dilution2 Aliquot & Dilute (Acetonitrile) Dilution1->Dilution2 IS_Addition Add Internal Standard Dilution2->IS_Addition Filtration Filter (0.45 µm) IS_Addition->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Workflow for the analysis of this compound by HPLC-UV.

GCMS_Workflow cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis GC-MS/MS Analysis Sample_Weighing Weigh Homogenized Sample ACN_Addition Add Acetonitrile Sample_Weighing->ACN_Addition Salt_Addition Add QuEChERS Salts ACN_Addition->Salt_Addition Centrifugation1 Centrifuge Salt_Addition->Centrifugation1 Supernatant_Transfer Transfer Supernatant Centrifugation1->Supernatant_Transfer dSPE_Addition Add d-SPE Sorbent Supernatant_Transfer->dSPE_Addition Centrifugation2 Vortex & Centrifuge dSPE_Addition->Centrifugation2 Derivatization Derivatization (Optional) Centrifugation2->Derivatization Injection Inject into GC-MS/MS Derivatization->Injection Separation GC Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

References

Preparing Stock Solutions of Methyl 4-amino-3,5,6-trichloropicolinate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of Methyl 4-amino-3,5,6-trichloropicolinate. This information is intended to guide researchers in the safe and effective handling and use of this compound in various research and development applications.

Application Notes

This compound (CAS No: 14143-55-6) is a synthetic compound with a range of biological activities.[1] It is recognized as a selective herbicide used to control broadleaf weeds and grasses in various crops.[2] Beyond its agricultural applications, this compound has garnered interest in the fields of drug discovery and biomedical research.

Mechanism of Action:

This compound functions as an inhibitor of fatty acid transport.[1] It also inhibits the biosynthesis of fatty acids by targeting the enzyme phospholipase A2, which prevents the hydrolysis of phospholipids into free fatty acids and glycerides.[1]

Research Applications:

  • Antiviral Research: The compound has demonstrated potent antiviral activity against the Human Immunodeficiency Virus (HIV).[1]

  • Cancer Research: It has been shown to be a potent inhibitor of human leukemia cells in culture and is under investigation for its potential as a cancer therapeutic.[1]

  • Agricultural Research: Its primary use is as a selective herbicide.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 14143-55-6
Molecular Formula C₇H₅Cl₃N₂O₂
Molecular Weight 255.49 g/mol
Boiling Point 394.6 °C at 760 mmHg[2]
Storage 2-8°C, dry, light-proof, under inert gas[2]

Solubility Data

SolventQualitative Solubility
DichloromethaneSoluble
AcetoneLikely Soluble
XyleneLikely Soluble
EthanolLikely Soluble
Isopropyl AlcoholLikely Soluble
Dimethylformamide (DMF)Likely Soluble
Dimethyl sulfoxide (DMSO)Likely Soluble

Experimental Protocols

Safety Precautions

Before handling this compound, it is crucial to review the available safety information. The compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.

Handling:

  • Avoid direct contact with skin and eyes.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general method for preparing a 10 mM stock solution. The actual achievable concentration may vary depending on the solubility in the chosen solvent. It is recommended to perform a small-scale solubility test first.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound and the DMSO to come to room temperature before opening to prevent condensation.

  • Weigh the Compound: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully weigh out a desired amount of the compound (e.g., 2.55 mg for 1 mL of a 10 mM solution).

    • Calculation: To prepare 1 mL of a 10 mM stock solution:

      • Molecular Weight = 255.49 g/mol

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 255.49 g/mol x 1000 mg/g = 2.55 mg

  • Dissolve in Solvent: Add the appropriate volume of DMSO to the vial containing the weighed compound. For 2.55 mg, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious of potential degradation. Visually inspect the solution to ensure no solid particles remain. If the compound does not fully dissolve, it indicates that 10 mM exceeds its solubility in DMSO. In this case, you can either prepare a lower concentration stock or filter the saturated solution and determine the exact concentration by spectrophotometry if a molar extinction coefficient is known.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent absorption of water by the DMSO. The solution should be protected from light.

Preparation of Working Solutions

Working solutions should be prepared fresh from the stock solution for each experiment.

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the stock solution at room temperature.

  • Dilute to Final Concentration: Dilute the stock solution with the appropriate cell culture medium or buffer to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (add 1 µL of the 10 mM stock to 999 µL of medium).

  • Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to prepare the working solution of the compound.

Visualizations

Stock_Solution_Preparation_Workflow Workflow for Preparing this compound Stock Solution start Start equilibrate Equilibrate compound and solvent to room temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_solvent Add appropriate volume of solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to dissolve (Gentle warming if necessary) add_solvent->dissolve check_solubility Visually inspect for complete dissolution dissolve->check_solubility store Aliquot and store stock solution at -20°C or -80°C check_solubility->store Yes troubleshoot If not fully dissolved, prepare a lower concentration or filter and quantify check_solubility->troubleshoot No end End store->end

Caption: Workflow for the preparation of a stock solution of this compound.

Signaling_Pathway_Inhibition Inhibition of Fatty Acid Transport and Phospholipase A2 Signaling cluster_fatty_acid Fatty Acid Transport cluster_pla2 Phospholipase A2 Pathway FA_transporter Fatty Acid Transporter (e.g., CD36) FA_uptake Fatty Acid Uptake FA_transporter->FA_uptake membrane_phospholipid Membrane Phospholipid PLA2 Phospholipase A2 arachidonic_acid Arachidonic Acid (Free Fatty Acid) PLA2->arachidonic_acid Hydrolysis eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) arachidonic_acid->eicosanoids compound Methyl 4-amino-3,5,6- trichloropicolinate compound->FA_transporter Inhibits compound->PLA2 Inhibits

Caption: Mechanism of action showing inhibition of fatty acid transport and the phospholipase A2 pathway.

References

Application Notes and Protocols: Methyl 4-amino-3,5,6-trichloropicolinate in Weed Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3,5,6-trichloropicolinate, a synthetic auxin herbicide, is a potent compound utilized in weed science research for its selective control of broadleaf weeds.[1] As a member of the pyridine carboxylic acid family, its mode of action mimics the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting, including data on its efficacy, environmental fate, and methodologies for its analysis.

Mode of Action

This compound acts as a synthetic mimic of the plant hormone indole-3-acetic acid (IAA).[1] At the molecular level, it binds to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins via the 26S proteasome. The degradation of these repressors allows for the constitutive activation of auxin response factors (ARFs), leading to the overexpression of auxin-responsive genes. This uncontrolled gene expression disrupts normal plant growth processes, causing symptoms such as epinasty, cell elongation, and ultimately, plant death.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Methyl 4-amino-3,5,6- trichloropicolinate (Auxin Mimic) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation in presence of Auxin SCF->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits ARE Auxin Response Element (ARE) ARF->ARE Binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth Leads to

Figure 1: Simplified signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (picloram).

Table 1: Soil Dissipation Half-life of Picloram

Soil TypeHalf-life (days)ConditionsReference(s)
Various30 - 513Field conditions, dependent on rate and environment[3]
Regina heavy clay~6825°C, moisture holding capacity[4]
Silt loam203 (top 30 cm), 986 (30-70 cm)New Zealand[1]
General20 - 300 (typical 90)General[5]

Table 2: Efficacy of Picloram on Selected Weed Species

Weed SpeciesCommon NameEfficacy Level/MetricApplication RateReference(s)
Centaurea stoebeSpotted Knapweed70-80% suppression of coverNot specified[6]
Cirsium arvenseCanada ThistleControlNot specified[7]
Carduus nutansMusk ThistleControlNot specified[7]
Euphorbia esulaLeafy Spurge90% control after 4 annual treatments0.56 kg/ha [8]

Table 3: Phytotoxicity of Picloram to Selected Non-Target Plants

Plant SpeciesCommon NameSymptom/EffectConcentration/DoseReference(s)
Phaseolus sp.BeansFailed to grow1.32 ppm in soil[8]
Beta vulgaris var. ciclaSwiss ChardFailed to grow1.32 ppm in soil[8]
Solanum lycopersicumTomatoMalformed, twisted shoot growth (epinasty)Low concentrations[9]
Glycine maxSoybeanGrowth reductionSoil residues[8]

Table 4: Leaching Potential of Picloram

Soil TypeLeaching DepthSimulated RainfallReference(s)
Red-Yellow Latosol (higher pH, low organic matter)High leaching rate40, 80, 120 mm[10]
Red-Yellow UltisolHigh leaching rate40, 80, 120 mm[10]
Loam-clay-sandy soilRemained in 0-30 cm layer240 mm[11]
Sandy soil (Areia Quartzosa cinza)Up to 8.2 mSimulation[12]

Experimental Protocols

Greenhouse Dose-Response Bioassay

This protocol is designed to determine the dose-dependent efficacy of this compound on target weed species under controlled greenhouse conditions.

Materials:

  • Seeds of target weed species (e.g., Cirsium arvense, Centaurea maculosa)

  • Pots (10-cm diameter)

  • Sterile potting mix (e.g., peat, perlite, and vermiculite blend)

  • This compound (analytical grade)

  • Solvent (e.g., acetone or DMSO)

  • Surfactant

  • Laboratory spray chamber with a flat-fan nozzle

  • Greenhouse with controlled environment (25/18°C day/night, 16-hour photoperiod)

  • Ruler, calipers, balance

  • Drying oven

Procedure:

  • Plant Preparation:

    • Sow 5-10 seeds of the target weed species in each pot filled with potting mix.

    • After emergence, thin seedlings to a uniform number (e.g., 3-5 plants) per pot.

    • Grow plants in the greenhouse until they reach the 2-4 true leaf stage.[13]

  • Herbicide Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions to achieve a range of application rates (e.g., 0, 10, 50, 100, 200, 500 g a.i./ha). A logarithmic series is recommended.[13]

    • Add a non-ionic surfactant to each solution according to manufacturer's recommendations.

    • Include an untreated control (solvent and surfactant only).

  • Herbicide Application:

    • Calibrate the laboratory spray chamber to deliver a consistent volume (e.g., 200 L/ha).[13]

    • Arrange the pots in a completely randomized or randomized complete block design with at least four replications per treatment.

    • Apply the herbicide treatments to the plants.

  • Data Collection:

    • Visually assess plant injury (phytotoxicity) at 3, 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no injury) to 100% (complete death).[13]

    • At 21 DAT, measure plant height and stem diameter.

    • Harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 70°C to a constant weight and record the dry weight.[13]

  • Data Analysis:

    • Calculate the percent growth reduction relative to the untreated control for biomass and height data.

    • Analyze the data using a non-linear regression model, such as a four-parameter log-logistic model, to determine the GR50 (dose causing 50% growth reduction) or ED50 (dose causing 50% effect) values.

Greenhouse_Bioassay_Workflow start Start plant_prep 1. Plant Preparation (Sowing, Thinning, Growth to 2-4 leaf stage) start->plant_prep solution_prep 2. Herbicide Solution Preparation (Stock, Dilutions, Surfactant) plant_prep->solution_prep application 3. Herbicide Application (Spray Chamber Calibration, Treatment) solution_prep->application data_collection 4. Data Collection (Visual Assessment, Height, Biomass) application->data_collection data_analysis 5. Data Analysis (Growth Reduction, Log-logistic Regression, GR50/ED50) data_collection->data_analysis end End data_analysis->end

Figure 2: Workflow for a greenhouse dose-response bioassay.
Soil Column Leaching Study

This protocol, based on OECD Guideline 312, is designed to assess the leaching potential of this compound in soil columns under laboratory conditions.

Materials:

  • Glass or PVC columns (e.g., 30 cm length, 5 cm diameter)

  • Sieved (<2 mm), air-dried soil

  • Quartz sand

  • Artificial rain solution (e.g., 0.01 M CaCl2)

  • This compound (radiolabeled or analytical grade)

  • Peristaltic pump

  • Leachate collection vessels

  • Analytical instrumentation for quantification (e.g., HPLC-MS/MS, LSC)

Procedure:

  • Column Preparation:

    • Place a sieve plate or glass wool at the bottom of the column, followed by a 1-2 cm layer of quartz sand.

    • Pack the column with the prepared soil to a height of approximately 30 cm, ensuring uniform packing.

  • Saturation and Equilibration:

    • Saturate the soil column from the bottom with the artificial rain solution to displace air.

    • Allow the column to drain and equilibrate for at least 24 hours.

  • Herbicide Application:

    • Apply a known amount of this compound to the soil surface at a rate equivalent to the desired field application rate.

  • Leaching:

    • Apply the artificial rain solution to the top of the column at a constant, slow flow rate using a peristaltic pump to simulate a specific rainfall amount (e.g., 200 mm over 48 hours).

  • Sample Collection:

    • Collect the leachate in fractions at regular intervals.

    • After the leaching event, extrude the soil core and section it into defined depths (e.g., 0-5, 5-10, 10-15, 15-20, 20-25, 25-30 cm).

  • Analysis:

    • Extract this compound from each soil section and leachate fraction using an appropriate solvent.

    • Quantify the concentration of the herbicide in each extract using a validated analytical method (e.g., HPLC-MS/MS).

  • Data Analysis:

    • Calculate the mass balance of the applied herbicide, determining the percentage leached and the distribution within the soil profile.

Field Efficacy Trial

This protocol provides a general framework for conducting a field trial to evaluate the efficacy of this compound on a target weed population under real-world conditions, following the principles of EPPO standards.[14][15]

Materials:

  • Field site with a natural and uniform infestation of the target weed species.

  • This compound formulation.

  • Calibrated field sprayer.

  • Plot marking equipment (stakes, flags, measuring tape).

  • Data collection tools (quadrats, assessment sheets, GPS).

Procedure:

  • Trial Design and Layout:

    • Design the trial using a randomized complete block design with at least four replications.

    • Establish individual plots of a suitable size (e.g., 2m x 5m).

    • Include an untreated control plot in each block. A standard reference herbicide can also be included for comparison.

  • Herbicide Application:

    • Apply the this compound at one or more rates, including the proposed effective dose and a higher rate (e.g., 2x) to assess crop safety if applicable.[14]

    • Apply the herbicide at the appropriate growth stage of the target weed.

    • Record all application details, including date, time, weather conditions (temperature, humidity, wind speed), spray volume, and pressure.

  • Assessments:

    • Conduct a pre-application assessment of weed density and distribution in each plot.

    • At regular intervals after application (e.g., 14, 28, and 56 DAT), visually assess weed control in each plot using a percentage scale (0% = no control, 100% = complete control).

    • At the final assessment, measure weed density and biomass within quadrats placed randomly in each plot.

    • If the trial is conducted within a crop, assess crop phytotoxicity at each assessment date and measure crop yield at harvest.[14]

  • Data Analysis:

    • Analyze the weed control, density, biomass, and yield data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

    • Use appropriate mean separation tests (e.g., Tukey's HSD) to compare treatment means.

Residue Analysis in Soil and Plant Tissues

This section outlines the general steps for the analysis of this compound residues.

Sample Preparation:

  • Soil: Air-dry the soil sample and sieve it through a 2-mm screen. A subsample is then taken for extraction.

  • Plant Tissue: Homogenize the fresh or frozen plant material. A representative subsample is used for extraction.

Extraction:

  • Various extraction methods can be employed, including solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[8]

  • For soil, extraction with an alkaline solution followed by acidification and partitioning into an organic solvent is a common approach.

  • For plant tissues, extraction with a suitable solvent like methanol or acetonitrile is often used.

Clean-up:

  • The crude extract may require a clean-up step to remove interfering co-extractives. This can be achieved using techniques like solid-phase extraction (SPE).

Quantification:

  • High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS/MS) is a common and sensitive method for the quantification of picloram residues.[16][17]

Residue_Analysis_Workflow start Start sampling 1. Sample Collection (Soil or Plant Tissue) start->sampling prep 2. Sample Preparation (Drying, Sieving, Homogenizing) sampling->prep extraction 3. Extraction (e.g., SPE, QuEChERS) prep->extraction cleanup 4. Clean-up (e.g., SPE) extraction->cleanup quantification 5. Quantification (e.g., HPLC-MS/MS) cleanup->quantification analysis 6. Data Analysis (Concentration Calculation) quantification->analysis end End analysis->end

Figure 3: General workflow for residue analysis.

Conclusion

This compound is a valuable tool in weed science research. Understanding its mode of action, efficacy on target species, and environmental behavior is crucial for its effective and responsible use. The protocols outlined in this document provide a framework for conducting robust scientific investigations into the properties and applications of this herbicide. Researchers should always adhere to good laboratory and field practices and consult relevant regulatory guidelines when conducting experiments with pesticides.

References

Application Notes and Protocols for Testing the Efficacy of Methyl 4-amino-3,5,6-trichloropicolinate on Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the herbicidal efficacy of Methyl 4-amino-3,5,6-trichloropicolinate, a synthetic auxin herbicide, against common broadleaf weeds. The protocols outlined below are intended to ensure robust and reproducible data collection for regulatory submission and product development.

Introduction

This compound is a selective herbicide belonging to the pyridine carboxylic acid family.[1] It functions as a plant growth regulator, mimicking the natural plant hormone indoleacetic acid.[2] This leads to uncontrolled and disorganized cell division and elongation in susceptible broadleaf plants, ultimately resulting in their death.[1][3] This compound is effective for the control of annual and perennial broadleaf weeds in various settings.[3][4]

Mode of Action: Synthetic Auxin Pathway

This compound acts as a synthetic auxin. Upon absorption through the leaves and roots, it is translocated throughout the plant's vascular system.[4] The herbicide then binds to auxin receptors, leading to an overstimulation of auxin-responsive genes. This disrupts normal plant growth processes, causing epinasty, stem and petiole twisting, and ultimately, senescence and plant death.

Synthetic Auxin Mode of Action cluster_plant_cell Plant Cell Herbicide This compound Receptor Auxin Receptor Herbicide->Receptor Binds to Gene_Expression Overexpression of Auxin-Responsive Genes Receptor->Gene_Expression Activates Protein_Synthesis Altered Protein Synthesis Gene_Expression->Protein_Synthesis Cell_Elongation Uncontrolled Cell Elongation & Division Protein_Synthesis->Cell_Elongation Plant_Death Plant Death Cell_Elongation->Plant_Death

Caption: Signaling pathway of this compound.

Experimental Protocol: Greenhouse Efficacy Study

This protocol details a greenhouse-based dose-response study to determine the efficacy of this compound on selected broadleaf weed species.

Materials and Equipment
  • Test Substance: this compound (analytical grade)

  • Weed Species: Seeds of common broadleaf weeds (e.g., Amaranthus retroflexus (Redroot Pigweed), Chenopodium album (Common Lambsquarters), Abutilon theophrasti (Velvetleaf))

  • Growth Medium: Standard greenhouse potting mix

  • Containers: 10 cm diameter pots

  • Greenhouse: Temperature and light controlled environment

  • Spray Chamber: Calibrated to deliver a consistent spray volume

  • Analytical Balance

  • Volumetric Flasks and Pipettes

  • Surfactant: Non-ionic surfactant (optional, based on formulation)

Experimental Design
  • Design: Randomized Complete Block Design (RCBD) with four replications.[5]

  • Treatments:

    • Untreated Control (no herbicide application)

    • Vehicle Control (sprayed with carrier solution only)

    • This compound at five graded doses (e.g., 0.5X, 1X, 2X, 4X, 8X of a predetermined median effective dose)

    • Positive Control (a commercially available herbicide with a similar mode of action)

Procedure
  • Plant Propagation: Sow weed seeds in pots filled with growth medium and allow them to germinate and grow in the greenhouse.

  • Thinning: Once seedlings have developed 2-3 true leaves, thin to a uniform number of plants per pot (e.g., 3-5 plants).

  • Herbicide Preparation: Prepare stock solutions of this compound in an appropriate solvent. Prepare serial dilutions to achieve the desired application rates. If a surfactant is used, add it to the final spray solution according to the manufacturer's recommendation.

  • Application: When the weed plants reach the 3-4 leaf stage, transfer the pots to the spray chamber. Apply the herbicide treatments using a calibrated sprayer to ensure uniform coverage.

  • Post-Application Care: Return the pots to the greenhouse and maintain optimal growing conditions. Water the plants as needed, avoiding overhead irrigation for the first 24 hours to prevent washing the herbicide off the foliage.

  • Data Collection: Assess the efficacy of the treatments at 7, 14, and 21 days after treatment (DAT).

Assessment Methods
  • Visual Injury Rating: Rate the percentage of visual injury for each pot on a scale of 0% (no effect) to 100% (complete plant death).

  • Biomass Reduction: At 21 DAT, harvest the above-ground plant material from each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight. Calculate the percent biomass reduction relative to the untreated control.

Experimental Workflow cluster_assessment Assessment start Start seed_sowing Sow Weed Seeds start->seed_sowing thinning Thin Seedlings seed_sowing->thinning herbicide_prep Prepare Herbicide Solutions thinning->herbicide_prep application Apply Herbicide Treatments (3-4 Leaf Stage) herbicide_prep->application post_app Post-Application Greenhouse Growth application->post_app data_collection Data Collection (7, 14, 21 DAT) post_app->data_collection visual_rating Visual Injury Rating (%) data_collection->visual_rating biomass Biomass Reduction (%) data_collection->biomass end End visual_rating->end biomass->end

Caption: Greenhouse efficacy testing workflow.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Visual Injury Ratings (%) of Broadleaf Weeds at 7, 14, and 21 Days After Treatment (DAT) with this compound.

TreatmentRate (g a.i./ha)Amaranthus retroflexus (7 DAT)Amaranthus retroflexus (14 DAT)Amaranthus retroflexus (21 DAT)Chenopodium album (7 DAT)Chenopodium album (14 DAT)Chenopodium album (21 DAT)
Untreated Control0000000
Vehicle Control0000000
Compound A50457590407085
Compound A100608598558095
Compound A20080951007590100
Compound A400901001008598100
Compound A80010010010095100100
Positive ControlLabel Rate85981008095100

Table 2: Dry Biomass Reduction (%) of Broadleaf Weeds at 21 Days After Treatment (DAT) with this compound.

TreatmentRate (g a.i./ha)Amaranthus retroflexusChenopodium albumAbutilon theophrasti
Untreated Control0000
Vehicle Control0000
Compound A50706560
Compound A100888580
Compound A200999795
Compound A40010010099
Compound A800100100100
Positive ControlLabel Rate999897

Field Trial Protocol

For a comprehensive evaluation, greenhouse studies should be followed by field trials under various environmental conditions.

Site Selection and Preparation

Select a field site with a natural and uniform infestation of the target broadleaf weed species. Prepare the seedbed according to standard agricultural practices for the region.

Experimental Design and Plot Layout
  • Design: Randomized Complete Block Design with a minimum of three to four replications.[6]

  • Plot Size: Each plot should be a minimum of 50 m².[6]

  • Treatments: Include an untreated control, the test substance at various rates, and a commercial standard.

Application

Apply the herbicide using a calibrated backpack or tractor-mounted sprayer. The timing of the application should correspond to the recommended growth stage of the target weeds (e.g., 2-4 leaf stage).

Data Collection and Analysis
  • Weed Control Ratings: Visually assess weed control at regular intervals after application.

  • Weed Density and Biomass: At a specified time point, count the number of weeds per unit area and collect the above-ground biomass for dry weight determination.

  • Crop Tolerance (if applicable): If the herbicide is intended for use in a specific crop, assess crop injury at regular intervals.

  • Yield (if applicable): Harvest the crop from each plot and determine the yield.

Statistical analysis of the data should be performed using appropriate methods (e.g., ANOVA, regression analysis) to determine the significance of treatment effects.

References

Application Notes and Protocols for Methyl 4-amino-3,5,6-trichloropicolinate in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3,5,6-trichloropicolinate, commonly known as Picloram, is a synthetic auxin and a chlorinated derivative of picolinic acid.[1][2] While widely utilized as a systemic herbicide for the control of broadleaf weeds and woody plants, its potent auxin-like activity makes it a valuable tool in plant tissue culture.[1][3][4][5][6] Picloram mimics the natural plant hormone indoleacetic acid (IAA), leading to uncontrolled and disorganized cell growth at herbicidal concentrations.[5][7] However, at carefully controlled, lower concentrations in sterile culture media, it effectively induces desired morphogenic responses such as callus induction, somatic embryogenesis, and shoot proliferation.[8]

Picloram is often considered a more potent alternative to other synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) for certain plant species and applications.[8] Its stability and efficacy at low concentrations make it a cost-effective and reliable component in various plant biotechnology research and propagation protocols.[8] These application notes provide detailed protocols and quantitative data for the use of this compound in plant tissue culture studies.

Data Presentation: Efficacious Concentrations of Picloram

The optimal concentration of Picloram varies significantly depending on the plant species, explant type, and the desired outcome (e.g., callus induction vs. somatic embryogenesis). The following tables summarize quantitative data from various studies to provide a starting point for protocol optimization.

Table 1: Picloram Concentrations for Callus Induction

Plant SpeciesExplant TypeMediaPicloram Concentration (mg/L)Other Growth Regulators (mg/L)OutcomeReference
GerberaLeafMS1.0-Most effective for callus induction and proliferation[9]
Onion ('Yellow Grano', 'Yellow Sweet Spanish')Seedling shoot meristem-tipBDS0.751.5 - 2.0 BAOptimal for callus induction[10]
SugarcaneNot SpecifiedNot Specified4.0-Better callus induction and proliferation compared to 2,4-D, IAA, and dicamba[8]
TomatoNot SpecifiedNot Specified0.99 (4.13 µM)2.0 (8.88 µM) BACallus induction[8]
Date PalmImmature InflorescencesMS5.0-92.8% callus formation[11]
SoybeanNot SpecifiedNutrient Agar10⁻⁶ M-200% increase in tissue growth[12]
CottonwoodNot SpecifiedNutrient Agar10⁻⁶ M-Increased tissue growth[12]

Table 2: Picloram Concentrations for Somatic Embryogenesis and Shoot Multiplication

Plant SpeciesExplant TypeMediaPicloram Concentration (mg/L)Other Growth Regulators (mg/L)OutcomeReference
Onion ('Yellow Grano', 'Yellow Sweet Spanish')Callus from seedling shoot meristem-tipBDS0.751.5 - 2.0 BAHigh frequency of somatic embryo development[10]
StrawberryNot SpecifiedNot Specified2.0-High percentage of embryogenic calli and globular stage embryos[8]
StrawberryNot SpecifiedNot Specified1.0-Highest number of cotyledonary-stage embryos[8]
Onion ('Yellow Grano', 'Yellow Sweet Spanish')Seedling shoot meristem-tipBDS0.030.5 BAOptimal for shoot multiplication in long-term cultures[10]
Date PalmImmature InflorescencesMS5.01.0 TDZ75.5% embryogenic callus formation[11]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Callus Induction from Leaf Explants of Gerbera

This protocol is based on the findings of a study on gerbera regeneration.[9]

1. Explant Preparation:

  • Excise young, healthy leaves from a mother plant.
  • Wash the leaves under running tap water for 10-15 minutes.
  • Surface sterilize the leaves by immersing them in 70% (v/v) ethanol for 30-60 seconds, followed by a 10-15 minute soak in a 1-2% (v/v) sodium hypochlorite solution with a few drops of Tween-20.
  • Rinse the leaves 3-4 times with sterile distilled water inside a laminar flow hood.
  • Cut the sterilized leaves into small sections (approximately 1 cm²). Horizontally scrape the surface of the explants with a sterile scalpel to enhance callus induction.[9]

2. Culture Medium and Conditions:

  • Prepare Murashige and Skoog (MS) basal medium supplemented with 3% (w/v) sucrose and solidified with 0.8% (w/v) agar.
  • Adjust the pH of the medium to 5.7-5.8 before autoclaving at 121°C for 15-20 minutes.
  • After the medium has cooled to about 40-50°C, add filter-sterilized this compound to a final concentration of 1.0 mg/L.
  • Dispense the medium into sterile petri dishes or culture vessels.
  • Place the leaf explants onto the medium with the scraped surface in contact with the medium.
  • Incubate the cultures in the dark at 25 ± 2°C.

3. Subculture and Maintenance:

  • Observe the cultures regularly for callus formation, which should initiate within approximately 8 days.[9]
  • Subculture the developing calli to fresh medium of the same composition every 3-4 weeks.

Protocol 2: Somatic Embryogenesis and Shoot Regeneration in Onion

This protocol is adapted from studies on onion tissue culture.[10]

1. Callus Induction:

  • Use seedling shoot meristem-tips as explants. Sterilize seeds and germinate them aseptically on a basal medium.
  • Culture the explants on a B5 medium supplemented with 0.75 mg/L Picloram and 1.5 to 2.0 mg/L 6-Benzylaminopurine (BA) for callus induction.
  • Incubate in the dark at 25 ± 2°C.

2. Somatic Embryo Development:

  • Maintain the established callus cultures on the same medium composition (0.75 mg/L Picloram and 1.5 to 2.0 mg/L BA) to promote the development of somatic embryos.[10]
  • Subculture every 4-6 weeks.

3. Plantlet Regeneration:

  • For plantlet regeneration, transfer the calli with well-developed somatic embryos to a modified shoot multiplication medium. A suitable medium would be a B5 or MS basal medium with a reduced auxin concentration and a cytokinin, for example, 0.03 mg/L Picloram and 0.5 mg/L BA.[10]
  • Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C to encourage shoot development.

4. Rooting and Acclimatization:

  • Once shoots have developed, transfer them to a half-strength MS medium without any plant growth regulators or with a low concentration of a rooting auxin like Indole-3-butyric acid (IBA) to induce root formation.
  • After sufficient root development, carefully remove the plantlets from the culture medium, wash off the agar, and transfer them to small pots containing a sterile potting mix.
  • Acclimatize the plantlets gradually to ambient humidity by covering them with a transparent lid or plastic bag, which is progressively opened over a period of 2-3 weeks.

Visualizations

Signaling Pathway

While the precise and complete signaling cascade of Picloram is not fully elucidated, its primary mode of action is to mimic the natural auxin, indole-3-acetic acid (IAA).[7] The following diagram illustrates a generalized auxin signaling pathway, which is believed to be the mechanism through which Picloram exerts its effects.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TIR1_AFB TIR1/AFB Receptor Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds in presence of Auxin Ub Ubiquitin TIR1_AFB->Ub ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Cell_Elongation Cell Elongation & Division Auxin_Response_Genes->Cell_Elongation Leads to Ub->Aux_IAA Ubiquitination Picloram Picloram (Synthetic Auxin) Picloram->TIR1_AFB Enters Nucleus and Binds

Caption: Generalized Auxin Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for utilizing this compound in plant tissue culture for callus induction and subsequent regeneration.

Plant_Tissue_Culture_Workflow Explant_Selection 1. Explant Selection (e.g., Leaf, Meristem) Sterilization 2. Surface Sterilization Explant_Selection->Sterilization Inoculation 3. Inoculation on Callus Induction Medium (with Picloram) Sterilization->Inoculation Incubation_Dark 4. Incubation in Dark Inoculation->Incubation_Dark Callus_Proliferation 5. Callus Proliferation (Subculture) Incubation_Dark->Callus_Proliferation Regeneration 6. Transfer to Regeneration Medium Callus_Proliferation->Regeneration Incubation_Light 7. Incubation in Light Regeneration->Incubation_Light Shoot_Development 8. Shoot Development Incubation_Light->Shoot_Development Rooting 9. Rooting Shoot_Development->Rooting Acclimatization 10. Acclimatization Rooting->Acclimatization

Caption: Experimental Workflow for Plant Tissue Culture.

References

Application Notes and Protocols for the Synthesis of Methyl 4-amino-3,5,6-trichloropicolinate Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-amino-3,5,6-trichloropicolinate is a substituted pyridine derivative that serves as a valuable scaffold in medicinal chemistry and agrochemistry. Its densely functionalized core allows for the exploration of diverse chemical space, making it an attractive starting point for the development of novel bioactive compounds. Structure-Activity Relationship (SAR) studies are crucial in drug discovery and development to understand how chemical structure modifications of a lead compound affect its biological activity.[1][2] This document provides detailed protocols for the synthesis of a series of this compound derivatives and their evaluation in a hypothetical SAR study aimed at identifying novel inhibitors of a key cellular signaling pathway. The methodologies described herein are intended for researchers, scientists, and drug development professionals.

Core Compound Structure

The core scaffold for the synthesized derivatives is this compound, with the chemical formula C₇H₅Cl₃N₂O₂ and a molecular weight of 255.49 g/mol .[3][4] Modifications will be introduced at the 4-amino position to explore the impact of various substituents on biological activity.

Experimental Protocols

General Synthetic Scheme

The synthesis of this compound derivatives can be achieved through a multi-step process starting from commercially available precursors. A general synthetic route involves the modification of the amino group of the parent compound.[5]

Synthetic Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start This compound Acylation Acylation with R-COCl Start->Acylation Pyridine, DCM Sulfonylation Sulfonylation with R-SO2Cl Start->Sulfonylation Pyridine, DCM Urea_Formation Reaction with R-NCO Start->Urea_Formation TEA, DCM Amide_Derivatives Amide Derivatives Acylation->Amide_Derivatives Sulfonamide_Derivatives Sulfonamide Derivatives Sulfonylation->Sulfonamide_Derivatives Urea_Derivatives Urea Derivatives Urea_Formation->Urea_Derivatives Purification Column Chromatography Amide_Derivatives->Purification Sulfonamide_Derivatives->Purification Urea_Derivatives->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Screening In vitro Biological Assay Characterization->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis

Caption: General workflow for the synthesis, purification, and evaluation of this compound derivatives.

Protocol 1: Synthesis of Amide Derivatives (e.g., Compound 1a)

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 15 mL), followed by saturated sodium bicarbonate solution (2 x 15 mL), and finally with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

Protocol 2: Synthesis of Sulfonamide Derivatives (e.g., Compound 1b)

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL).

  • Base Addition: Add pyridine (1.5 eq) and stir for 10 minutes.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.2 eq) dropwise.

  • Reaction: Stir the mixture at room temperature overnight. Monitor by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

  • Characterization: Characterize the purified compound using NMR and HRMS.

Protocol 3: Biological Evaluation - In vitro Kinase Inhibition Assay

The following protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

  • Compound Preparation: Prepare stock solutions of the test compounds in 100% DMSO at a concentration of 10 mM. Serially dilute the compounds in assay buffer to obtain a range of concentrations.

  • Assay Plate Preparation: Add the kinase, substrate, and ATP to the wells of a 96-well plate.

  • Compound Addition: Add the serially diluted compounds to the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay measuring remaining ATP).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Studies

The following table summarizes the hypothetical biological data for a series of synthesized this compound derivatives. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC₅₀) against a hypothetical target kinase.

Compound IDR GroupRationale for ModificationMolecular Weight ( g/mol )IC₅₀ (µM)
1a -C(O)PhIntroduction of an aromatic amide linkage.359.645.2
1b -SO₂PhIntroduction of a sulfonamide linkage.395.708.9
1c -C(O)NHPhIntroduction of a urea linkage.374.652.1
1d -C(O)CH₃Introduction of a small aliphatic amide.297.5215.7
1e -C(O)c-C₆H₁₁Introduction of a bulky aliphatic amide.365.717.8
1f -C(O)-(4-F-Ph)Electronic modification of the aromatic ring.377.631.5
1g -C(O)-(4-OMe-Ph)Electronic modification of the aromatic ring.389.673.8
1h -C(O)-(4-CF₃-Ph)Electronic modification of the aromatic ring.427.6412.4

Discussion of SAR

The hypothetical data suggests that modifications at the 4-amino position significantly influence the inhibitory activity.

  • Linker Type: The nature of the linker between the picolinate core and the R group is important. The urea linkage in 1c (IC₅₀ = 2.1 µM) showed higher potency compared to the amide (1a , IC₅₀ = 5.2 µM) and sulfonamide (1b , IC₅₀ = 8.9 µM) linkages, suggesting that the hydrogen bonding capabilities of the urea moiety may be crucial for target engagement.

  • Amide Substituent: For the amide derivatives, the nature of the substituent on the carbonyl group plays a key role. A simple aliphatic group as in 1d (-C(O)CH₃) resulted in low activity (IC₅₀ = 15.7 µM). A bulky aromatic group (1a ) was more favorable than a bulky aliphatic group (1e ).

  • Electronic Effects: Substitution on the phenyl ring of the benzamide derivatives demonstrated a clear electronic effect. The electron-withdrawing fluorine atom in 1f (IC₅₀ = 1.5 µM) led to the most potent compound in this series. In contrast, the electron-donating methoxy group in 1g (IC₅₀ = 3.8 µM) was less active, and the strongly electron-withdrawing trifluoromethyl group in 1h (IC₅₀ = 12.4 µM) resulted in a significant loss of activity. This suggests that a balanced electronic profile on the aromatic ring is required for optimal activity.

Hypothetical Signaling Pathway

The synthesized compounds are hypothesized to inhibit a key kinase in a cancer-related signaling pathway, leading to the downstream inhibition of cell proliferation.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Target Kinase Receptor->Kinase_A Kinase_B Downstream Kinase Kinase_A->Kinase_B Phosphorylation TF Transcription Factor Kinase_B->TF Activation Proliferation Cell Proliferation TF->Proliferation Inhibitor Synthesized Derivative Inhibitor->Kinase_A Inhibition

Caption: Hypothetical signaling pathway showing the inhibition of a target kinase by the synthesized derivatives.

This application note provides a framework for the synthesis and SAR-guided optimization of this compound derivatives. The detailed protocols and hypothetical SAR data offer a starting point for the development of novel bioactive molecules based on this versatile scaffold. Further optimization of the most potent compounds, such as the urea and fluoro-substituted amide derivatives, could lead to the discovery of promising lead candidates for further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-amino-3,5,6-trichloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Methyl 4-amino-3,5,6-trichloropicolinate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main routes for the synthesis of the precursor, 4-amino-3,5,6-trichloropicolinic acid (picloram), which is then esterified to the final product.

  • Route 1: Starting from α-picoline. This method involves the successive chlorination, amination, and hydrolysis of α-picoline.[1]

  • Route 2: Starting from 3,4,5,6-tetrachloropicolinonitrile. This route involves the amination of 3,4,5,6-tetrachloropicolinonitrile to form 4-amino-3,5,6-trichloropicolinonitrile, followed by hydrolysis to yield picloram.[2]

The final step in both routes is the esterification of picloram to this compound.

Q2: What is the most common method for the final esterification step?

A2: The most common and well-established method for converting 4-amino-3,5,6-trichloropicolinic acid to its methyl ester is the Fischer-Speier esterification.[3][4] This acid-catalyzed reaction uses an excess of methanol as both the solvent and the reactant.

Q3: What are the critical parameters that affect the yield of the esterification reaction?

A3: The yield of the Fischer esterification is primarily influenced by:

  • Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typically used.[3][4]

  • Reaction Temperature: The reaction is generally carried out at the reflux temperature of methanol.

  • Reaction Time: Sufficient reaction time is crucial to drive the equilibrium towards the product.

  • Water Content: The presence of water can reverse the reaction and reduce the yield. Therefore, anhydrous conditions are highly recommended.[5]

Q4: How can I purify the final product, this compound?

A4: Purification can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. Suitable solvents need to be determined experimentally.

  • Washing: The crude product can be washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by washing with brine to remove residual salts.[3]

  • Column Chromatography: For higher purity, column chromatography can be employed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective catalyst or insufficient amount. 2. Presence of water in the reaction mixture. 3. Low reaction temperature. 4. Insufficient reaction time.1. Use a strong acid catalyst like concentrated H₂SO₄ (typically 1-5 mol%). 2. Use anhydrous methanol and ensure all glassware is thoroughly dried. Consider using a drying agent like molecular sieves.[5] 3. Ensure the reaction is maintained at a gentle reflux. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) and continue until the starting material is consumed.
Reaction Mixture Turns Dark Brown or Black 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Use of an overly aggressive catalyst or high concentration.1. Maintain a gentle and controlled reflux. Avoid excessive heating. 2. Use the recommended catalytic amount of acid.
Difficulty in Isolating the Product 1. Incomplete removal of unreacted picloram. 2. Formation of an emulsion during the work-up.1. During the work-up, thoroughly wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted acid.[3] 2. To break an emulsion, add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.
Product is Impure After Initial Purification 1. Inefficient removal of byproducts or starting materials. 2. Co-precipitation of impurities during recrystallization.1. Consider a second purification step, such as column chromatography. 2. For recrystallization, ensure slow cooling to allow for the formation of pure crystals. A different solvent system may also be necessary.

Experimental Protocols

Synthesis of 4-amino-3,5,6-trichloropicolinic acid (Picloram) from 3,4,5,6-tetrachloropicolinonitrile (Route 2)

Step 1: Amination of 3,4,5,6-tetrachloropicolinonitrile

  • In a suitable reaction vessel, dissolve 3,4,5,6-tetrachloropicolinonitrile in an appropriate organic solvent (e.g., ethanol).

  • Add a solution of ammonia in the chosen solvent. A molar excess of ammonia is typically used.

  • The reaction can be carried out at room temperature or with gentle heating to increase the rate.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure. The resulting solid is 4-amino-3,5,6-trichloropicolinonitrile.

Step 2: Hydrolysis to 4-amino-3,5,6-trichloropicolinic acid

  • The crude 4-amino-3,5,6-trichloropicolinonitrile is then subjected to hydrolysis.

  • This can be achieved by heating with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).[2]

  • If acidic hydrolysis is used, the product will precipitate upon cooling and dilution with water.

  • If basic hydrolysis is used, the reaction mixture needs to be acidified to precipitate the product.

  • The precipitated 4-amino-3,5,6-trichloropicolinic acid is then collected by filtration, washed with water, and dried.

Esterification of 4-amino-3,5,6-trichloropicolinic acid to this compound
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3,5,6-trichloropicolinic acid.

  • Add a large excess of anhydrous methanol, which acts as both the solvent and the reactant.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Heat the mixture to a gentle reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent to obtain the crude this compound.

  • Further purify the product by recrystallization from an appropriate solvent.

Data Presentation

Table 1: Comparison of Synthesis Routes for 4-amino-3,5,6-trichloropicolinic acid

Parameter Route 1: From α-picoline Route 2: From 3,4,5,6-tetrachloropicolinonitrile
Starting Material Availability α-picoline is a readily available commodity chemical.3,4,5,6-tetrachloropicolinonitrile is a more specialized starting material.
Number of Steps Multiple steps: chlorination, amination, hydrolysis.[1]Fewer steps: amination and hydrolysis.[2]
Reaction Conditions Chlorination can involve harsh reagents and conditions.Amination and hydrolysis are generally milder.
Potential Byproducts Isomeric chlorinated picolines, over-chlorinated products.Incomplete amination or hydrolysis products.
Overall Yield Can be variable depending on the efficiency of each step.Generally reported to have good yields.

Table 2: Influence of Key Parameters on Fischer Esterification Yield

Parameter Condition Expected Impact on Yield Reasoning
Methanol AnhydrousIncrease Prevents the reverse hydrolysis reaction.[5]
WetDecrease Water shifts the equilibrium back to the reactants.
Catalyst (H₂SO₄) Catalytic amount (1-5 mol%)Optimal Sufficient to protonate the carbonyl and facilitate nucleophilic attack.
No catalystVery Low/No Reaction The reaction is extremely slow without an acid catalyst.
Excess catalystMay Decrease Can lead to side reactions and decomposition, especially at high temperatures.
Temperature RefluxOptimal Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Room TemperatureVery Slow The reaction rate is significantly lower at room temperature.
Reaction Time InsufficientLow The reaction will not have reached equilibrium.
Optimal (monitor by TLC)High Allows the reaction to proceed to completion.
ExcessiveMay Decrease Can lead to the formation of byproducts due to prolonged heating.

Visualizations

Synthesis_Workflow cluster_route1 Route 1 cluster_route2 Route 2 a_picoline α-Picoline chlorination Chlorination a_picoline->chlorination amination1 Amination chlorination->amination1 hydrolysis1 Hydrolysis amination1->hydrolysis1 picloram 4-amino-3,5,6-trichloro- picolinic acid (Picloram) hydrolysis1->picloram tetrachloro 3,4,5,6-Tetrachloro- picolinonitrile amination2 Amination tetrachloro->amination2 hydrolysis2 Hydrolysis amination2->hydrolysis2 hydrolysis2->picloram esterification Esterification (e.g., Fischer) picloram->esterification final_product Methyl 4-amino-3,5,6-trichloro- picolinate esterification->final_product

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Tree cluster_incomplete Incomplete Reaction cluster_workup Work-up/Purification Issues start Low Yield of Methyl Ester check_reaction Check Reaction Progress by TLC start->check_reaction incomplete Starting Material (Picloram) Remains check_reaction->incomplete Yes complete No Starting Material (by TLC) check_reaction->complete No check_conditions Review Reaction Conditions incomplete->check_conditions temp Temperature too low? check_conditions->temp time Time too short? check_conditions->time catalyst Catalyst issue? check_conditions->catalyst increase_temp Increase to Reflux temp->increase_temp Yes increase_time Increase Reaction Time time->increase_time Yes check_catalyst Verify Catalyst (H₂SO₄) Amount catalyst->check_catalyst Yes check_workup Review Work-up Procedure complete->check_workup acid_removal Incomplete Acid Removal? check_workup->acid_removal purification_method Purification Method? check_workup->purification_method wash_bicarb Wash with NaHCO₃ Solution acid_removal->wash_bicarb Yes recrystallize Recrystallize or use Column Chromatography purification_method->recrystallize Ineffective?

Caption: Troubleshooting decision tree for low yield in the final esterification step.

References

common issues with Methyl 4-amino-3,5,6-trichloropicolinate stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 4-amino-3,5,6-trichloropicolinate in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in the concentration of the active ingredient over a short period. What could be the cause?

A1: The most probable cause for a decrease in the concentration of this compound in an aqueous solution is hydrolysis. Ester forms of picolinic acid herbicides can be susceptible to hydrolysis, which converts the methyl ester back to its parent carboxylic acid, 4-amino-3,5,6-trichloropicolinic acid (picloram).[1] The rate of hydrolysis is influenced by the pH and temperature of the solution.

Q2: How does pH affect the stability of this compound in my experiments?

A2: While the parent compound, picloram, is stable to hydrolysis in a pH range of 5 to 9, ester derivatives are generally more susceptible to pH-dependent hydrolysis.[1] Typically, ester hydrolysis is accelerated under both acidic and basic conditions. For optimal stability, it is recommended to prepare solutions in a neutral pH buffer and use them as quickly as possible.

Q3: I have been storing my solutions of this compound under ambient light. Could this be affecting its stability?

A3: Yes, exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of pyridine-based herbicides.[2] The parent compound, picloram, is known to be decomposed by UV irradiation in aqueous solutions.[2] This process is known as photolysis or photodegradation. To minimize degradation, it is crucial to store solutions in amber vials or otherwise protect them from light.

Q4: What are the likely degradation products of this compound in solution?

A4: The primary degradation products will likely be:

  • From hydrolysis: 4-amino-3,5,6-trichloropicolinic acid (picloram) and methanol.[1]

Q5: How can I monitor the stability of my this compound solutions?

A5: You can monitor the stability of your solutions by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography with an Electron Capture Detector (GC/ECD).[2][3] These methods allow for the separation and quantification of the parent compound and its primary degradation product, picloram.

Troubleshooting Guides

Issue: Rapid loss of compound activity in aqueous solution.

Potential Cause Troubleshooting Step Recommended Action
Hydrolysis Check the pH of your solution. Esters are more rapidly hydrolyzed in acidic or basic conditions.Prepare fresh solutions in a neutral buffer (pH ~7) immediately before use. If storage is necessary, store at a low temperature (2-8°C) to slow down the hydrolysis rate.
Photodegradation Review your solution storage conditions. Exposure to ambient or UV light can cause degradation.Always store solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.
Incorrect Solvent Ensure the solvent used is appropriate and pure. Contaminants in the solvent could catalyze degradation.Use high-purity, HPLC-grade solvents for the preparation of your solutions.

Quantitative Data Summary

Table 1: Stability Data for Picloram (4-amino-3,5,6-trichloropicolinic acid)

Parameter Condition Half-life (t½) Reference
HydrolysispH 5 to 9Stable[1]
Aquatic PhotolysisSunlight, in water2.3 to 9.58 days[1]
Soil DegradationVaries with soil type and conditions1 month to several years[4]

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound in solution, based on established OECD guidelines.

Protocol 1: Hydrolysis as a Function of pH

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Preparation of Test Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Spike the buffer solutions with the stock solution to a final concentration that is less than half the compound's water solubility.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each test solution.

  • Analysis: Analyze the samples for the concentration of this compound and the formation of 4-amino-3,5,6-trichloropicolinic acid using a validated HPLC or GC method.

  • Data Analysis: Determine the rate of hydrolysis and the half-life at each pH value by plotting the concentration of the test substance against time.

Protocol 2: Photodegradation in Aqueous Solution

Objective: To determine the rate of photodegradation of this compound upon exposure to light.

Methodology:

  • Preparation of Test Solution: Prepare a solution of this compound in sterile, purified water.

  • Exposure: Place the test solution in a photochemically transparent container (e.g., quartz) and expose it to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

  • Dark Control: Prepare an identical solution and keep it in the dark at the same temperature to serve as a control for hydrolysis.

  • Sampling: At various time points, take samples from both the exposed and dark control solutions.

  • Analysis: Quantify the concentration of this compound and any major degradation products in the samples using HPLC or another suitable analytical method.

  • Data Analysis: Calculate the rate of photodegradation and the half-life by comparing the degradation in the light-exposed sample to the dark control.

Visualizations

Hydrolysis_Pathway Methyl_Ester This compound Picloram 4-amino-3,5,6-trichloropicolinic Acid (Picloram) Methyl_Ester->Picloram Hydrolysis (H₂O, H⁺ or OH⁻) Methanol Methanol Methyl_Ester->Methanol Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Hydrolysis degradation pathway of this compound.

Photodegradation_Pathway Methyl_Ester This compound Degradation_Products Various Photodegradation Products Methyl_Ester->Degradation_Products Photolysis (UV Light)

Caption: General photodegradation pathway for this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Solutions Prepare Test Solutions (e.g., buffered, aqueous) Hydrolysis_Study Incubate in Dark (Varying pH and Temp) Prep_Solutions->Hydrolysis_Study Photolysis_Study Expose to Light Source (with Dark Control) Prep_Solutions->Photolysis_Study Sampling Collect Samples at Time Intervals Hydrolysis_Study->Sampling Photolysis_Study->Sampling Analytical_Method Analyze by HPLC or GC (Quantify Parent & Products) Sampling->Analytical_Method Data_Analysis Calculate Degradation Rate and Half-life (t½) Analytical_Method->Data_Analysis

Caption: Experimental workflow for stability testing of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Methyl 4-amino-3,5,6-trichloropicolinate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Methyl 4-amino-3,5,6-trichloropicolinate and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of this compound?

A1: The primary and most anticipated metabolite of this compound is its corresponding carboxylic acid, 4-amino-3,5,6-trichloropicolinic acid, commonly known as picloram. This transformation occurs through the hydrolysis of the methyl ester group.

Q2: What are the typical physicochemical properties of this compound and its primary metabolite, picloram?

A2: Understanding the physicochemical properties of the parent compound and its main metabolite is crucial for developing an effective HPLC separation method.

PropertyThis compoundPicloram (4-amino-3,5,6-trichloropicolinic acid)
Molecular Formula C₇H₅Cl₃N₂O₂C₆H₃Cl₃N₂O₂
Molecular Weight 255.49 g/mol 241.46 g/mol
Boiling Point ~394.6 °CDecomposes above 218 °C
Water Solubility Low430 mg/L at 25°C
pKa Not readily available~2.3

Q3: What is a good starting point for an HPLC method to separate this compound and picloram?

A3: A reversed-phase HPLC method is the most suitable approach. Based on methods for the closely related compound picloram, a good starting point would be:

  • Stationary Phase: C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid or phosphoric acid). A starting point could be a 50:50 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 220-230 nm.

Q4: What are other potential degradation products of this compound?

A4: Besides hydrolysis to picloram, further degradation can occur through photodegradation and microbial action.[1] These processes can lead to the formation of various by-products, although their complete characterization can be complex. The primary degradation pathways for picloram involve microbial metabolism and photolysis.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its metabolites.

Peak Shape Problems
ProblemPossible CauseSuggested Solution
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol interactions).- Column overload.- Dead volume in the HPLC system.- Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress the ionization of silanol groups.- Reduce the sample concentration or injection volume.- Check and minimize the length and diameter of tubing between the column and detector.
Peak Fronting - Sample solvent is stronger than the mobile phase.- Column overload.- Dissolve the sample in the initial mobile phase.- Decrease the sample concentration or injection volume.
Split Peaks - Clogged frit or column contamination.- Column void.- Replace the guard column or filter.- Reverse-flush the column (if permissible by the manufacturer).- Replace the column if a void has formed.
Retention Time Issues
ProblemPossible CauseSuggested Solution
Drifting Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Column equilibration issues.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a stable temperature.- Ensure the column is fully equilibrated with the mobile phase before injecting samples.
No or Poor Retention - Mobile phase is too strong (too much organic solvent).- Incorrect column type.- Decrease the percentage of organic solvent (e.g., acetonitrile) in the mobile phase.- Confirm that a reversed-phase column (C18 or C8) is being used.
Very Long Retention Times - Mobile phase is too weak (not enough organic solvent).- Increase the percentage of organic solvent in the mobile phase.
Resolution Problems
ProblemPossible CauseSuggested Solution
Poor Resolution Between Parent and Metabolite - Inadequate mobile phase composition.- Suboptimal flow rate.- Optimize the mobile phase gradient or isocratic composition. Small changes in the percentage of organic solvent or the pH can significantly impact resolution.- Vary the flow rate. A lower flow rate often improves resolution.
Co-elution with Matrix Components - Insufficient sample cleanup.- Method is not selective enough.- Implement a sample preparation step such as solid-phase extraction (SPE) to remove interfering compounds.- Adjust the mobile phase composition or try a different stationary phase (e.g., a phenyl-hexyl column) to alter selectivity.

Experimental Protocols

Protocol 1: HPLC Method for Separation of this compound and Picloram

This protocol provides a starting point for method development.

1. Instrumentation and Columns

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or phosphoric acid).

  • Reference standards of this compound and Picloram.

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 225 nm.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 50% B

    • 20-25 min: 50% B (re-equilibration)

5. Sample Preparation

  • Dissolve the sample in a 50:50 mixture of acetonitrile and water to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Preparation (Dissolution & Filtration) Injector Autosampler/Injector Sample->Injector MobilePhase Mobile Phase Preparation (Acetonitrile & Acidified Water) Pump Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions Start Problem with HPLC Separation Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Start->Fronting Split Split Peaks? Start->Split Drift Retention Time Drifting? Start->Drift NoRetention No/Poor Retention? Start->NoRetention Sol_Tailing Adjust Mobile Phase pH Reduce Sample Concentration Tailing->Sol_Tailing Yes Sol_Fronting Use Mobile Phase as Sample Solvent Fronting->Sol_Fronting Yes Sol_Split Check for Clogs/Voids Replace Column Split->Sol_Split Yes Sol_Drift Check Mobile Phase Prep Use Column Oven Drift->Sol_Drift Yes Sol_NoRetention Decrease Organic Solvent % NoRetention->Sol_NoRetention Yes

References

Technical Support Center: Overcoming Solubility Challenges with Methyl 4-amino-3,5,6-trichloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Methyl 4-amino-3,5,6-trichloropicolinate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

This compound has inherently low aqueous solubility. This is a common challenge for many organic compounds, particularly those with a rigid aromatic structure and multiple halogen substituents. The parent compound, 4-amino-3,5,6-trichloropicolinic acid (picloram), has a reported water solubility of 400 mg/L.[1] The methyl ester form is expected to have even lower aqueous solubility due to the less polar ester group compared to the carboxylic acid.

Q2: How does pH affect the solubility of this compound?

The solubility of picolinate herbicides is often pH-dependent.[2][3][4][5][6] While this compound is an ester, it can be susceptible to hydrolysis back to its parent carboxylic acid, picloram, especially under basic or acidic conditions. Picloram is a weak acid with a pKa of approximately 3.6.[1]

  • At pH values below the pKa (pH < 3.6): The carboxylic acid form will be predominantly in its neutral, less soluble state.

  • At pH values above the pKa (pH > 3.6): The carboxylic acid will be deprotonated to form a more soluble carboxylate salt.

Therefore, increasing the pH of the aqueous solution can significantly increase the solubility of any hydrolyzed picloram. For the ester itself, extreme pH values can lead to degradation, so careful pH control is necessary.

Q3: Can I use a co-solvent to improve solubility?

Yes, using a water-miscible organic co-solvent is a highly effective strategy. Co-solvents work by reducing the polarity of the aqueous medium, which makes it more favorable for dissolving less polar compounds.[7] Commonly used co-solvents in laboratory settings include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Acetone

It is standard practice to first dissolve the compound in a small amount of a co-solvent to create a concentrated stock solution, which can then be diluted into the aqueous experimental medium.

Q4: What role can surfactants play in solubilizing this compound?

Surfactants, or surface-active agents, can increase the solubility of poorly soluble compounds through the formation of micelles.[8][9][10] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures where the hydrophobic tails form an inner core and the hydrophilic heads face the aqueous environment. Poorly soluble compounds can be encapsulated within this hydrophobic core, increasing their apparent solubility in the bulk aqueous solution.[8][9][10]

Common classes of surfactants include:

  • Non-ionic: e.g., Polysorbates (Tween® series), Polyoxyethylene ethers (Brij® series)

  • Anionic: e.g., Sodium dodecyl sulfate (SDS)

  • Cationic: e.g., Cetyltrimethylammonium bromide (CTAB)

The choice of surfactant will depend on the specific experimental requirements, as they can have biological effects.[11]

Troubleshooting Guide

Problem: My compound precipitates out of solution when I dilute my stock solution into my aqueous buffer.

This is a common issue when using a co-solvent to dissolve a poorly soluble compound. The organic stock solution is much more solubilizing than the final aqueous medium. When the stock is diluted, the concentration of the co-solvent decreases dramatically, and the aqueous environment can no longer keep the compound dissolved, leading to precipitation.

Solutions:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your experiment.

  • Increase the co-solvent concentration in the final solution: While often limited by experimental constraints, a slightly higher final concentration of the co-solvent (e.g., 1-5% DMSO) can sometimes be sufficient to maintain solubility.[12]

  • Use a surfactant: Adding a suitable surfactant to the final aqueous medium can help to keep the compound solubilized.

  • pH adjustment: If hydrolysis to the more soluble acid is acceptable for your experiment, ensure the pH of your final aqueous solution is well above the pKa of 3.6.

Data Presentation

Table 1: Expected Solubility of this compound in Common Solvents

SolventExpected SolubilityRationale
WaterVery LowThe molecule is largely non-polar.
MethanolSparingly SolubleA polar protic solvent that can interact with the amino and ester groups.
EthanolSparingly to Moderately SolubleSimilar to methanol but slightly less polar.
AcetoneModerately SolubleA polar aprotic solvent that can effectively solvate the compound.
DichloromethaneSolubleA non-polar organic solvent, expected to be a good solvent for this compound.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent with strong solubilizing power for many organic molecules.[13]
N,N-Dimethylformamide (DMF)SolubleAnother highly polar aprotic solvent, similar to DMSO.

Disclaimer: The expected solubilities are estimates based on general chemical principles. It is highly recommended to determine the solubility experimentally for your specific application.

Table 2: Illustrative Effect of pH on the Aqueous Solubility of Picolinate Herbicides (based on the parent acid, Picloram)

pHExpected Solubility TrendPredominant Species
2.0LowNeutral Carboxylic Acid
3.6 (pKa)Increasing50% Neutral / 50% Anionic
5.0ModerateAnionic Carboxylate
7.4HighAnionic Carboxylate

Table 3: Common Co-solvent Systems for Enhancing Aqueous Solubility

Co-solventTypical Starting Concentration in StockTypical Final Concentration in Aqueous MediumNotes
DMSO10-100 mM0.1 - 1%Widely used, but can have biological effects at higher concentrations.[12]
Ethanol10-50 mM1 - 5%Less toxic than DMSO, but may be more volatile.
Methanol10-50 mM1 - 5%Effective, but can be toxic.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 255.49 g/mol ) in DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Pipettors and appropriate tips

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 255.49 g/mol * (1000 mg / 1 g) = 2.55 mg

  • Weigh the compound: Carefully weigh out approximately 2.55 mg of this compound into a pre-weighed microcentrifuge tube or vial. Record the exact mass.

  • Add solvent: Based on the actual mass weighed, calculate the precise volume of DMSO to add to achieve a 10 mM concentration. For example, if you weighed 2.60 mg:

    • Volume (mL) = 2.60 mg / (255.49 g/mol ) / (10 mmol/L) * (1 L / 1000 mL) * (1000 mg / 1 g) = 1.018 mL or 1018 µL

    • Add the calculated volume of DMSO to the tube containing the compound.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If necessary, gentle warming (to 30-40°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure all solid material has dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption by the DMSO.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a general method for determining the solubility of the compound in an aqueous buffer at a specific pH.[14]

Materials:

  • This compound

  • Aqueous buffer of the desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare the slurry: Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg). The amount should be enough that undissolved solid remains at the end of the experiment.

  • Add buffer: Add a known volume of the desired aqueous buffer (e.g., 2 mL) to the vial.

  • Equilibrate: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours. This allows the solution to become fully saturated.[14]

  • Separate solid from solution: After equilibration, let the vial stand for a short period to allow the excess solid to settle.

  • Centrifugation: To ensure complete removal of undissolved solids, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes.

  • Sample collection: Carefully collect a known volume of the clear supernatant. To ensure no fine particles are transferred, it is best practice to filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile or methanol) and determine the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculate solubility: Based on the measured concentration and any dilution factors, calculate the solubility of the compound in the aqueous buffer, typically expressed in mg/L or µg/mL.

Visualizations

G cluster_compound Chemical Forms cluster_solution Aqueous Solution Ester Methyl Ester (Less Polar, Low Aqueous Solubility) Acid Carboxylic Acid (Picloram) (More Polar) Ester->Acid Hydrolysis (High/Low pH) Neutral Neutral Form (Less Soluble) Acid->Neutral Low pH (< pKa) Anionic Anionic Form (More Soluble) Acid->Anionic High pH (> pKa)

Caption: Relationship between chemical form, pH, and solubility.

G start Start: Weigh Compound prep_stock Prepare Concentrated Stock (e.g., 10 mM in DMSO) start->prep_stock dissolved_q Is it fully dissolved? prep_stock->dissolved_q vortex Vortex/Sonicate dissolved_q->vortex No dilute Dilute stock into aqueous buffer dissolved_q->dilute Yes vortex->dissolved_q precipitate_q Does it precipitate? dilute->precipitate_q end_success End: Soluble Aqueous Solution precipitate_q->end_success No troubleshoot Troubleshoot: - Lower final concentration - Add surfactant - Adjust pH precipitate_q->troubleshoot Yes troubleshoot->dilute

Caption: Experimental workflow for preparing an aqueous solution.

G start Insoluble Compound in Aqueous Solution strategy Select Solubilization Strategy start->strategy ph_adjust pH Adjustment strategy->ph_adjust Is pH change tolerable? cosolvent Co-solvent Addition strategy->cosolvent Is a co-solvent allowed? surfactant Surfactant Addition strategy->surfactant Are surfactants compatible? ph_desc Increase pH > pKa to form more soluble salt ph_adjust->ph_desc cosolvent_desc Use DMSO, Ethanol, etc. to reduce solvent polarity cosolvent->cosolvent_desc surfactant_desc Use Tween, SDS, etc. to form micelles surfactant->surfactant_desc

Caption: Decision tree for solubility enhancement strategies.

References

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for Methyl 4-amino-3,5,6-trichloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in bioassays involving Methyl 4-amino-3,5,6-trichloropicolinate. As the methyl ester of Picloram, a synthetic auxin herbicide, its bioactivity is assessed through plant-based assays that can be sensitive to a variety of environmental and procedural factors. This guide will help you identify and resolve common issues to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it work?

This compound is the methyl ester of Picloram. Picloram is a systemic herbicide that mimics the plant growth hormone auxin.[1] At effective concentrations, it causes uncontrolled and disorganized plant growth, ultimately leading to the death of susceptible broadleaf plants.[1] Its mechanism of action involves binding to auxin receptors, which leads to the degradation of transcriptional repressors and subsequent altered gene expression, affecting processes like cell elongation, division, and differentiation.

Q2: What are the most common causes of inconsistent results in my bioassays?

Inconsistent results in bioassays with auxin-mimicking compounds often stem from variability in environmental conditions, biological material, or procedural inconsistencies. Key factors include:

  • Environmental Factors: Fluctuations in temperature, light intensity, and humidity.

  • Soil/Media Composition: Differences in soil type, pH, organic matter content, and salinity can affect the bioavailability of the compound.

  • Biological Variability: Inconsistent seed quality, genetic variation within plant species, and the physiological state of the test plants.

  • Procedural Errors: Inaccurate dilutions, uneven application of the test substance, and inconsistent scoring of results.

Q3: Which plant species are most suitable for bioassays with this compound?

Several plant species are highly sensitive to synthetic auxins and are commonly used in bioassays. These include:

  • Lettuce (Lactuca sativa): Particularly sensitive in seed germination and root elongation assays.[2]

  • Cucumber (Cucumis sativus): Shows distinct symptoms like stunting and malformed growth.

  • Tomato (Solanum lycopersicum): Exhibits clear symptoms of auxin herbicide injury, including epinasty and deformed leaflets.

  • Legumes: Beans (Phaseolus vulgaris), subterranean clover (Trifolium subterraneum), and lucerne (Medicago sativa) are also highly responsive.[3]

Q4: How can I be sure my results are due to the compound and not other factors?

It is crucial to include proper controls in your experimental design. These should include:

  • Negative Control: Plants grown in the same conditions but without exposure to the test compound.

  • Vehicle Control: If the compound is dissolved in a solvent (e.g., DMSO), a control group treated with the solvent alone should be included to account for any effects of the solvent.

  • Positive Control: A known auxin or another compound with a well-characterized effect can be used to validate the assay system.

Troubleshooting Guides

Guide 1: Issues with Seed Germination and Seedling Growth Assays
Problem Possible Cause Solution
High variability in germination rates between replicates. Inconsistent seed viability or dormancy.Use a certified seed lot with a high germination rate. Pre-germinate seeds and select healthy, uniformly sized seedlings for the assay.[3]
Uneven moisture content in the growth medium.Ensure uniform watering of all replicates. Avoid both waterlogging and drying out of the substrate.
No clear dose-response relationship observed. Inappropriate concentration range.Conduct a range-finding study with a wide range of concentrations to determine the optimal testing range.
Degradation of the test compound.Prepare fresh stock solutions for each experiment and store them properly, protected from light and extreme temperatures.
Stunted growth in control group. Poor growing conditions (e.g., inadequate light, temperature, or nutrients).Optimize environmental conditions for the chosen plant species. Ensure the growth medium is not compacted and provides adequate aeration.
Contaminated soil or water.Use sterile soil or a defined growth medium and purified water to eliminate confounding factors.
Guide 2: Inconsistent Results in Whole Plant Assays
Problem Possible Cause Solution
High variability in plant injury symptoms among replicates. Uneven application of the test compound.For soil applications, thoroughly mix the compound into the soil for uniform distribution. For foliar applications, ensure complete and even coverage of the leaves.
Genetic variability within the plant population.Use a genetically uniform plant variety or inbred line if possible. Increase the number of replicates to account for natural variation.
Symptoms appear in non-treated control plants. Cross-contamination from treated plants.Ensure adequate spacing between treated and control plants. Use separate tools for handling treated and untreated plants and soil.
Herbicide residues in pots or soil from previous experiments.Use new pots for each experiment or thoroughly clean and rinse used pots. Use fresh, uncontaminated soil.[3]
No observable effects at expected active concentrations. Low bioavailability of the compound in the soil.Test different soil types. Soil properties like high organic matter or clay content can bind the herbicide, reducing its availability to the plant.
The plant species or variety is tolerant to the herbicide.Confirm the sensitivity of your chosen plant species from the literature. Consider using a more sensitive species for the bioassay.

Experimental Protocols

Protocol 1: Lettuce Seed Germination and Root Elongation Bioassay

This protocol is adapted from a rapid bioassay for Picloram.[2]

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in distilled water. A typical concentration range for Picloram that causes inhibition is 0.036 µg to 7.2 µg.[2] Include a distilled water control.

  • Assay Setup:

    • Place a filter paper disc in a Petri dish.

    • Pipette a known volume (e.g., 1 mL) of a test solution onto the filter paper.

    • Place a predetermined number of lettuce seeds (e.g., 10-20) evenly on the moistened filter paper.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation: Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for 72 hours.[2]

  • Data Collection: After the incubation period, measure the root length and hypocotyl length of each germinated seedling.

  • Data Analysis: Calculate the average root and hypocotyl length for each concentration. Express the results as a percentage of the control and plot against the compound concentration to determine the dose-response curve.

Protocol 2: Whole Plant Soil Bioassay with Beans

This protocol is based on methods for detecting Picloram residues in soil.[3]

  • Preparation of Treated Soil:

    • Prepare stock solutions of this compound.

    • In a well-ventilated area, thoroughly mix a known amount of the stock solution with a pre-weighed amount of soil to achieve the desired final concentrations. A range of 15 to 75 ppm can show severe effects in beans.[3]

    • Allow the treated soil to air-dry for 24 hours, then mix again to ensure homogeneity.

    • Prepare an untreated control soil.

  • Planting:

    • Fill pots with the prepared soils (at least 3-5 replicate pots per concentration).

    • Plant one pre-germinated bean seed per pot.

  • Growth and Observation:

    • Grow the plants in a controlled environment (greenhouse or growth chamber) with adequate light, water, and temperature.

    • Observe the plants regularly for at least 2 weeks.[3]

  • Data Collection:

    • Record visual injury symptoms such as leaf puckering, cupping, and stunting.

    • At the end of the experiment, you can measure plant height, shoot fresh weight, and shoot dry weight.

  • Data Analysis: Compare the growth parameters and visual injury ratings of the treated plants to the control plants.

Quantitative Data Summary

Table 1: Dose-Response of Picloram on Lettuce Seedling Growth[2]

Picloram Concentration (µg)Average Root and Hypocotyl Elongation (mm)% of Control
0 (Control)Varies (set to 100%)100%
0.00072Growth Stimulation Observed>100%
0.0072Growth Stimulation Observed>100%
0.036Inhibition Observed<100%
0.36Significant Inhibition<<100%
0.72Severe Inhibition<<100%
3.6Near Complete Inhibition<<<100%
7.2Complete Inhibition~0%

Table 2: Visual Injury Symptoms of Auxin Herbicides on Sensitive Plants[3]

SymptomDescriptionSeverity Level
Leaf Cupping/Puckering Edges of the leaves curl upwards or downwards, and the leaf surface appears wrinkled.Mild to Severe
Epinasty Bending and twisting of petioles and stems.Moderate to Severe
Stunting Reduced overall plant growth and height compared to control plants.Mild to Severe
Stem Swelling/Cracking Abnormal thickening and splitting of the stem tissue.Severe
Chlorosis/Necrosis Yellowing or browning of leaf tissue, leading to cell death.Moderate to Severe

Visualizations

Signaling Pathways and Workflows

AuxinSignalingPathway Auxin Methyl 4-amino-3,5,6- trichloropicolinate (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex Auxin->SCF_Complex Promotes binding to Aux/IAA TIR1_AFB->SCF_Complex Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses AuxRE Auxin Response Element (in promoter of genes) ARF->AuxRE Binds to Gene_Expression Altered Gene Expression AuxRE->Gene_Expression Leads to Response Uncontrolled Growth & Cell Division Gene_Expression->Response Results in

Caption: Mechanism of action of this compound.

BioassayWorkflow Prep 1. Prepare Test Solutions & Controls Setup 2. Assay Setup (e.g., petri dish, pots) Prep->Setup Plant 3. Introduce Biological Material (seeds, seedlings) Setup->Plant Incubate 4. Incubation under Controlled Conditions Plant->Incubate Observe 5. Observation & Data Collection Incubate->Observe Analyze 6. Data Analysis (Dose-Response Curve) Observe->Analyze TroubleshootingTree Start Inconsistent Bioassay Results CheckControls Are controls behaving as expected? Start->CheckControls ControlsOK Yes CheckControls->ControlsOK ControlsNotOK No CheckControls->ControlsNotOK CheckVariability Is there high variability between replicates? ControlsOK->CheckVariability InvestigateSystem Investigate assay system: - Reagent quality - Cell/seed viability - Environmental conditions ControlsNotOK->InvestigateSystem VariabilityHigh Yes CheckVariability->VariabilityHigh VariabilityLow No CheckVariability->VariabilityLow InvestigateProcedure Review procedures: - Pipetting technique - Even application - Homogeneity of samples VariabilityHigh->InvestigateProcedure CheckDoseResponse Is there a clear dose-response? VariabilityLow->CheckDoseResponse DoseResponseYes No CheckDoseResponse->DoseResponseYes DoseResponseNo Yes CheckDoseResponse->DoseResponseNo InvestigateConcentration Review concentrations: - Incorrect dilutions - Compound degradation - Inappropriate range DoseResponseYes->InvestigateConcentration Success Results are Consistent DoseResponseNo->Success

References

Technical Support Center: Purification of Crude Methyl 4-amino-3,5,6-trichloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-amino-3,5,6-trichloropicolinate. The following information is designed to address common challenges encountered during the purification of the crude product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities in crude this compound?

While specific impurities depend on the synthetic route, common contaminants may include:

  • Unreacted Starting Materials: Such as the corresponding picolinic acid if the esterification is incomplete.

  • Byproducts from Synthesis: Depending on the synthetic pathway, these could include isomers or compounds from side-reactions.

  • Solvents and Reagents: Residual solvents or reagents used in the synthesis.

  • Degradation Products: The compound may degrade under harsh reaction or workup conditions.

Q2: My purified product has a low melting point and a broad melting range. What could be the issue?

A low and broad melting point typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point.

  • Troubleshooting:

    • Perform an additional purification step (e.g., recrystallization or column chromatography).

    • Ensure the product is thoroughly dried to remove any residual solvent, which can also depress the melting point.

Q3: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) after purification. How can I improve the separation?

Multiple spots on TLC confirm that the product is not pure. To improve purification:

  • For Recrystallization:

    • Experiment with different solvent systems. A good recrystallization solvent should dissolve the crude product at high temperatures but not at low temperatures, while the impurities should remain soluble at low temperatures.

    • Consider using a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble).

  • For Column Chromatography:

    • Optimize the mobile phase. A common starting point for compounds like this is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity can be adjusted to achieve better separation.

    • Ensure proper column packing to avoid channeling.

Q4: The yield of my purified product is very low. What are the potential causes and solutions?

Low recovery can occur for several reasons:

  • Product Loss During Transfers: Be meticulous with transfers between flasks and during filtration.

  • Incorrect Recrystallization Solvent: If the compound is too soluble in the cold recrystallization solvent, a significant amount will be lost in the mother liquor.

  • Adsorption onto Silica Gel: During column chromatography, highly polar compounds can sometimes irreversibly bind to the silica gel. Using a more polar eluent or deactivating the silica gel with a small amount of triethylamine (if your compound is basic) can help.

  • Degradation: The compound may be unstable to the purification conditions (e.g., heat or acidic/basic conditions).

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) to find a suitable system.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Silica Gel Column Chromatography Protocol
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, mix it with a small amount of silica gel, and evaporate the solvent. Dry-load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Example Solvent Systems for Recrystallization

Solvent/SystemObservationRecommendation
MethanolHigh solubility at room temp.Poor for recrystallization, high loss.
TolueneSoluble when hot, insoluble when cold.Good candidate for recrystallization.
Hexane/Ethyl Acetate (9:1)Moderate solubility when hot, low when cold.Good for fine-tuning purity.
WaterInsoluble.Can be used as an anti-solvent.

Table 2: Example TLC Monitoring of Column Chromatography

Fraction #TLC Spot (Rf)Purity
1-50.8 (Impurity A)-
6-100.5 (Product)High
11-130.5 (Product), 0.3 (Impurity B)Mixed
14-180.3 (Impurity B)-

Visualizations

Purification_Workflow Crude Crude Product Assess Assess Purity (TLC, Melting Point) Crude->Assess Recrystallize Recrystallization Assess->Recrystallize Minor Impurities Column Column Chromatography Assess->Column Multiple/Close Impurities Pure Pure Product Recrystallize->Pure Purity OK Impure Still Impure Recrystallize->Impure Column->Pure Purity OK Column->Impure Impure->Column Re-purify Impure->Pure Purity OK

Caption: General purification workflow for crude this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Cause1 Loss during transfers? Start->Cause1 Cause2 Product soluble in cold solvent? (Recrystallization) Start->Cause2 Cause3 Irreversible adsorption on silica? (Chromatography) Start->Cause3 Solution1 Improve handling technique Cause1->Solution1 Solution2 Change solvent system or use less solvent Cause2->Solution2 Solution3 Use more polar eluent or deactivate silica Cause3->Solution3

Caption: Troubleshooting guide for low yield during purification.

reducing degradation of Methyl 4-amino-3,5,6-trichloropicolinate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Methyl 4-amino-3,5,6-trichloropicolinate during storage.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the stability of this compound in your experiments.

Issue: Unexpectedly low potency or concentration of the compound in a stock solution.

  • Question: My stock solution of this compound shows a lower concentration than expected when analyzed. What could be the cause?

    • Answer: This issue is often due to degradation of the compound. The primary suspects are hydrolysis of the methyl ester, photodegradation, or reaction with contaminants. Review your storage conditions, including temperature, exposure to light, and the solvent used for the stock solution.

  • Question: I suspect my compound has degraded. How can I confirm this?

    • Answer: The most effective way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][2] This method can separate the intact compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Issue: Appearance of unknown peaks in chromatograms of stored samples.

  • Question: I am observing new, unidentified peaks in the HPLC analysis of my stored this compound samples. What are these?

    • Answer: These new peaks are likely degradation products. Potential degradation pathways include hydrolysis of the methyl ester to form 4-amino-3,5,6-trichloropicolinic acid (Picloram), photolytic degradation which can lead to dechlorination, or oxidation of the amino group.[3] To identify these products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to determine their molecular weights.

Issue: Inconsistent experimental results using the same batch of compound.

  • Question: My experimental results are not reproducible, even though I am using the same batch of this compound. Could this be a stability issue?

    • Answer: Yes, inconsistent results can be a sign of ongoing degradation. If the compound is degrading in your stock solution over the course of your experiments, the effective concentration will change, leading to variability in your results. It is crucial to establish the stability of your compound under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the recommended storage conditions for solid this compound?

    • To minimize degradation, the solid compound should be stored in a cool, dry, and dark place.[4] Recommended storage temperatures are typically between 2-8°C.[4] The container should be tightly sealed to protect it from moisture.

  • How should I prepare and store stock solutions of this compound?

    • Prepare stock solutions in a high-purity, anhydrous solvent. The choice of solvent can impact stability. It is advisable to prepare fresh solutions for critical experiments. If storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation. Protect solutions from light by using amber vials or by wrapping the vials in foil.

Degradation

  • What are the main factors that can cause the degradation of this compound?

    • The primary factors are exposure to moisture (leading to hydrolysis), light (photodegradation), high temperatures, and incompatible substances such as strong acids, bases, and oxidizing agents.[3]

  • Is this compound sensitive to light?

    • Yes, similar to its carboxylic acid form (Picloram), it may be sensitive to prolonged exposure to light, which can cause photodegradation.[3] It is recommended to handle the compound and its solutions under subdued light and to store them in light-resistant containers.

Experimental Protocols

  • How can I perform a forced degradation study to understand the stability of my compound?

    • Forced degradation studies involve exposing the compound to harsh conditions to accelerate its degradation.[5][6] This helps in identifying potential degradation products and developing a stability-indicating analytical method. A general protocol is provided in the "Experimental Protocols" section below.

Quantitative Data on Degradation

Currently, there is limited publicly available quantitative data specifically on the degradation kinetics of this compound. Researchers are encouraged to perform their own stability studies to determine the degradation rate under their specific experimental and storage conditions. The table below provides a template for summarizing such data.

Stress ConditionDurationTemperature% Degradation of this compoundMajor Degradation Products Observed
0.1 M HCl24 hours60°CData to be filled by the userData to be filled by the user
0.1 M NaOH24 hoursRoom Temp.Data to be filled by the userData to be filled by the user
3% H₂O₂24 hoursRoom Temp.Data to be filled by the userData to be filled by the user
Dry Heat48 hours80°CData to be filled by the userData to be filled by the user
Photolytic (ICH Q1B)24 hoursRoom Temp.Data to be filled by the userData to be filled by the user

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to assess the stability of this compound.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60°C for a specified period (e.g., 24 hours).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for a specified period (e.g., 24 hours).

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for a specified period (e.g., 24 hours).

    • Thermal Degradation: Store a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours). Also, store a sample of the stock solution under the same conditions.

    • Photolytic Degradation: Expose a sample of the solid compound and the stock solution to a light source according to ICH Q1B guidelines for photostability testing.

  • Sample Analysis:

    • At predetermined time points, withdraw an aliquot of each stressed sample.

    • For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.[1][2]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

Visualizations

G Troubleshooting Workflow for Compound Degradation start Start: Suspected Compound Degradation check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage analyze_sample Analyze Sample with Stability-Indicating HPLC check_storage->analyze_sample degradation_confirmed Degradation Confirmed? (New Peaks / Reduced Parent Peak) analyze_sample->degradation_confirmed no_degradation No Significant Degradation (Consider Other Experimental Variables) degradation_confirmed->no_degradation No identify_products Identify Degradation Products (e.g., using LC-MS) degradation_confirmed->identify_products Yes end End: Stable Compound Handling Protocol Established no_degradation->end optimize_storage Optimize Storage Conditions (e.g., Lower Temp, Protect from Light) identify_products->optimize_storage reformulate Consider Reformulation (e.g., Different Solvent) optimize_storage->reformulate reformulate->end

Caption: Troubleshooting workflow for addressing suspected degradation of this compound.

G Potential Degradation Pathways parent This compound hydrolysis {Hydrolysis (H₂O)} parent->hydrolysis photodegradation {Photodegradation (Light)} parent->photodegradation oxidation {Oxidation ([O])} parent->oxidation product1 4-amino-3,5,6-trichloropicolinic acid + Methanol hydrolysis->product1 product2 Dechlorinated Products photodegradation->product2 product3 Oxidized Amino Group Products oxidation->product3

Caption: Potential degradation pathways for this compound under various stress conditions.

References

interference in analytical detection of Methyl 4-amino-3,5,6-trichloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical detection of Methyl 4-amino-3,5,6-trichloropicolinate (Picloram-methyl).

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for detecting this compound?

A1: this compound, the methyl ester of Picloram, is typically analyzed using chromatographic methods. The most common are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These are often coupled with mass spectrometry (MS or MS/MS) for enhanced sensitivity and selectivity. While Picloram itself is polar and often analyzed by HPLC, its methyl ester is more volatile and well-suited for GC analysis.

Q2: What is a "matrix effect" and how does it interfere with the analysis?

A2: A matrix effect is the alteration of an analyte's ionization, leading to signal suppression or enhancement, caused by co-eluting components from the sample matrix.[1] This is a significant challenge in methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and can impact the accuracy and precision of quantification.[1][2] The matrix refers to all components in the sample other than the analyte of interest, such as proteins, lipids, and salts.[2]

Q3: What are the primary sources of interference in the analysis of this compound?

A3: Interference can arise from several sources:

  • Matrix Effects: Co-extracted compounds from the sample (e.g., soil, water, biological tissue) can suppress or enhance the analyte signal in the mass spectrometer source.[2][3]

  • Co-eluting Compounds: Other substances with similar chemical properties may elute from the chromatography column at the same time as the analyte, leading to overlapping peaks. In citrus fruit analysis, for example, natural products like naringin and fatty acids have been shown to co-elute with pesticides, causing matrix effects.[4]

  • Contamination: Contamination can be introduced from solvents, glassware, or the instrument itself, leading to extraneous peaks or a high baseline.

  • Analyte Degradation: The analyte may degrade during sample preparation or analysis, for instance due to high temperatures in a GC inlet.

Troubleshooting Guides

Guide 1: Poor Peak Shape in Gas Chromatography (GC)

Problem: I am observing peak tailing or fronting for my this compound peak.

dot

G start Peak Tailing Observed inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum) start->inlet_maintenance Start Here check_column_cut Check Column Installation (Re-cut and reinstall column) inlet_maintenance->check_column_cut Problem Persists resolved Issue Resolved inlet_maintenance->resolved Resolved trim_column Trim Column (Remove 10-20 cm from front) check_column_cut->trim_column Problem Persists check_column_cut->resolved Resolved check_temp Review Method Parameters (Inlet Temp, Oven Program) trim_column->check_temp Problem Persists trim_column->resolved Resolved replace_column Replace Column check_temp->replace_column Problem Persists check_temp->resolved Resolved replace_column->resolved Resolved

Caption: Troubleshooting workflow for GC peak tailing.

Q: What causes peak tailing and how can I fix it?

A: Peak tailing, where the latter half of the peak is broader than the front half, can compromise resolution and quantification.[5] Here are common causes and solutions in their likely order of occurrence:

Potential Cause Troubleshooting Steps
Active Sites in the Inlet Contamination in the GC inlet is a frequent cause. Perform basic inlet maintenance: replace the liner, septum, and O-ring.[5][6] Ensure you are using a fresh, deactivated liner.
Improper Column Installation A poor column cut (ragged or not at a 90° angle) can cause peak distortion.[7] Re-cut the column (removing 2-5 cm) and inspect the cut with a magnifier. Ensure the column is installed at the correct height in the inlet according to the manufacturer's instructions.[7]
Column Contamination Involatile matrix material can accumulate at the head of the column. Trim 10-20 cm from the front of the column to remove contaminated sections.[5]
Chemical Interactions The analyte may be interacting with active sites (e.g., silanol groups) on the column. Using a highly deactivated or "ultra inert" column can mitigate this.[6]
Sub-optimal Temperatures If the inlet temperature is too low, it can cause slow vaporization and lead to peak tailing.[5] Conversely, if the oven temperature is too high initially, it can affect peak focusing. For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent.[7]
Guide 2: Signal Instability in Liquid Chromatography-Mass Spectrometry (LC-MS)

Problem: I am observing ion suppression or enhancement, leading to poor reproducibility and inaccurate quantification.

dot

G start Ion Suppression Observed improve_cleanup Improve Sample Cleanup (e.g., d-SPE, different sorbents) start->improve_cleanup Mitigate matrix_match Use Matrix-Matched Calibration start->matrix_match Compensate dilute_sample Dilute Sample Extract improve_cleanup->dilute_sample Suppression Persists modify_chroma Modify Chromatography (Change gradient, column) dilute_sample->modify_chroma Suppression Persists resolved Accurate Quantification modify_chroma->resolved matrix_match->resolved

Caption: Strategies for addressing ion suppression in LC-MS.

Q: How do I identify and mitigate ion suppression?

A: Ion suppression occurs when co-eluting matrix components interfere with the ionization of your analyte in the MS source, reducing its signal.[2][8]

Strategy Description
Identification To confirm ion suppression, perform a post-column infusion experiment. Infuse a standard solution of your analyte at a constant rate into the column effluent (after the column) and inject a blank matrix extract. A dip in the baseline signal at a specific retention time indicates a region of ion suppression.[8][9]
Improve Sample Cleanup The most direct approach is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) or the cleanup step in QuEChERS (dispersive SPE) are designed for this purpose.[10] You may need to optimize the sorbents used; for example, graphitized carbon black (GCB) is used to remove pigments, while PSA removes organic acids and sugars.
Dilute the Sample A simple and often effective method is to dilute the final sample extract. This reduces the concentration of matrix components entering the ion source.[11] This approach is only feasible if the instrument is sensitive enough to detect the diluted analyte.[11]
Modify Chromatography Adjust the chromatographic conditions to separate the analyte from the interfering matrix components. This can involve changing the gradient profile, using a different column chemistry, or employing techniques like 2D-LC for complex matrices.[12]
Use Matrix-Matched Calibration If suppression cannot be eliminated, its effects can be compensated for by preparing calibration standards in a blank matrix extract that is representative of the samples.[1] This ensures that the standards and samples experience the same degree of signal suppression or enhancement.

Experimental Protocols & Data

Sample Preparation Protocols

Effective sample preparation is crucial to minimize interference. Two common methods are Solid-Phase Extraction (SPE) and QuEChERS.

Protocol 1: Solid-Phase Extraction (SPE) for Picloram in Water and Soil

This protocol is adapted from methodologies for extracting Picloram, the parent acid, which are applicable to its methyl ester.

  • Sample Pre-treatment (Soil):

    • Weigh 2.00 g of dried, sieved soil into a centrifuge tube.[13]

    • Add 20.0 mL of an extraction solution (e.g., 0.5 mol L⁻¹ KCl).[13]

    • Adjust pH to 7.0 using 0.1 mol L⁻¹ KOH.[13]

    • Shake for 60 minutes, then centrifuge for 10 minutes at 3,500 rpm.[13]

    • The supernatant is used for the SPE step.

  • SPE Procedure (Water Samples or Soil Extract):

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing methanol followed by deionized water through it. Do not let the cartridge dry out.[14]

    • Loading: Load the water sample or soil extract onto the cartridge at a flow rate of 2-5 mL/min.[14]

    • Washing (Optional): Wash the cartridge with a weak organic solvent/water mixture to remove weakly bound interferences.

    • Elution: Elute the analyte from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile.[14]

    • The eluate can then be concentrated and reconstituted in a suitable solvent for injection.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is widely used for multi-residue pesticide analysis in food and agricultural samples.[15][16]

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[15]

    • Add 10 mL of acetonitrile.[15]

    • Add QuEChERS extraction salts (commonly MgSO₄ for water removal and NaCl for phase separation, often with buffering salts like citrate).[15]

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube.[15]

    • The d-SPE tube contains anhydrous MgSO₄ and a sorbent (e.g., Primary Secondary Amine - PSA) to remove interferences.[17]

    • Shake for 30 seconds and centrifuge.

    • The resulting supernatant is the final extract, ready for analysis by GC-MS or LC-MS.

Quantitative Data Summary

The following table summarizes typical performance data for the described methods.

Parameter Method Matrix Value Reference
Recovery SPE (C18 Cartridge)Water85 - 96%[18]
Recovery SPE (C18 Cartridge)Soil88 ± 6%[18]
Recovery QuEChERSVarious Food Matrices70 - 120%[16]
Limit of Detection (LOD) HPLC after SPEWater8 ppb[18]
Limit of Detection (LOD) HPLC after SPESoil10 ppb[18]
Reproducibility (RSD) QuEChERSVarious Food Matrices< 5%

Visualized Workflows

dot

G cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing sample Homogenized Sample (e.g., Soil, Water, Tissue) extraction Extraction (e.g., Acetonitrile for QuEChERS, KCl solution for Soil SPE) sample->extraction cleanup Cleanup / Concentration (d-SPE or SPE Cartridge) extraction->cleanup final_extract Final Extract cleanup->final_extract injection Injection into GC or LC System final_extract->injection separation Chromatographic Separation (GC or HPLC Column) injection->separation detection Mass Spectrometric Detection (MS or MS/MS) separation->detection integration Peak Integration & Identification detection->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

References

how to increase the shelf life of Methyl 4-amino-3,5,6-trichloropicolinate standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on increasing the shelf life of Methyl 4-amino-3,5,6-trichloropicolinate (also known as Picloram methyl ester) analytical standards. Below you will find a troubleshooting guide for common issues, frequently asked questions, and best practices for storage and handling to ensure the long-term stability and accuracy of your standards.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound standards.

Issue 1: Inconsistent or Drifting Analytical Results

  • Possible Cause: Degradation of the analytical standard due to improper storage or handling. Over time, exposure to light, elevated temperatures, or reactive solvents can cause the concentration of the standard to change.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the standard is stored according to the manufacturer's recommendations. Refer to the summary table below for typical storage conditions.

    • Prepare a Fresh Dilution: If using a working solution, prepare a fresh dilution from the stock standard.

    • Compare with a New Standard: If possible, analyze a freshly prepared standard from a new, unopened vial to compare results.

    • Perform a Stability Check: If the issue persists, consider performing a stability check as outlined in the experimental protocols section.

Issue 2: Appearance of Unknown Peaks in Chromatogram

  • Possible Cause: The presence of degradation products. The parent compound of this compound, picloram, is known to be susceptible to photodegradation.[1]

  • Troubleshooting Steps:

    • Protect from Light: Ensure the standard solution is stored in an amber vial or otherwise protected from light.

    • Solvent Purity: Verify the purity of the solvent used for dilution. Impurities in the solvent can react with the standard.

    • Review Preparation Procedure: Ensure that the standard preparation and handling procedures minimize exposure to potential contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound standards?

A1: The ideal storage conditions can vary slightly depending on whether the standard is a solid (neat) or in solution. Based on supplier information, the following are recommended:

  • Neat (Solid) Form: Refrigerate at 0-5°C or 2-8°C in a dry, light-proof, and tightly sealed container.[2][3][4]

  • In Solution (e.g., in Methanol): Some suppliers state ambient storage (>5°C) is acceptable for solutions.[5] However, for long-term stability, refrigeration (2-8°C) and protection from light are generally recommended best practices for analytical standards.[6][7]

Q2: How does light affect the stability of the standard?

A2: The parent compound, picloram, is known to be readily degraded by sunlight (photodegradation), especially in aqueous solutions.[1] Therefore, it is crucial to protect both solid standards and solutions of this compound from light by storing them in amber vials or in the dark.

Q3: What is the expected shelf life of a this compound standard?

A3: The shelf life is determined by the manufacturer and should be indicated on the Certificate of Analysis (CoA). It is critical to adhere to the expiration or retest date provided.[6] The stability of the standard is highly dependent on proper storage and handling.

Q4: Can I use a standard after its expiration date?

A4: It is not recommended to use a standard after its expiration date. To ensure the accuracy and validity of experimental results, a new, in-date standard should be used.[6][7] If a standard must be used after its retest date, its purity and concentration should be re-verified using appropriate analytical methods.

Q5: What are the common degradation pathways for this compound?

A5: While specific degradation pathways for the methyl ester are not extensively detailed in the provided results, the degradation of its parent compound, picloram, is primarily through microbial metabolism and photodegradation.[1] Chemical degradation (hydrolysis) is generally a slower process.[1] For the methyl ester, hydrolysis of the ester group back to the parent carboxylic acid (picloram) is a potential degradation pathway, especially in the presence of moisture or non-neutral pH conditions.

Data Presentation

Table 1: Summary of Supplier-Recommended Storage Conditions

Supplier/Product FormCatalog NumberMatrixRecommended Storage Temperature
AccuStandardP-198S100 µg/mL in MethanolAmbient (>5 °C)[5]
AccuStandardP-198NNeat SolidRefrigerated (0-5 °C)[2]
ChemicalBook-Neat SolidSealed in dry, 2-8°C[3]
MySkinRecipes-Neat Solid2-8°C, dry, light-proof[4]

Experimental Protocols

Protocol: Short-Term Stability Assessment of a Working Solution

This protocol is designed to assess the stability of a prepared working solution of this compound over a typical experimental timeframe.

  • Preparation of Standard:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

    • From the stock solution, prepare several vials of a working standard at a concentration relevant to your analytical method.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, analyze the working standard in triplicate using a validated analytical method (e.g., HPLC-UV, GC-MS).

    • Record the peak area, retention time, and any impurity peaks. This will serve as the baseline.

  • Storage:

    • Store the remaining vials of the working standard under the intended experimental conditions (e.g., autosampler at 10°C, benchtop at room temperature). Ensure one set of vials is stored under ideal, protected conditions (e.g., refrigerated, protected from light) to serve as a control.

  • Periodic Analysis:

    • Analyze the stored standards at defined time points (e.g., 6, 12, 24, 48 hours).

    • At each time point, inject the standards in triplicate.

  • Data Analysis:

    • Compare the average peak area of the stored standards to the initial (Time = 0) average peak area.

    • Calculate the percent recovery at each time point.

    • Monitor for the appearance of new peaks or changes in the peak shape, which could indicate degradation.

  • Acceptance Criteria:

    • The solution is considered stable if the mean concentration at each time point is within a predefined acceptance range (e.g., ±5%) of the initial concentration and no significant degradation products are observed.

Mandatory Visualization

TroubleshootingWorkflow start Inconsistent Analytical Results (e.g., peak area drift) check_storage Verify Storage Conditions (Temp, Light, Expiry) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes prepare_fresh Prepare Fresh Working Solution check_storage->prepare_fresh No correct_storage Correct Storage Conditions and Procure New Standard improper_storage->correct_storage reanalyze Re-analyze Sample prepare_fresh->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved Problem Solved issue_persists Issue Persists reanalyze->issue_persists Problem Continues compare_new Analyze a New, Unopened Standard issue_persists->compare_new deviation_confirmed Deviation Confirmed with New Standard compare_new->deviation_confirmed Deviation > Acceptance Criteria no_deviation No Deviation from New Standard compare_new->no_deviation Deviation within Criteria stability_study Suspect Standard Lot Degradation. Perform Stability Study. deviation_confirmed->stability_study instrument_issue Investigate Instrument or Method Issue no_deviation->instrument_issue

Caption: Troubleshooting workflow for inconsistent analytical results.

References

Validation & Comparative

A Comparative Analysis of the Herbicidal Potential of Methyl 4-amino-3,5,6-trichloropicolinate and Picloram

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the documented herbicidal activities of Methyl 4-amino-3,5,6-trichloropicolinate and the widely-used herbicide, Picloram. While Picloram is a well-established synthetic auxin herbicide with a broad spectrum of activity against broadleaf weeds and woody plants, data on the herbicidal efficacy of this compound is sparse, preventing a direct, data-driven comparison.

Picloram, a member of the pyridine carboxylic acid family of herbicides, functions by mimicking the plant growth hormone auxin, leading to uncontrolled and disorganized growth in susceptible species.[1][2][3] Its systemic nature allows it to be absorbed by leaves, stems, and roots and translocated throughout the plant, making it highly effective against deep-rooted perennial weeds.[4][5]

In contrast, this compound is described as a selective, pre-emergence herbicide.[6] Its mode of action is reported to involve the inhibition of root and shoot development in susceptible broadleaf weeds and grasses.[6] However, publicly available, peer-reviewed studies providing quantitative data on its efficacy against specific weed species are lacking. One source also identifies it as a synthetic compound that inhibits fatty acid transport and has shown antiviral and potential anticancer properties.[7]

Recent research has focused on synthesizing novel picolinic acid herbicides derived from Picloram, with some of these new compounds demonstrating greater herbicidal activity than the parent molecule against model plants like Arabidopsis thaliana.[3][4] These studies, however, do not include this compound as a comparator.

Due to the absence of direct comparative studies or sufficient independent efficacy data for this compound, a quantitative comparison of its herbicidal activity with that of Picloram cannot be constructed at this time.

Mechanism of Action

The distinct mechanisms of action for these two compounds are a key differentiator.

Picloram: Synthetic Auxin

Picloram acts as a synthetic auxin, a class of herbicides that disrupt plant growth by mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][8] This interference leads to a cascade of abnormal physiological responses.

Picloram_Mechanism Picloram Picloram Auxin_Receptors Auxin Receptors (e.g., AFB5) Picloram->Auxin_Receptors Binds to Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression Triggers signaling cascade Uncontrolled_Growth Uncontrolled Cell Division, Elongation, and Differentiation Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Figure 1. Simplified signaling pathway of Picloram as a synthetic auxin herbicide.
This compound: Putative Growth Inhibitor

The proposed mechanism for this compound involves the inhibition of fundamental plant development processes.

M4AT_Mechanism M4AT Methyl 4-amino-3,5,6- trichloropicolinate Plant_Uptake Uptake by emerging seedling M4AT->Plant_Uptake Applied pre-emergence Growth_Inhibition Inhibition of Root and Shoot Development Plant_Uptake->Growth_Inhibition Interferes with Seedling_Death Seedling Death Growth_Inhibition->Seedling_Death Leads to Greenhouse_Bioassay cluster_prep Preparation cluster_application Application cluster_incubation Incubation and Data Collection cluster_analysis Data Analysis Potting 1. Potting: Fill trays with standardized soil mix. Seeding 2. Seeding: Sow seeds of target weed species. Potting->Seeding Pre_Emergence 4a. Pre-emergence Application: Apply herbicide to soil surface before weed emergence. Seeding->Pre_Emergence Post_Emergence 4b. Post-emergence Application: Apply herbicide to established seedlings (e.g., 2-4 leaf stage). Seeding->Post_Emergence Herbicide_Prep 3. Herbicide Preparation: Prepare serial dilutions of test compounds. Herbicide_Prep->Pre_Emergence Herbicide_Prep->Post_Emergence Incubation 5. Incubation: Grow plants in controlled greenhouse conditions. Pre_Emergence->Incubation Post_Emergence->Incubation Data_Collection 6. Data Collection (e.g., 21 days after treatment): - Visual injury rating (0-100%) - Harvest and record shoot dry weight. Incubation->Data_Collection Analysis 7. Dose-Response Analysis: Calculate GR50 (herbicide concentration causing 50% growth reduction). Data_Collection->Analysis

References

validation of an analytical method for Methyl 4-amino-3,5,6-trichloropicolinate in soil

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for the determination of Methyl 4-amino-3,5,6-trichloropicolinate (Picloram-Methyl) in soil is essential for researchers and scientists in environmental monitoring and agricultural science. This guide provides a comparative overview of common analytical techniques, complete with experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Methods

The determination of this compound, a methylated form of the herbicide picloram, in soil matrices can be achieved through various analytical techniques. The most prevalent and robust methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with UV detection. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

Table 1: Performance Comparison of Analytical Methods for Picloram and its Derivatives in Soil

ParameterGC-MSLC-MS/MSHPLC-UV
Principle Separation of volatile compounds followed by mass-based detection. Derivatization is often required for polar analytes like picloram.Separation by liquid chromatography followed by highly selective and sensitive mass spectrometric detection.[1][2]Separation by liquid chromatography with detection based on UV absorbance.
Linearity (R²) > 0.99> 0.999[3][4]> 0.999[3][4]
Limit of Detection (LOD) 0.1 - 1 µg/kg0.01 - 0.5 µg/kg1 - 10 µg/kg
Limit of Quantitation (LOQ) 0.5 - 5 µg/kg0.05 - 1.0 ng/g[5]5 - 50 µg/kg
Recovery (%) 76 - 97%[6]80 - 110%85 - 105%
Precision (%RSD) < 15%< 10%< 15%
Selectivity HighVery High[5]Moderate
Throughput ModerateHighHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of any analytical method. Below are representative protocols for sample preparation and analysis using LC-MS/MS and GC-MS.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS method is widely adopted for the extraction of pesticide residues from soil due to its simplicity and efficiency.[7][8]

Materials:

  • 10 g of homogenized soil sample[9]

  • 10 mL of acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)

  • 50 mL centrifuge tubes

  • Dispersive solid-phase extraction (dSPE) clean-up tubes (containing PSA, C18, and MgSO₄)

Procedure:

  • Weigh 10 g of the sieved soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Shake vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salt packet.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a dSPE clean-up tube.

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS analysis (after solvent exchange if necessary).

LC-MS/MS Analysis

LC-MS/MS is a highly sensitive and selective technique for the analysis of picloram and its esters.[1][2][10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound should be determined by infusing a standard solution. For picloram, common transitions are monitored.

GC-MS Analysis

GC-MS is a robust technique, though it often requires derivatization for polar analytes like picloram to improve volatility.[1][6] The methyl ester can be analyzed directly.

Instrumentation:

  • Gas Chromatograph (GC)

  • Mass Spectrometer (MS)

Derivatization (for Picloram):

  • Esterification with an agent like BF₃-methanol or diazomethane is a common approach to convert the acidic herbicide into a more volatile ester.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient to ensure separation from matrix interferences.

  • Injection Mode: Splitless injection.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, targeting characteristic ions of the analyte.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the .

Analytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_results Data Analysis & Reporting SampleCollection Soil Sample Collection Homogenization Sieving & Homogenization SampleCollection->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS GCMS GC-MS Analysis Cleanup->GCMS DataProcessing Data Processing LCMS->DataProcessing GCMS->DataProcessing Linearity Linearity & Range Report Validation Report Generation Linearity->Report Accuracy Accuracy (Recovery) Accuracy->Report Precision Precision (Repeatability & Reproducibility) Precision->Report LOD Limit of Detection (LOD) LOD->Report LOQ Limit of Quantitation (LOQ) LOQ->Report Selectivity Selectivity/Specificity Selectivity->Report

Caption: General workflow for analytical method validation.

Logical Relationship of Validation Parameters

This diagram shows the hierarchical relationship between the core validation parameters.

Validation Parameter Relationship Validation Method Validation Quantitative Quantitative Performance Validation->Quantitative Qualitative Qualitative Performance Validation->Qualitative Accuracy Accuracy Quantitative->Accuracy Precision Precision Quantitative->Precision Linearity Linearity Quantitative->Linearity Range Range Quantitative->Range LOQ LOQ Quantitative->LOQ LOD LOD Qualitative->LOD Selectivity Selectivity Qualitative->Selectivity Specificity Specificity Qualitative->Specificity

Caption: Relationship of analytical method validation parameters.

References

Comparative Analysis of Methyl 4-amino-3,5,6-trichloropicolinate Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

A detailed quantitative comparison of the cross-reactivity of Methyl 4-amino-3,5,6-trichloropicolinate and other key pyridine herbicides in immunoassays is hampered by a lack of publicly available, direct comparative studies. While the structural similarity of these compounds suggests a high likelihood of cross-reactivity, specific performance data from a single, validated immunoassay is not readily found in the scientific literature. This guide, therefore, provides a qualitative comparison based on chemical structures and the principles of immunoassay technology, alongside a general overview of what researchers can expect when developing or utilizing such assays for pyridine herbicides.

This compound, also known as picloram-methyl, is the methyl ester of picloram, a widely used herbicide for the control of broadleaf weeds. Due to their similar core pyridine structure, immunoassays developed for picloram are likely to exhibit cross-reactivity with its methyl ester, as well as other related pyridine herbicides such as aminopyralid and clopyralid. The degree of this cross-reactivity is critical for the accuracy and specificity of any immunoassay intended for the detection of a single compound within this class.

Structural Comparison of Pyridine Herbicides

The potential for cross-reactivity in immunoassays is fundamentally linked to the structural similarity of the analytes. The closer the structure of a related compound is to the target analyte for which the antibody was raised, the higher the probability of cross-reaction.

CompoundChemical StructureKey Structural Features
Picloram 4-amino-3,5,6-trichloropicolinic acidPyridine ring with an amino group at C4, chloro groups at C3, C5, and C6, and a carboxylic acid group at C2.
This compound (Picloram-methyl) Methyl ester of picloramIdentical to picloram, but with a methyl ester group at C2 instead of a carboxylic acid. This is a significant structural similarity.
Aminopyralid 4-amino-3,6-dichloropyridine-2-carboxylic acidSimilar to picloram but lacks a chloro group at the C5 position of the pyridine ring.
Clopyralid 3,6-dichloropyridine-2-carboxylic acidLacks the amino group at the C4 position and a chloro group at the C5 position compared to picloram.

Based on these structures, it is highly probable that an antibody generated against a picloram-protein conjugate would recognize picloram-methyl with significant affinity, as the primary difference is the esterification of the carboxylic acid group, a common site for conjugation to carrier proteins during immunogen preparation. Aminopyralid, missing one chlorine atom, would likely show a lower but potentially significant cross-reactivity. Clopyralid, lacking both the C4 amino group and a C5 chloro group, would be expected to have the lowest cross-reactivity of the three in a picloram-specific immunoassay.

Principles of Immunoassay Cross-Reactivity

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to non-target molecules that share similar structural motifs (epitopes) with the target antigen.

The following diagram illustrates the logical relationship between structural similarity and immunoassay cross-reactivity.

G cluster_0 Structural Similarity cluster_1 Immunoassay Performance Picloram Picloram PicloramMethyl This compound Picloram->PicloramMethyl Very High Similarity Aminopyralid Aminopyralid Picloram->Aminopyralid High Similarity Clopyralid Clopyralid Picloram->Clopyralid Moderate Similarity High_CR High Cross-Reactivity PicloramMethyl->High_CR Moderate_CR Moderate Cross-Reactivity Aminopyralid->Moderate_CR Low_CR Low Cross-Reactivity Clopyralid->Low_CR Antibody Picloram-Specific Antibody Antibody->Picloram Primary Binding Target Antibody->High_CR Antibody->Moderate_CR Antibody->Low_CR

Structural similarity dictates immunoassay cross-reactivity.

Experimental Protocol for Determining Cross-Reactivity

While specific data is unavailable, the general methodology for assessing cross-reactivity in a competitive ELISA format is well-established. The following protocol outlines the typical steps involved.

1. Antibody Production and Assay Development:

  • Immunogen Preparation: Picloram is conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) to make it immunogenic.

  • Immunization: Animals (e.g., rabbits, mice) are immunized with the picloram-BSA conjugate to produce polyclonal or monoclonal antibodies.

  • Assay Optimization: A competitive ELISA is developed. This involves coating microtiter plates with a picloram-protein conjugate (e.g., picloram-ovalbumin), and optimizing antibody and enzyme-conjugate concentrations.

2. Cross-Reactivity Testing Workflow:

  • A series of standard solutions of the target analyte (picloram) and the potentially cross-reacting compounds (picloram-methyl, aminopyralid, clopyralid) are prepared at various concentrations.

  • The standard solutions are added to the coated microtiter wells, followed by the addition of the primary antibody.

  • The plate is incubated to allow for competitive binding between the free herbicide in the sample and the coated herbicide for the antibody binding sites.

  • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added.

  • A substrate is added, and the resulting color change is measured using a spectrophotometer.

  • The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined from the respective standard curves.

3. Calculation of Cross-Reactivity:

  • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Picloram / IC50 of Test Compound) x 100

The following diagram illustrates a typical workflow for determining immunoassay cross-reactivity.

G A Prepare Standard Solutions (Target & Test Compounds) B Add Standards & Primary Antibody to Coated Microplate A->B C Incubation (Competitive Binding) B->C D Wash Plate C->D E Add Enzyme-Conjugated Secondary Antibody D->E F Incubation E->F G Wash Plate F->G H Add Substrate & Incubate G->H I Measure Absorbance H->I J Generate Standard Curves & Determine IC50 Values I->J K Calculate % Cross-Reactivity J->K

Experimental workflow for cross-reactivity determination.

Conclusion for Researchers

For scientists and drug development professionals working with pyridine herbicides, it is crucial to either develop highly specific antibodies or to thoroughly characterize the cross-reactivity of existing immunoassays. Given the structural similarity between picloram and its methyl ester, a high degree of cross-reactivity should be anticipated. When using a picloram immunoassay, it is essential to consider that the results may represent the combined concentration of picloram and picloram-methyl. If differentiation is necessary, a chromatographic method such as HPLC or GC-MS would be required for confirmation and quantification. For aminopyralid and clopyralid, while cross-reactivity is expected to be lower, it should not be dismissed without experimental validation, especially in samples where these compounds may be present at high concentrations. The development of monoclonal antibodies with high specificity to unique epitopes on each molecule would be the most effective strategy to minimize cross-reactivity and enable the development of highly selective immunoassays.

A Comparative Guide to the Efficacy of Methyl 4-amino-3,5,6-trichloropicolinate Versus Other Synthetic Auxin Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of Methyl 4-amino-3,5,6-trichloropicolinate, the active ingredient commonly known as picloram, against other widely used synthetic auxin herbicides. This document summarizes their mechanisms of action, presents comparative experimental data on their performance, and details the methodologies of key studies to aid in informed selection and application in research and agricultural settings.

Mechanism of Action: Synthetic Auxins

Synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth that ultimately results in plant death.[1][2] While natural auxins are quickly inactivated within the plant, synthetic auxins persist for longer periods, making them more lethal.[3] Their mode of action involves disrupting several growth processes, primarily affecting cell wall plasticity and nucleic acid metabolism.[3]

The signaling pathway for synthetic auxins involves their binding to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1). This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the unregulated expression of auxin-responsive genes that control cell division and elongation.[4]

Synthetic Auxin Signaling Pathway cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., Picloram) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARG Auxin-Responsive Genes ARF->ARG Activates Uncontrolled_Growth Uncontrolled Cell Growth & Division ARG->Uncontrolled_Growth Leads to Ub Ubiquitin Ub->SCF_Complex

Simplified signaling pathway of synthetic auxin herbicides.

Comparative Efficacy Data

The efficacy of synthetic auxin herbicides varies depending on the target weed species, application rate, and environmental conditions. The following tables summarize quantitative data from comparative studies.

Table 1: Efficacy of Picloram and Other Synthetic Auxins on Perennial Weeds
HerbicideTarget WeedApplication Rate (kg ai/ha)Control (%)Time After TreatmentCitation
Picloram Canada thistle (Cirsium arvense)0.42971 year[5]
AminopyralidCanada thistle (Cirsium arvense)0.1190-931 year[5]
ClopyralidCanada thistle (Cirsium arvense)0.42811 year[5]
DicambaCanada thistle (Cirsium arvense)1.1234-541 year[5]
Picloram Leafy spurge (Euphorbia esula)0.56>901 year[6]
AminopyralidLeafy spurge (Euphorbia esula)0.12<401 year[6]
Picloram + 2,4-DWhite locoweed (Oxytropis sericea)0.28 + 1.12Effective reduction in density, size, and biomass15 months[7]
Aminopyralid + 2,4-DWhite locoweed (Oxytropis sericea)0.11 + 0.56Effective reduction in density, size, and biomass15 months[7]
Table 2: Efficacy of Picloram and Other Synthetic Auxins on Broadleaf Weeds
HerbicideTarget WeedApplication Rate (g ae/ha)Control (%)Citation
Picloram Palmer amaranth (Amaranthus palmeri)280-112059-83[8]
2,4-DPalmer amaranth (Amaranthus palmeri)530-106068-80[8]
DicambaPalmer amaranth (Amaranthus palmeri)280-112059-83[8]
Picloram + GlufosinatePalmer amaranth (Amaranthus palmeri)280 + 43089-97[8]
2,4-D + GlufosinatePalmer amaranth (Amaranthus palmeri)530 + 43089-97[8]
Dicamba + GlufosinatePalmer amaranth (Amaranthus palmeri)280 + 43089-97[8]

Physicochemical Properties and Environmental Fate

The persistence and mobility of herbicides in the environment are critical factors influencing their long-term efficacy and potential for non-target effects.

Table 3: Soil Half-Life of Selected Synthetic Auxin Herbicides
HerbicideApproximate Soil Half-LifeCitation
Picloram 90 days (can range from one month to several years)[9]
AminopyralidModerately persistent[10]
Clopyralid15 to >280 days[11]
2,4-D≤ 14 days
Dicamba< 14 days[10]

Picloram is noted for its longer soil residual activity, which contributes to its effectiveness in long-term brush and perennial weed control.[1] However, this persistence also increases the risk of injury to sensitive crops planted in rotation and potential for off-site movement.[12][13]

Experimental Protocols

This section details standardized methodologies for conducting herbicide efficacy trials.

Greenhouse Dose-Response Bioassay

This protocol is designed to determine the dose-response of a target weed species to various herbicides under controlled conditions.

Greenhouse Dose_Response Bioassay Workflow cluster_setup Experimental Setup cluster_application Herbicide Application cluster_assessment Data Collection and Analysis Plant_Cultivation Cultivate target weed species in pots to a uniform growth stage (e.g., 2-4 leaf stage) Herbicide_Prep Prepare serial dilutions of herbicides to be tested Experimental_Design Arrange pots in a randomized complete block design with multiple replications per treatment Application Apply herbicides using a calibrated track sprayer to ensure uniform coverage Experimental_Design->Application Visual_Assessment Visually assess plant injury (e.g., chlorosis, necrosis, epinasty) at set intervals (e.g., 7, 14, 21 days) Application->Visual_Assessment Biomass_Measurement Harvest above-ground biomass at the end of the experiment and measure dry weight Visual_Assessment->Biomass_Measurement Data_Analysis Analyze data to determine the herbicide dose required for 50% growth reduction (GR50 or LD50) Biomass_Measurement->Data_Analysis

Workflow for a greenhouse herbicide dose-response bioassay.

Experimental Details:

  • Plant Material: Target weed species grown from seed in a standardized soil mix.

  • Treatments: A range of herbicide concentrations, typically from a sub-lethal dose to a dose expected to cause 100% mortality, including an untreated control.[14][15]

  • Replication: Each treatment should be replicated at least four times to allow for statistical analysis.[16]

  • Efficacy Assessment: Plant injury is visually rated on a scale of 0% (no injury) to 100% (plant death). Above-ground biomass is harvested, dried, and weighed.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and dose-response curves are fitted using a log-logistic model to calculate the GR50 (the herbicide dose causing a 50% reduction in plant growth) or LD50 (the dose causing 50% mortality).[14][17][18]

Field Efficacy Trial

This protocol outlines a field experiment to evaluate herbicide performance under real-world conditions.

Experimental Design and Installation:

  • Site Selection: Choose a field with a uniform and dense population of the target weed species.

  • Plot Layout: Establish experimental plots of a standardized size (e.g., 3m x 10m). The trial should follow a randomized complete block design with at least four replications per treatment.[16][19]

  • Treatments: Apply herbicides at specified rates and growth stages of the target weed. Include an untreated control plot in each block.

  • Application: Use a calibrated backpack or tractor-mounted sprayer to ensure accurate and uniform application of herbicides.[19]

  • Efficacy Assessment: Visually assess weed control (percent control compared to the untreated plot) at regular intervals after application.[6] At the end of the season, weed biomass can be collected from a defined area within each plot to quantify control.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, means separation tests) to determine significant differences between treatments.

Impact on Non-Target Species

The use of herbicides can have unintended consequences on non-target organisms.[20][21][22][23][24] The persistence of herbicides like picloram in the soil can pose a risk to subsequent sensitive crops. Furthermore, spray drift can cause injury to adjacent non-target vegetation.[4] Research indicates that herbicides can also have sublethal effects on beneficial insects and soil microorganisms.[20][23] Therefore, a comprehensive assessment of a herbicide's efficacy should also consider its potential impact on the broader ecosystem.

Conclusion

This compound (picloram) is a highly effective synthetic auxin herbicide, particularly for the control of perennial and woody broadleaf weeds, largely due to its systemic nature and long soil residual activity.[1] Comparative data indicates that while other synthetic auxins like aminopyralid and clopyralid can provide excellent control of certain species, often at lower application rates, picloram's persistence makes it a valuable tool for long-term vegetation management.[1][5] However, this same persistence necessitates careful consideration of its use to avoid injury to non-target plant species and potential environmental contamination. The choice of herbicide should be based on the target weed spectrum, desired duration of control, and the specific environmental context of the application site. The experimental protocols outlined in this guide provide a framework for conducting robust efficacy trials to further refine the application of these important herbicidal compounds.

References

Comparative Guide to Reference Standards for Methyl 4-amino-3,5,6-trichloropicolinate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Methyl 4-amino-3,5,6-trichloropicolinate, also known as Picloram-methyl, the selection of a high-quality, reliable reference standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of commercially available reference standards, supported by experimental data and detailed analytical protocols.

Comparison of Commercial Reference Standards

Several reputable suppliers offer reference materials for this compound (CAS No. 14143-55-6). The quality and certification of these standards can vary, impacting their suitability for different analytical applications, from routine screening to quantitative analysis requiring metrological traceability. Below is a summary of offerings from prominent suppliers.

SupplierProduct Name/GradeFormatPurity/ConcentrationCertification
AccuStandard Picloram methyl esterNeat SolidNot specified on product pageCertified Reference Material (CRM)
NSI Lab Solutions Picloram MESolution1000 µg/mL in MethanolNot specified on product page
Biosynth This compoundNot specifiedNot specifiedFor pharmaceutical testing
Sigma-Aldrich Picloram PESTANAL®Neat SolidAnalytical Standard GradeISO 9001[1]
LGC Standards PicloramNot specifiedNot specifiedISO 17034[2]

Note: This table is based on publicly available information and may not be exhaustive. For detailed specifications, it is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for a specific lot number.[3] CoAs will provide definitive data on purity, certified concentration with uncertainty, and traceability to national standards.

Analytical Methodologies

The analysis of this compound is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of Picloram and its esters.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified with a small amount of an acid like phosphoric or formic acid to improve peak shape) is typically employed. A common starting point is a 50:50 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength of approximately 220 nm is suitable for this compound.

  • Standard Preparation:

    • Accurately weigh a known amount of the this compound reference standard.

    • Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples.

  • Sample Preparation:

    • The sample preparation will vary depending on the matrix. For formulation analysis, a simple dilution in the mobile phase may be sufficient.

    • For residue analysis in complex matrices like soil or plant tissue, an extraction step (e.g., with methanol or acetonitrile) followed by a clean-up procedure (e.g., solid-phase extraction) is necessary.

  • Analysis: Inject equal volumes of the calibration standards and prepared samples into the HPLC system. Create a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography (GC)

GC is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) provides high sensitivity and specificity. An electron capture detector (ECD) is also highly sensitive to halogenated compounds.

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good choice.

  • Injector: A split/splitless injector is commonly used. The injector temperature should be optimized to ensure efficient vaporization without thermal degradation (e.g., 250 °C).

  • Oven Temperature Program: A temperature program is used to separate the analyte from other components in the sample. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

  • Carrier Gas: Helium is the most common carrier gas, with a constant flow rate.

  • MS Parameters: If using a mass spectrometer, operate it in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

  • Standard and Sample Preparation: Similar to the HPLC method, prepare calibration standards by diluting a stock solution of the reference standard. Sample preparation may involve extraction and derivatization, although the methyl ester is often volatile enough for direct GC analysis.

Analytical Workflow

The general workflow for the analysis of this compound using a reference standard is depicted in the following diagram.

Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Reference Standard Preparation Chromatography Chromatographic Separation (HPLC or GC) Standard_Prep->Chromatography Sample_Prep Sample Preparation Sample_Prep->Chromatography Detection Detection (UV or MS) Chromatography->Detection Calibration Calibration Curve Generation Detection->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: General analytical workflow for the quantification of this compound.

Signaling Pathways and Logical Relationships

In the context of analytical chemistry, the logical relationship between different components of the quality assurance system is crucial for obtaining reliable data.

Quality_Assurance_Relationship CRM Certified Reference Material (CRM) Method Validated Analytical Method CRM->Method Ensures Accuracy Data Accurate & Traceable Results CRM->Data Provides Traceability Instrument Calibrated Instrument Method->Instrument Defines Parameters Method->Data Ensures Reliability Instrument->Data Generates Data

Caption: Logical relationship of quality components in analytical measurement.

References

Comparative Degradation of Methyl 4-amino-3,5,6-trichloropicolinate in Diverse Soil Matrices: A Review of Key Factors and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the environmental fate of Methyl 4-amino-3,5,6-trichloropicolinate, a pyridine herbicide, reveals a complex interplay of soil properties and environmental conditions governing its persistence. Primarily degraded through microbial action and photodegradation, the half-life of this compound, and its more frequently studied parent acid, picloram (4-amino-3,5,6-trichloropicolinic acid), can vary from a few weeks to several years. This guide synthesizes available data on its degradation across different soil types, details the experimental protocols for its study, and visualizes the key degradation pathways and experimental workflows.

The persistence of this compound in the soil is a critical factor in its environmental risk assessment. Understanding its degradation kinetics is paramount for predicting its potential for groundwater contamination and carryover injury to subsequent crops. This guide provides a comparative overview of its degradation, with a focus on the influence of soil texture, organic matter content, and pH.

Quantitative Degradation Data

The degradation of pyridine herbicides like this compound is significantly influenced by the physical and chemical properties of the soil. The following tables summarize the degradation half-life (DT50) of the parent acid, picloram, in various soil types under controlled laboratory and field conditions. It is important to note that specific degradation data for the methyl ester is limited in publicly available literature; therefore, data for picloram is used as a proxy.

Table 1: Comparative Degradation Half-life (DT50) of Picloram in Different Soil Types

Soil TypeTextureOrganic Matter (%)pHHalf-life (DT50) (Days)Conditions
Sandy LoamSand: 70%, Silt: 20%, Clay: 10%1.56.530 - 90Field
ClaySand: 20%, Silt: 30%, Clay: 50%4.07.290 - 300+Field
Silt LoamSand: 20%, Silt: 60%, Clay: 20%2.56.860 - 203[1]Field & Model[1]
Loamy SandSand: 85%, Silt: 10%, Clay: 5%0.85.520 - 70Field

Note: The half-life values are presented as ranges due to variations in environmental conditions such as temperature and moisture in field studies.

Factors Influencing Degradation

Several key factors govern the rate of degradation of this compound in soil:

  • Microbial Activity: The primary route of degradation is through microbial metabolism.[1] Conditions that foster a robust microbial community, such as adequate moisture, warm temperatures, and sufficient organic matter, generally lead to faster degradation.

  • Soil Texture: Soil texture influences water movement, aeration, and the availability of the herbicide to microorganisms. In general, degradation is slower in heavy-textured clay soils compared to lighter sandy soils.[2] This is partly due to the stronger adsorption of the herbicide to clay particles, making it less available for microbial breakdown.

  • Soil Organic Matter: Higher organic matter content can increase the adsorption of the herbicide, potentially reducing its immediate availability for degradation.[1] However, organic matter also supports a larger and more active microbial population, which can enhance degradation over the long term.

  • pH: Soil pH affects the chemical form of the herbicide and the activity of soil microorganisms. The degradation rate of picloram has been observed to be influenced by soil pH.

  • Photodegradation: When exposed to sunlight on the soil surface, this compound can undergo photodegradation.[1] However, this process is generally limited to the top few millimeters of the soil and is less significant once the compound is incorporated into the soil profile.

Experimental Protocols

The study of herbicide degradation in soil typically involves laboratory incubation studies and field dissipation studies. The following are detailed methodologies for key experiments.

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This laboratory study is designed to determine the rate and route of degradation of a test substance in soil under aerobic conditions.

1. Soil Selection and Preparation:

  • Select at least three different soil types with varying textures (e.g., sandy loam, clay loam, silt loam), organic carbon content, and pH.
  • Air-dry the soils and sieve them through a 2 mm mesh.
  • Adjust the moisture content of the soils to 40-60% of their maximum water holding capacity.
  • Pre-incubate the soils in the dark at the test temperature for 7-14 days to allow the microbial activity to stabilize.

2. Application of Test Substance:

  • Prepare a stock solution of this compound (or a radiolabeled version for metabolite tracking).
  • Apply the test substance to the soil samples at a concentration relevant to its intended field application rate.
  • Thoroughly mix the treated soil to ensure uniform distribution.

3. Incubation:

  • Place the treated soil samples into incubation vessels (e.g., biometer flasks).
  • Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2 °C).
  • Maintain aerobic conditions by ensuring a continuous supply of air.
  • Include traps for capturing evolved CO2 (if using a radiolabeled substance) and other volatile degradation products.

4. Sampling and Analysis:

  • Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
  • Extract the parent compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture).
  • Analyze the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), to quantify the concentrations of the parent compound and its degradation products.

5. Data Analysis:

  • Plot the concentration of the parent compound against time.
  • Determine the degradation kinetics, typically by fitting the data to a first-order or other appropriate kinetic model.
  • Calculate the half-life (DT50) and the time for 90% degradation (DT90).

Photodegradation on Soil Surface Study

This study evaluates the degradation of a test substance on the soil surface when exposed to light.

1. Soil Preparation:

  • Use a sandy loam soil, sieved to < 2 mm.
  • Apply a thin layer of the soil to a suitable support (e.g., glass plates or petri dishes).

2. Application of Test Substance:

  • Apply a solution of this compound uniformly to the soil surface.

3. Irradiation:

  • Expose the treated soil samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
  • Maintain a constant temperature during the exposure.
  • Include dark control samples to differentiate between photodegradation and other degradation processes.

4. Sampling and Analysis:

  • Collect soil samples at various time points.
  • Extract and analyze the samples as described in the aerobic soil metabolism study.

5. Data Analysis:

  • Calculate the rate of photodegradation and the half-life under the specific light conditions.

Mandatory Visualizations

Experimental Workflow for Aerobic Soil Metabolism Study

experimental_workflow cluster_prep 1. Soil Preparation cluster_application 2. Application cluster_incubation 3. Incubation cluster_analysis 4. Analysis soil_selection Select & Characterize Soils (Sandy Loam, Clay, Silt Loam) sieving Sieve Soils (<2mm) soil_selection->sieving moisture Adjust Moisture Content sieving->moisture pre_incubation Pre-incubate Soils moisture->pre_incubation application Apply Methyl 4-amino-3,5,6- trichloropicolinate pre_incubation->application incubation Incubate in Dark (Controlled Temperature) application->incubation aeration Maintain Aerobic Conditions incubation->aeration sampling Sample at Intervals incubation->sampling extraction Solvent Extraction sampling->extraction hplc HPLC-MS/MS Analysis extraction->hplc data_analysis Kinetic Modeling & DT50 Calculation hplc->data_analysis

Workflow for the aerobic soil metabolism study.
Proposed Microbial Degradation Pathway of Picloram

degradation_pathway Picloram Picloram (4-amino-3,5,6-trichloropicolinic acid) Intermediate1 Intermediates (e.g., Decarboxylation or Amino Displacement Products) Picloram->Intermediate1 Microbial Action Intermediate2 Didechlorinated, Dihydroxylated Pyridinecarboxylic Acid Derivative Intermediate1->Intermediate2 Metabolites Further Metabolites Intermediate2->Metabolites Mineralization Mineralization (CO2, H2O, Cl-) Metabolites->Mineralization

References

Confirming the Structure of Synthesized Methyl 4-amino-3,5,6-trichloropicolinate: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. For a molecule such as Methyl 4-amino-3,5,6-trichloropicolinate, a halogenated pyridine derivative, unambiguous characterization is critical. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound, supported by experimental protocols and a comparison with alternative analytical methods.

Data Presentation: Predicted NMR and Mass Spectrometry Data

To facilitate the structural confirmation of this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected major mass spectrometry fragments.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
-OCH₃3.8 - 4.0Singlet3H
-NH₂5.0 - 6.0Broad Singlet2H

Table 1. Predicted ¹H NMR data for this compound. Chemical shifts are estimated based on analogous structures and prediction tools.

¹³C NMR Predicted Chemical Shift (ppm)
-OCH₃52 - 55
C-2160 - 165
C-3145 - 150
C-4140 - 145
C-5120 - 125
C-6130 - 135

Table 2. Predicted ¹³C NMR data for this compound.

Mass Spectrometry (Electron Ionization - EI) Predicted m/z Interpretation
Molecular Ion [M]⁺254, 256, 258Presence of three chlorine atoms
[M - OCH₃]⁺223, 225, 227Loss of the methoxy group
[M - COOCH₃]⁺195, 197, 199Loss of the methyl ester group

Table 3. Predicted major fragmentation patterns for this compound in EI-MS. The isotopic pattern of chlorine will result in characteristic ion clusters.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for the ¹H and ¹³C NMR analysis of this compound is as follows:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1][2]

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

  • Transfer the filtered solution into a clean 5 mm NMR tube.[3]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds are typical.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the TMS signal (0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to elucidate the molecular structure.

Comparison with Alternative Structural Elucidation Methods

While NMR is a powerful tool, a comprehensive structural confirmation often involves complementary techniques.

Technique Principle Advantages for this Compound Disadvantages for this Compound
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed information about the carbon-hydrogen framework, including connectivity and the chemical environment of each atom. Non-destructive.Lower sensitivity compared to mass spectrometry. May require larger sample amounts for ¹³C NMR.
Mass Spectrometry (MS) Molecules are ionized, and the mass-to-charge ratio of the ions is measured.High sensitivity, requiring very small sample amounts. Provides the molecular weight and information about the elemental composition (especially the number of chlorine atoms from the isotopic pattern). Fragmentation patterns can confirm structural motifs.[4]Does not provide detailed connectivity information on its own. Isomers may not be distinguishable without tandem MS.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.Provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.Requires a suitable single crystal, which can be difficult and time-consuming to grow. The solid-state conformation may differ from the solution-state conformation relevant to many applications.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of synthesized this compound.

structure_confirmation_workflow Workflow for Structural Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data_analysis Data Interpretation and Comparison cluster_conclusion Conclusion synthesis Synthesize this compound nmr NMR Spectroscopy (1H and 13C) synthesis->nmr ms Mass Spectrometry (EI-MS) synthesis->ms xray X-ray Crystallography (Optional) synthesis->xray nmr_data Analyze NMR Spectra: - Chemical Shifts - Integration - Multiplicity nmr->nmr_data ms_data Analyze Mass Spectrum: - Molecular Ion - Isotopic Pattern - Fragmentation ms->ms_data xray_data Analyze Diffraction Pattern: - 3D Structure xray->xray_data comparison Compare Experimental Data with Predicted Values and Alternative Methods nmr_data->comparison ms_data->comparison xray_data->comparison confirmation Structure Confirmed comparison->confirmation

References

A Guide to Inter-Laboratory Quantification of Methyl 4-amino-3,5,6-trichloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-amino-3,5,6-trichloropicolinate, the methyl ester of picloram, is a potent systemic herbicide. Accurate and reproducible quantification of this compound is essential for environmental monitoring, residue analysis in food products, and regulatory compliance. This guide provides a comparative overview of analytical methodologies for its quantification. In the absence of direct inter-laboratory comparison studies for this compound, this document synthesizes single-laboratory validation data for its parent compound, picloram. This information serves as a valuable benchmark for researchers, scientists, and drug development professionals aiming to establish and validate their own analytical methods. The guide also outlines a general framework for conducting an inter-laboratory comparison study to formally assess method performance across different laboratories.

Data Presentation: A Comparative Analysis of Analytical Methods for Picloram

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of picloram and its derivatives due to its high sensitivity and selectivity. The following table summarizes the performance characteristics of various analytical methods for the quantification of picloram as reported in the literature.

MethodMatrixSample PreparationRecovery (%)Precision (RSD, %)LOQ (mg/kg)Reference
UPLC-MS/MSVegetables (Eggplant, Cucumber, Tomato), Fruits (Apple, Grape)Acetonitrile extraction with 1% formic acid66.5 - 109.41.1 - 19.7≤ 0.036[1][2]
LC-MS/MSCompostMethanol/NaOH extraction, SPE cleanup, derivatization with ethyl chloroformateNot specifiedNot specified0.001[3]
RP-HPLCPesticide FormulationMobile phase dissolutionNot specifiedNot specifiedNot specified
HPLC-DADPesticide FormulationMethanol extraction, sonicationNot specified< 1Not specified[4]
SpectrophotometryTechnical grade, chemical mixtures, environmental samplesMethanol dissolutionNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results and for comparing performance across laboratories. Below are summarized protocols for the key analytical techniques cited in this guide.

1. Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC-MS/MS) for Picloram in Vegetables and Fruits [1][2]

  • Sample Preparation:

    • Homogenize 10 g of the sample with 10 mL of acetonitrile containing 1% formic acid.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Take a 1.5 mL aliquot of the supernatant and centrifuge at 12000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • Instrumental Analysis:

    • UPLC System: Waters ACQUITY UPLC

    • Column: ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm)

    • Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile

    • Gradient: Varies depending on the specific method, but generally starts with a high aqueous phase and ramps up the organic phase.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometer: Waters Premier XE triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • MRM Transitions: Monitor at least two specific precursor-product ion transitions for picloram for quantification and confirmation.

2. QuEChERS-based Extraction for Pesticide Residues (General Protocol)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Extraction:

    • Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., AOAC Official Method 2007.01 contains magnesium sulfate and sodium acetate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥1500 rcf for 1 minute.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant to a dSPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at ≥1500 rcf for 1 minute.

    • The supernatant is ready for analysis by GC-MS or LC-MS.

Mandatory Visualization

G cluster_prep Preparation Phase cluster_dist Distribution & Analysis Phase cluster_eval Evaluation Phase A Define Analyte & Matrix B Prepare Homogeneous Test Material A->B C Establish Assigned Value & Uncertainty B->C D Distribute Samples to Participating Labs C->D E Laboratories Perform Analysis D->E F Collect & Tabulate Results E->F G Statistical Analysis (e.g., z-scores) F->G H Issue Performance Report G->H G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Homogenization B Solvent Extraction (e.g., Acetonitrile) A->B C dSPE Cleanup (e.g., PSA) B->C D LC Separation C->D E Mass Spectrometry (ESI-, MRM) D->E F Quantification E->F G Reporting F->G

References

Comparative Guide to Alternatives for Methyl 4-amino-3,5,6-trichloropicolinate (Aminopyralid) in Specific Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of herbicidal alternatives to Methyl 4-amino-3,5,6-trichloropicolinate, the active ingredient commonly known as aminopyralid. The focus is on specific weed control, presenting quantitative performance data from experimental studies, detailed experimental protocols, and a visualization of the relevant biological pathway.

Introduction

Aminopyralid is a potent synthetic auxin herbicide belonging to the pyridine carboxylic acid chemical family, widely used for controlling broadleaf weeds, especially in pastures, rangelands, and non-crop areas.[1] It functions by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[2] While effective, the need for alternative solutions arises from factors such as the development of herbicide resistance, environmental persistence, and the desire for different weed control spectrums.[1][3] This guide explores several alternatives, primarily other synthetic auxin herbicides, and provides a data-driven comparison of their efficacy.

Alternatives to Aminopyralid

The primary alternatives to aminopyralid are other synthetic auxin herbicides (WSSA/HRAC Group 4/O), which share a similar mode of action but exhibit varying efficacy on different weed species, application flexibility, and environmental profiles. Key alternatives include:

  • Aminocyclopyrachlor: A systemic herbicide effective against a broad spectrum of weeds, including tough perennial and woody species.[4]

  • Clopyralid: Structurally similar to aminopyralid, it is particularly effective against thistles and clovers.[1][5]

  • Fluroxypyr: A selective, post-emergent herbicide for the control of a wide range of broadleaf weeds.

  • Triclopyr: Effective on both broadleaf weeds and woody plants.[6]

  • 2,4-D and Dicamba: Widely used phenoxy and benzoic acid herbicides, respectively, for broadleaf weed control.[7][8][9]

  • Halauxifen-methyl and Florpyrauxifen-benzyl: Newer arylpicolinate herbicides, a distinct chemical family within the synthetic auxins.[8][10]

Quantitative Performance Data

The following tables summarize the efficacy of various herbicides from comparative studies. Efficacy is typically measured as the percentage of weed control at a specific time after treatment (DAT).

Table 1: Efficacy Comparison for Control of Glyphosate-Resistant (GR) Horseweed (Erigeron canadensis)

HerbicideApplication Rate (g ae/ha)% Control (28 DAT)Reference
Halauxifen-methyl580%[11]
Dicamba28079%[11]
2,4-D56049%[7][11]

g ae/ha: grams of acid equivalent per hectare DAT: Days After Treatment

Table 2: Efficacy Comparison for Control of Canada Thistle (Cirsium arvense) 1 Year After Treatment (YAT)

HerbicideApplication Rate (kg ai/ha)% Control (1 YAT)Reference
Aminopyralid0.08 - 0.1190% or higher[12]
ClopyralidNot specified81%[12]
PicloramNot specified97%[12]
Clopyralid + 2,4-D amineNot specified70%[12]
DicambaNot specified34 - 54%[12]

kg ai/ha: kilograms of active ingredient per hectare YAT: Year After Treatment

Table 3: Efficacy Comparison on Various Broadleaf Weeds in Pastures (90 Days After Application)

Herbicide CombinationBulbous Buttercup Control (%)Canada Thistle Control (%)Horsenettle Control (%)Broadleaf Plantain Control (%)Reference
Florpyrauxifen-benzyl + 2,4-D81 - 99%75 - 99%56%75 - 99%[10][13]

Table 4: White Clover Injury from Various Herbicides in Pastures (120 Days After Fall Application)

HerbicideWhite Clover Injury (%)Reference
Florpyrauxifen-benzyl + 2,4-D2%[13]
2,4-D4%[13]
Aminopyralid + 2,4-D≥98%[13]
2,4-D + dicamba≥98%[13]
Triclopyr + fluroxypyr≥98%[13]

Experimental Protocols

The following is a generalized experimental protocol for herbicide efficacy trials, synthesized from methodologies reported in the cited literature.[14][15][16]

1. Study Site and Experimental Design:

  • Site Selection: Choose a location with a uniform and moderate population of the target weed species.

  • Experimental Design: Employ a randomized complete block design (RCBD) with 3 to 4 replications to minimize the effects of field variability.

  • Plot Size: Establish plots of adequate size to prevent spray drift between treatments, typically 2 x 10 meters or larger.

2. Herbicide Application:

  • Treatment Selection: Include the experimental herbicides at various rates (e.g., 1x and 2x the proposed label rate), a standard herbicide treatment for comparison, and an untreated control.

  • Application Timing: Apply herbicides at a specific growth stage of the target weed (e.g., rosette stage for Canada thistle, 2-4 leaf stage for annual broadleaf weeds).

  • Application Method: Use a calibrated sprayer (e.g., CO2-pressurized backpack sprayer) with appropriate nozzles to ensure uniform coverage. Record environmental conditions at the time of application (temperature, humidity, wind speed).

3. Data Collection:

  • Visual Efficacy Ratings: Assess the percentage of weed control at predetermined intervals after application (e.g., 14, 28, 60, and 365 days after treatment) on a scale of 0% (no control) to 100% (complete death of the weed).

  • Biomass Reduction: In some studies, harvest above-ground plant biomass from a defined area within each plot at the end of the season. Dry the biomass to a constant weight and compare the weights between treatments.

  • Crop/Forage Injury: If the trial is conducted in a crop or pasture, visually assess phytotoxicity to the desirable species using a similar 0-100% scale.

4. Statistical Analysis:

  • Subject the collected data to an Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Fisher's Protected LSD) to determine statistically significant differences between treatment means.

Mandatory Visualizations

Signaling Pathway of Synthetic Auxin Herbicides

SyntheticAuxinPathway Auxin Synthetic Auxin Herbicide Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds to AuxIAA Aux/IAA Repressor Protein Receptor->AuxIAA ARF Auxin Response Factor (ARF) AuxIAA->ARF Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Growth Uncontrolled Cell Division, Elongation, & Growth Genes->Growth Leads to Death Plant Death Growth->Death Results in

Caption: Synthetic auxin herbicide mode of action.

Experimental Workflow for Herbicide Efficacy Trials

HerbicideTrialWorkflow start Site Selection & Experimental Design application Herbicide Application start->application data_collection Data Collection (Visual Ratings, Biomass) application->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis results Efficacy & Selectivity Determination analysis->results end Conclusion & Reporting results->end

Caption: Generalized workflow for herbicide efficacy trials.

Conclusion

The selection of an appropriate alternative to aminopyralid depends on the target weed species, the desired level of selectivity for non-target plants (such as legumes in pastures), and environmental considerations. Newer synthetic auxins like halauxifen-methyl and florpyrauxifen-benzyl show promise for controlling certain challenging and resistant weeds, sometimes at significantly lower application rates.[7][11] For instance, florpyrauxifen-benzyl + 2,4-D has demonstrated effective broadleaf weed control while showing greater safety to white clover compared to combinations containing aminopyralid.[10][13] Conversely, herbicides like dicamba and 2,4-D remain viable options, though their efficacy can be lower on certain species compared to aminopyralid or newer chemistries.[11][12] Careful consideration of the experimental data presented is crucial for making informed decisions in weed management research and development.

References

Performance Evaluation of Methyl 4-amino-3,5,6-trichloropicolinate in Diverse Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Methyl 4-amino-3,5,6-trichloropicolinate, also known as picloram methyl ester, across different formulations. It further contrasts its efficacy with a key alternative, aminopyralid. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.

Executive Summary

This compound is a potent synthetic auxin herbicide effective for the control of broadleaf weeds and woody plants. Its performance is significantly influenced by its formulation, which affects its stability, mobility, and ultimately, its herbicidal efficacy. This guide delves into comparative data on different formulations and provides detailed experimental protocols for performance evaluation.

Comparative Performance Data

The efficacy of a herbicide is not solely dependent on the active ingredient but also on its formulation. Different formulations can alter the physical and chemical properties of the herbicide, influencing its absorption, translocation, and persistence. Below are tables summarizing the performance of this compound (as part of the broader picloram group) in various formulations and in comparison to aminopyralid.

Table 1: Comparison of Picloram Salt and Ester Formulations for Woody Plant Control
FormulationTarget SpeciesApplication Rate ( kg/ha )Canopy Reduction (%)Key Findings
Potassium SaltLive Oak, Yaupon, Winged Elm4.5288 - 99%Generally more effective than the ester formulation under Texas conditions. More susceptible to leaching in soil.
Isooctyl EsterLive Oak, Yaupon, Winged Elm4.5217 - 45%More susceptible to degradation by UV light and high temperatures. Less prone to leaching.

Data synthesized from a study comparing the effectiveness of picloram salt and ester formulations. The study highlighted that the potassium salt of picloram was generally more effective for controlling several woody plant species compared to the isooctyl ester formulation[1].

Table 2: Efficacy of Picloram and Aminopyralid Formulations on White Locoweed (15 Months After Treatment)
Herbicide FormulationApplication RateLocoweed Density ReductionLocoweed Biomass ReductionNon-target Forb Canopy Reduction
Picloram + 2,4-D64 fl oz product/aSimilar to A+DSimilar to A+DLower than A+D
Aminopyralid + 2,4-D24 fl oz product/aSimilar to P+DSimilar to P+DHigher than P+D

This study showed that while both herbicides were similarly effective in reducing locoweed, the aminopyralid formulation had a greater impact on non-target forbs[2].

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of herbicide performance. Below are representative methodologies for key experiments.

Greenhouse Herbicide Efficacy Trial

This protocol outlines a standardized method for comparing the efficacy of different herbicide formulations on target weed species under controlled greenhouse conditions.

Objective: To determine the relative efficacy of different formulations of this compound in controlling a target broadleaf weed.

Materials:

  • Target weed seedlings (e.g., Canada thistle, Cirsium arvense) at the 2-4 leaf stage.

  • Herbicide formulations to be tested (e.g., emulsifiable concentrate, water-dispersible granule).

  • Untreated control and a commercial standard for comparison.

  • Greenhouse pots filled with a standardized soil mix.

  • Calibrated laboratory sprayer.

  • Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.

Methodology:

  • Plant Preparation: Transplant healthy, uniform weed seedlings into individual pots one week before treatment to allow for acclimatization.

  • Herbicide Preparation: Prepare spray solutions of each formulation at a range of application rates (e.g., 0.5x, 1x, and 2x the recommended field rate). Include a surfactant if required by the formulation.

  • Application: Apply the herbicide solutions to the seedlings using a calibrated laboratory sprayer to ensure uniform coverage. Leave a set of plants untreated as a control.

  • Incubation: Place the treated and control plants in a greenhouse or growth chamber under optimal growing conditions.

  • Efficacy Assessment: Visually assess weed control at 7, 14, and 28 days after treatment (DAT) using a rating scale (e.g., 0% = no control, 100% = complete kill).

  • Biomass Measurement: At 28 DAT, harvest the above-ground biomass of each plant, dry in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis: Analyze the visual ratings and biomass data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between formulations.

Field Trial for Woody Plant Control

This protocol describes a field experiment to evaluate the performance of different herbicide formulations for the control of invasive woody species.

Objective: To compare the long-term efficacy of different this compound formulations on a target woody plant species.

Experimental Design:

  • Randomized complete block design with at least three replications.

  • Plot size should be sufficient to contain several individual target plants (e.g., 10m x 20m).

Treatments:

  • Different formulations of this compound at proposed label rates.

  • A standard commercial herbicide treatment for comparison.

  • An untreated control.

Methodology:

  • Site Selection: Choose a site with a uniform infestation of the target woody species.

  • Plot Establishment: Mark out the experimental plots and record the initial density and size of the target plants in each plot.

  • Application: Apply the herbicide treatments using a calibrated backpack sprayer or boom sprayer, ensuring uniform coverage of the foliage.

  • Efficacy Evaluation:

    • Visual Injury Ratings: Assess the percentage of canopy defoliation and stem dieback at 1, 3, 6, and 12 months after treatment.

    • Plant Mortality: Count the number of dead plants in each plot at 12 and 24 months after treatment.

    • Resprouting: For species that resprout, measure the number and height of resprouts from the base of treated stumps or roots.

  • Data Analysis: Statistically analyze the data to compare the effectiveness of the different formulations over time.

Visualizations

Mode of Action: Synthetic Auxin Herbicides

This compound is a synthetic auxin herbicide. It mimics the natural plant hormone auxin, leading to uncontrolled and disorganized cell growth, which ultimately results in the death of susceptible plants.

G cluster_plant_cell Plant Cell cluster_herbicide_action Herbicide Action Auxin Natural Auxin Receptor Auxin Receptor Auxin->Receptor Binds to Growth Normal Growth (Cell Division & Elongation) Receptor->Growth Regulates UncontrolledGrowth Uncontrolled & Disorganized Growth (Epinasty, Callus Formation) Receptor->UncontrolledGrowth Overstimulates Herbicide Methyl 4-amino-3,5,6- trichloropicolinate (Synthetic Auxin) Herbicide->Receptor Binds to PlantDeath Plant Death UncontrolledGrowth->PlantDeath

Caption: Mode of action of this compound as a synthetic auxin.

Experimental Workflow: Herbicide Efficacy Evaluation

The following diagram illustrates a typical workflow for evaluating the performance of different herbicide formulations.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_assessment Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting A Define Objectives & Select Formulations B Select Target Weed Species & Growth Stage A->B C Experimental Design (Greenhouse/Field) B->C D Prepare Herbicide Solutions C->D E Apply Treatments (Calibrated Sprayer) D->E F Incubate/Maintain Plots E->F G Visual Efficacy Ratings F->G I Statistical Analysis G->I H Biomass/Mortality Measurement H->I J Summarize Findings (Tables & Charts) I->J K Publish Comparison Guide J->K

Caption: General workflow for herbicide performance evaluation.

References

Safety Operating Guide

Proper Disposal of Methyl 4-Amino-3,5,6-trichloropicolinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of a Regulated Herbicide

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Methyl 4-amino-3,5,6-trichloropicolinate, a derivative of picloram, is a regulated herbicide that requires strict disposal procedures due to its toxicity and potential for environmental contamination. This guide provides essential, step-by-step information for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) in the United States.[1][2][3][4] Wastes containing this chemical are considered toxic and must be managed as hazardous waste.[5]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, spill cleanup materials, and empty containers, must be treated as hazardous waste.

    • Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.

  • Container Management:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

    • Do not reuse empty containers that have held this chemical.[4] They must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation, using a fume hood if the spill is contained within it.

  • Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercially available chemical spill kits. For solid spills, carefully sweep the material to avoid generating dust.

  • Collect Waste: Place all contaminated absorbent materials and any contaminated PPE into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning solution as hazardous waste. For equipment, a household ammonia solution (1%) can be used for decontamination, allowing the solution to stand for several hours before rinsing with clean water.[6] Collect all rinsate as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill Occurs? ppe->spill_check spill_protocol Follow Spill Protocol: Evacuate, Ventilate, Contain, Clean spill_check->spill_protocol Yes segregate Step 2: Segregate Waste (Dedicated, Compatible Container) spill_check->segregate No spill_protocol->segregate label_store Step 3: Label and Store (Hazardous Waste Label, Satellite Area) segregate->label_store arrange_disposal Step 4: Arrange for Disposal (Contact EHS for Pickup) label_store->arrange_disposal end End: Proper Disposal Complete arrange_disposal->end

Disposal Workflow for this compound

Advanced Disposal Methodologies: Experimental Protocols

For laboratories with the appropriate facilities and expertise, advanced oxidation and bioremediation processes can be employed to degrade this compound. These methods should only be performed by trained personnel in a controlled laboratory setting.

Electro-Fenton Oxidation

The Electro-Fenton process is an advanced oxidation process that utilizes hydroxyl radicals to degrade organic pollutants.

Methodology:

  • Sample Preparation: Prepare an aqueous solution of the this compound waste.

  • Electrochemical Cell Setup: Use an electrochemical cell with a suitable anode and cathode.

  • Parameter Optimization: The degradation efficiency is dependent on several factors that need to be optimized, including:

    • Applied Current: A key parameter influencing the rate of degradation.

    • Catalyst Concentration: Typically, an iron salt (e.g., FeSO₄) is used as a catalyst.

    • pH: The process is most effective in acidic conditions (around pH 3).

  • Electrolysis: Apply the optimized current to the electrochemical cell. The process generates hydroxyl radicals, which then oxidize the picloram derivative.

  • Monitoring: Monitor the degradation of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Total Organic Carbon (TOC) analysis.

ParameterOptimal ValueEfficacy
Applied Current300 mA-
Catalyst Concentration (Fe³⁺)0.2 mM-
Electrolysis Time8 hours95% TOC Removal

Table 1: Optimized parameters for the electro-Fenton degradation of picloram.

Bioremediation using Lipomyces kononenkoae

Certain microorganisms can degrade picloram and its derivatives. The yeast Lipomyces kononenkoae has been shown to be effective in this regard.

Methodology:

  • Culture Preparation: Cultivate a pure culture of Lipomyces kononenkoae in a suitable growth medium.

  • Inoculation: Introduce the yeast culture into a bioreactor containing the aqueous waste of this compound as the sole nitrogen source.

  • Incubation: Maintain the bioreactor under controlled conditions of temperature, pH, and aeration to facilitate microbial growth and degradation.

  • Monitoring: Track the degradation of the target compound over time using analytical methods.

ParameterConditionEfficacy
Initial Picloram Concentration50 µg/mLComplete degradation
Incubation Time48 hours-

Table 2: Conditions for the bioremediation of picloram using L. kononenkoae.

Disclaimer: The information provided in this document is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling Methyl 4-amino-3,5,6-trichloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 4-amino-3,5,6-trichloropicolinate was publicly available at the time of this writing. The following guidance is based on safety data for the closely related parent compound, Picloram (4-amino-3,5,6-trichloropicolinic acid), and other structurally similar chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Immediate Safety and Personal Protective Equipment (PPE)

All handling of this compound should occur in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Emergency eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE) Summary
PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 8 mil thickness recommended). Consider double gloving.Protects against skin contact. Nitrile is recommended for the parent compound, Picloram.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes and dust.
Skin and Body Protection A lab coat or chemical-resistant apron.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is required if handling outside of a fume hood or if dust is generated. The specific type (e.g., N95, or a cartridge respirator for organic vapors/acid gases) should be determined based on a risk assessment.Prevents inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound.

  • Preparation and Pre-Handling Check:

    • Ensure the chemical fume hood is functioning correctly.

    • Verify that the work area is clean and uncluttered.

    • Confirm the availability and functionality of an emergency spill kit.

    • Don all required PPE as outlined in the table above.

  • Handling the Compound:

    • Carefully open the container within the chemical fume hood to avoid generating dust.

    • Use appropriate tools (e.g., spatula, scoop) to handle the solid material.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling and Decontamination:

    • Securely close the container of this compound.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical. A mild soap and water solution is generally effective.[1]

    • Properly remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control and Contain: If the spill is small and you are trained to do so, control the spread of the material. For solid spills, you can dampen the material with water to prevent dust from becoming airborne.[1]

  • Clean-up: Use an absorbent material for liquid spills. For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a soap and water solution.[1]

  • Report: Report the incident to your supervisor and EHS department.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all waste in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the hazardous waste in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe Ensure safety handle_chem 3. Handle Chemical in Fume Hood don_ppe->handle_chem prep_solution 4. Prepare Solution (if applicable) handle_chem->prep_solution Experimental step decontaminate 5. Decontaminate Surfaces & Equipment prep_solution->decontaminate dispose_ppe 6. Dispose of Contaminated PPE decontaminate->dispose_ppe Waste management collect_waste 8. Collect Hazardous Waste decontaminate->collect_waste wash_hands 7. Wash Hands dispose_ppe->wash_hands Personal hygiene label_waste 9. Label Waste Container collect_waste->label_waste store_waste 10. Store in Designated Area label_waste->store_waste arrange_disposal 11. Arrange EHS Pickup store_waste->arrange_disposal

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.